molecular formula C20H21NO4S B1141987 Fmoc-D-Met-OH CAS No. 112833-40-6

Fmoc-D-Met-OH

Katalognummer: B1141987
CAS-Nummer: 112833-40-6
Molekulargewicht: 371.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-Met-OH, with the CAS registry number 112883-40-6 , is an N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected D-enantiomer of methionine. This amino acid derivative is essential in organic synthesis, specifically in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy . The Fmoc group serves as a temporary, base-labile protecting group for the amine terminus, allowing for selective deprotection under mild basic conditions without affecting acid-labile side-chain protections or the peptide-resin linker . During synthesis, the Fmoc group is efficiently removed with a solution of 20% piperidine in DMF, which has a rapid deprotection rate with a half-life of approximately 6 seconds . This process releases the reactive dibenzofulvene byproduct, which is subsequently scavenged by piperidine to prevent side reactions . The molecular formula of the compound is C20H21NO4S, and it has a molecular weight of 371.4 g/mol . It is typically supplied as a white to beige powder . This compound is a critical building block for the incorporation of the D-methionine residue into synthetic peptide chains, enabling the exploration of peptide stability and biological activity. This product is intended for chemical research applications only .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426316
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-40-6
Record name D-FMOC-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112883-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-Met-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Met-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Fmoc-D-Met-OH for Researchers and Drug Development Professionals

This guide provides core technical data and standardized protocols for the application of N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine (this compound), a critical building block in peptide synthesis. The information is tailored for professionals in research and drug development, emphasizing clarity and practical application.

Core Data Summary

This compound is an amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its key physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 112883-40-6[1][2][3][4][5][6]
Molecular Weight 371.45 g/mol [1][4][7]
Molecular Formula C₂₀H₂₁NO₄S[1][2][5][6]
Synonyms N-α-Fmoc-D-methionine, Fmoc-D-methionine[1][2][5][6]
Appearance White to slight yellow or beige powder[5]
Purity Typically ≥98% (HPLC)[5]
Storage Temperature 2-30°C; often recommended at 2-8°C[1][5]

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for this process.

Protocol: Incorporation of this compound in SPPS

This procedure outlines the key steps for adding an this compound residue to a peptide sequence synthesized on a solid support (resin).

Materials and Reagents:

  • Solid-phase synthesis resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: An activator such as HATU or HBTU, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)

  • Solvents: High-purity DMF and dichloromethane (DCM)

  • Cleavage Cocktail: A common formulation is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Preparation (Swelling): The synthesis begins by swelling the chosen resin in a suitable solvent like DMF or DCM for 1-2 hours.[3] This process increases the exposure of active sites for the initial amino acid coupling.[1]

  • N-terminal Deprotection: The Fmoc protecting group on the resin-bound N-terminal amino acid is removed by treating it with a 20% piperidine solution in DMF.[1][3] This is typically a two-step process: a short initial treatment (e.g., 3 minutes) followed by a longer one (15-30 minutes) to ensure complete removal.[1][3] Following deprotection, the resin is washed extensively with DMF to remove residual piperidine.

  • This compound Coupling:

    • In a separate vessel, this compound (3-5 equivalents relative to the resin's substitution level) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU or HBTU) and a hindered base (DIPEA).[3]

    • This activated amino acid solution is immediately added to the reaction vessel containing the deprotected, resin-bound peptide chain.

    • The coupling reaction is allowed to proceed for 1-4 hours at room temperature with agitation.[3] The reaction's completion can be monitored using qualitative tests like the Kaiser test.

    • After coupling, the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[3]

  • Chain Elongation: The cycle of deprotection (Step 2) and coupling (Step 3) is repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Final Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.[1] This is achieved by treating the peptide-resin with a strong acid cocktail, typically containing TFA, for 2-3 hours.[1]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.[3] The crude peptide is then isolated as a solid pellet by centrifugation and can be purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Visualized Workflow

The cyclical nature of Fmoc-SPPS is a fundamental concept for researchers in the field. The following diagram illustrates the logical flow of the synthesis process described in the protocol.

Fmoc_SPPS_Logical_Workflow start Start: Swollen Resin with N-terminal Fmoc Group deprotection Step 1: Fmoc Removal (20% Piperidine in DMF) start->deprotection wash_after_deprotection Wash (DMF) deprotection->wash_after_deprotection coupling Step 2: Coupling (Activated this compound) wash_after_deprotection->coupling wash_after_coupling Wash (DMF/DCM) coupling->wash_after_coupling elongation_check Is Peptide Sequence Complete? wash_after_coupling->elongation_check elongation_check->deprotection No cleavage Final Cleavage & Deprotection (TFA Cocktail) elongation_check->cleavage Yes end End: Purified Peptide cleavage->end

Caption: A logical diagram of the core cycle in Fmoc solid-phase peptide synthesis.

References

physicochemical properties of Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine (this compound). It is an essential building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-methionine residues into peptide sequences. The inclusion of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1][2] This document details key quantitative data, outlines standard experimental protocols for its characterization and use, and presents visual workflows relevant to its application.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][4] Its core structure consists of the D-enantiomer of methionine, with its α-amino group protected by the base-labile Fmoc group, making it ideally suited for Fmoc-based SPPS.[5][6]

General Properties

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueReferences
CAS Number 112883-40-6[7][8][9][10]
Molecular Formula C₂₀H₂₁NO₄S[3][8][9][10]
Molecular Weight 371.45 g/mol [4][7][8][10]
Appearance White to off-white powder[4]
Storage Temperature 2-8°C[3][11]
Quantitative Physical and Chemical Data

Key measured physical and chemical parameters are crucial for handling, reaction setup, and characterization.

ParameterValueConditionsReferences
Melting Point 110 - 140 °CNot specified[3][11]
Optical Rotation [α]₂₀/D = +28 ± 2°c=1 in DMF[3]
Solubility Clearly soluble1 mmol in 2 mL DMF[4][10]
Slightly SolubleChloroform, Methanol[11]
Predicted pKa 3.72 ± 0.10Predicted[11]
Predicted Density 1.282 ± 0.06 g/cm³Predicted[11]
Quality and Purity Specifications

The purity of this compound is critical for the successful synthesis of high-quality peptides, as impurities can lead to truncated or modified sequences.[12] High-purity reagents minimize side reactions and simplify the purification of the final peptide product.

Analysis MethodSpecificationReferences
HPLC Purity ≥ 98.0%
≥ 99.0% (a/a)
Enantiomeric Purity ≥ 99.0% (a/a)
TLC Purity ≥ 98%
Acidimetric Assay ≥ 97.0%
Water Content (K.F.) ≤ 1.00%

Experimental Protocols and Methodologies

The following sections describe standard methodologies for the analysis and application of this compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound. High purity is essential to prevent the incorporation of deletion sequences or other impurities into the final peptide.[12]

  • System Preparation : Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Sample Preparation : Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Mobile Phases :

    • Mobile Phase A : Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B : Acetonitrile with 0.1% TFA.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 220 nm and/or 301 nm (for the Fmoc group).

    • Gradient : A typical gradient would be 30-100% Mobile Phase B over 10-15 minutes.

  • Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks. Enantiomeric purity requires a specific chiral HPLC method.[13]

Standard Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle

This compound is a standard building block for introducing D-methionine residues via Fmoc SPPS.[4] The process involves a repeated cycle of deprotection, washing, coupling, and washing.[1][5]

  • Resin Preparation : Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) that has been pre-loaded with the first amino acid and its N-terminal Fmoc group has been removed. Swell the resin in N,N-Dimethylformamide (DMF).[14][15]

  • Fmoc Deprotection :

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to cleave the Fmoc group from the resin-bound peptide.[14]

    • Drain and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling :

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent like HBTU (3-4 eq.) in DMF.[16]

    • Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[15]

  • Washing : After the coupling reaction is complete (as monitored by a colorimetric test like the Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.

  • Cycle Repetition : Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA. For methionine-containing peptides, scavengers like thioanisole should be included to prevent oxidation of the methionine side chain.[15][17][18]

Visualizations: Workflows and Relationships

Standard Fmoc-SPPS Workflow

The following diagram illustrates the cyclical process of extending a peptide chain using Fmoc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection Begin Cycle wash1 Wash (DMF) deprotection->wash1 Remove Piperidine coupling Coupling: Activated Fmoc-AA-OH wash1->coupling Prepare for Coupling wash2 Wash (DMF, DCM) coupling->wash2 Remove Excess Reagents end_cycle Next Cycle or Final Cleavage wash2->end_cycle Chain Elongated end_cycle:s->deprotection:n Continue Synthesis

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Impact of Reagent Quality on Peptide Synthesis

This diagram illustrates the logical relationship between the quality parameters of an Fmoc-amino acid and the final outcome of the peptide synthesis.

Quality_Impact main This compound Reagent Quality sub_purity High Chemical Purity (≥99% HPLC) main->sub_purity sub_enantio High Enantiomeric Purity (≥99.8%) main->sub_enantio sub_impurities Low Impurities (Dipeptides, β-Ala ≤0.1%) main->sub_impurities sub_water Low Water & Acetate (H₂O ≤1%, Acetate ≤0.02%) main->sub_water outcome_yield Higher Crude Yield sub_purity->outcome_yield avoids deletions outcome_purity Higher Final Purity sub_purity->outcome_purity avoids deletions sub_enantio->outcome_purity prevents diastereomers sub_impurities->outcome_purity avoids insertions sub_water->outcome_yield prevents chain termination outcome_failure Reduced Synthesis Failures sub_water->outcome_failure prevents chain termination outcome_repro Reproducible Synthesis outcome_yield->outcome_repro outcome_purity->outcome_repro outcome_failure->outcome_repro

Caption: Relationship between Fmoc-amino acid quality and peptide synthesis outcomes.

References

An In-depth Technical Guide to Fmoc-D-Met-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine (Fmoc-D-Met-OH), a critical building block in solid-phase peptide synthesis (SPPS). Below, we detail its chemical structure, physicochemical properties, and a step-by-step protocol for its application in peptide synthesis, alongside a visual representation of the experimental workflow.

Chemical Structure and Formula

This compound is a derivative of the amino acid D-methionine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for preventing unwanted reactions during peptide chain elongation.

  • Chemical Formula: C₂₀H₂₁NO₄S[1][2][3]

  • Systematic Name: (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-(methylthio)butanoic acid

The structure consists of the D-methionine backbone, characterized by a carboxyl group, an alpha-carbon bonded to a hydrogen atom, a side chain containing a thioether group (-S-CH₃), and the alpha-amino group which is acylated with the Fmoc protecting group.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Weight 371.45 g/mol [1][3]
CAS Number 112883-40-6[1][2][3]
Appearance White to slightly yellow or beige powder[1][4]
Melting Point 110 - 140 °C[4]
Solubility Soluble in Dimethylformamide (DMF)[4]
Storage Temperature 2-8°C[5][6]
Optical Rotation [α]20/D +28 ±2° (c=1 in DMF)[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the introduction of D-methionine residues into a peptide sequence using Fmoc-based SPPS.[1] The Fmoc protecting group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[6]

This protocol details the manual procedure for the esterification of this compound, as the first amino acid, to a hydroxyl-functionalized solid support like Wang resin. This is a critical step that dictates the overall yield and purity of the synthesized peptide.

Materials:

  • This compound

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling:

    • Place the Wang resin (1.0 g, with a typical substitution of 0.5-1.0 mmol/g) in a solid-phase synthesis vessel.

    • Add anhydrous DCM (10-15 mL) and allow the resin to swell for 1-2 hours at room temperature with gentle agitation. This step is crucial for exposing the reactive hydroxyl groups on the resin.[7]

  • Amino Acid Activation:

    • In a separate flask, dissolve this compound (2-4 equivalents relative to the resin's substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.

    • Add DIC (2-4 equivalents) to the solution.

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature.[7]

  • Coupling to Resin:

    • Drain the DCM from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Add DMAP (0.1-0.2 equivalents) to catalyze the esterification reaction.

    • Agitate the mixture for 2-4 hours at room temperature.[7]

  • Washing:

    • After the coupling reaction, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.

  • Capping of Unreacted Hydroxyl Groups:

    • To prevent the formation of deletion sequences in subsequent steps, any unreacted hydroxyl groups on the resin must be capped.

    • Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DCM (typically a 10-fold excess of each reagent).

    • Add the capping solution to the resin and agitate for 1-2 hours at room temperature.[7]

  • Final Washing and Drying:

    • Filter the capped resin and wash it sequentially with DCM (3 times), DMF (3 times), DCM (3 times), and MeOH (3 times).

    • Dry the resin under vacuum to a constant weight.

  • Determination of Loading (Optional but Recommended):

    • The efficiency of the coupling (resin loading) can be determined by taking a small, accurately weighed sample of the dried resin, removing the Fmoc group with a known volume of 20% piperidine in DMF, and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 290-302 nm.[2]

Workflow Visualization

The following diagram illustrates the key stages of coupling the first amino acid, this compound, to a solid support resin in SPPS.

SPPS_First_Amino_Acid_Coupling Workflow for Coupling this compound to Resin Resin 1. Wang Resin Swelling in DCM Coupling 3. Coupling Reaction (DMAP catalyst) Resin->Coupling Activation 2. This compound Activation (DIC/HOBt in DMF) Activation->Coupling Washing1 4. Washing (DMF, DCM, MeOH) Coupling->Washing1 Capping 5. Capping Unreacted Sites (Acetic Anhydride/Base) Washing1->Capping Washing2 6. Final Washing Capping->Washing2 Drying 7. Drying Under Vacuum Washing2->Drying LoadedResin Fmoc-D-Met-Resin (Ready for SPPS) Drying->LoadedResin

Caption: Key steps for the initial coupling of this compound to a solid support resin.

References

Applications of Fmoc-D-Met-OH in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design and drug discovery. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of native L-peptides, such as their susceptibility to proteolytic degradation. Fmoc-D-Met-OH, the fluorenylmethyloxycarbonyl-protected form of D-methionine, is a critical building block in solid-phase peptide synthesis (SPPS) for introducing this unique amino acid into peptide sequences. This technical guide provides a comprehensive overview of the applications of this compound in peptide design, with a focus on enhancing peptide stability, modulating biological activity, and its emerging roles in neuroprotection and cancer research.

Core Concepts: The Role of D-Methionine in Peptide Design

The substitution of L-amino acids with their D-enantiomers is a well-established strategy to enhance the metabolic stability of peptides.[1][2] Most proteases are stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids. The introduction of a D-amino acid, such as D-methionine, at or near a cleavage site can render the peptide resistant to enzymatic degradation, thereby prolonging its circulating half-life and enhancing its therapeutic potential.

Beyond stability, the incorporation of D-methionine can also influence the conformational properties of a peptide, potentially leading to altered receptor binding affinity and biological activity. While L-methionine is an essential amino acid involved in protein synthesis and various metabolic pathways, D-methionine is not directly incorporated into proteins in higher organisms.[3][4][5] However, it can be enzymatically converted to L-methionine in vivo, suggesting that D-methionine-containing peptides can serve as prodrugs or have their own distinct biological effects.[3][4]

Data Presentation: Quantitative Analysis of D-Methionine vs. L-Methionine

While comprehensive datasets comparing the bioactivities of D- and L-methionine-containing peptides are often specific to the peptide sequence and its therapeutic target, the following tables summarize representative quantitative data on the bioavailability and biological effects of D-methionine.

Table 1: Bioavailability of D-Methionine Relative to L-Methionine

SpeciesMethodRelative Bioavailability of D-Met (%)95% Confidence IntervalReference
Weanling PigsNitrogen Retention101%57% - 146%[6][7][8]
Nursery PigsNitrogen Retention89.6%Not Reported

Table 2: Comparative Effects of D- and L-Methionine Supplementation in Broiler Chicks

ParameterL-Methionine SupplementationDL-Methionine SupplementationKey FindingReference
Body Weight GainGreaterLowerL-Methionine is more effective for weight gain.[9]
D-Amino Acid Oxidase (DAAO) ActivityLowerHigherDL-Methionine enhances liver metabolism.[9]
Serum Glutathione LevelsHigherLowerDL-Methionine may reduce oxidative stress.[9]

Applications in Disease

Neuroprotection

Recent studies have highlighted the neuroprotective potential of D-methionine, particularly in the context of chemotherapy-induced neurotoxicity. D-methionine has been shown to protect against cisplatin-induced neurotoxicity in cortical networks.[10] The proposed mechanisms involve its role as a sulfur-containing antioxidant.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. L-methionine has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of a battery of antioxidant genes.[11] It is plausible that D-methionine exerts its neuroprotective effects through a similar mechanism.

Nrf2_ARE_Pathway cluster_stress Oxidative Stress (e.g., Cisplatin) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3 Keap1->Cul3 Association Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin D_Met D-Methionine D_Met->Keap1 Inhibition? sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Transcription Antioxidant_Genes->ROS Neutralization

Nrf2-ARE Neuroprotective Pathway

Elevated levels of methionine have been implicated as a risk factor for Alzheimer's disease (AD).[12] Studies suggest that methionine may promote AD progression by modulating the activity of Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme in the phosphorylation of tau protein and the production of amyloid-β (Aβ).[10][12][13][14][15]

GSK3b_AD_Pathway cluster_AD_pathology Alzheimer's Disease Pathology Met High Methionine GSK3b_active GSK-3β (active) (p-Tyr216) Met->GSK3b_active Promotes (p-Tyr216) GSK3b_inactive GSK-3β (inactive) (p-Ser9) Tau Tau GSK3b_active->Tau Phosphorylation APP APP GSK3b_active->APP Processing Akt Akt Akt->GSK3b_inactive Promotes (p-Ser9) pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Abeta Amyloid-β APP->Abeta Abeta_plaques Aβ Plaques Abeta->Abeta_plaques

GSK-3β Signaling in Alzheimer's Disease
Cancer Therapy

Cancer cells often exhibit a heightened dependence on methionine for their rapid proliferation and survival, a phenomenon known as "methionine dependency."[12] This metabolic vulnerability has led to the exploration of methionine restriction as a potential anti-cancer strategy.

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that integrates signals from nutrients, including amino acids. Methionine metabolism, through its product S-adenosylmethionine (SAM), plays a crucial role in mTORC1 activation. Methionine restriction leads to decreased SAM levels, which in turn inhibits mTORC1 signaling and suppresses cancer cell growth.

mTORC1_Pathway cluster_Met_Metabolism Methionine Metabolism cluster_mTORC1_regulation mTORC1 Regulation cluster_cell_growth Cellular Processes Met->SAM SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Met_Restriction Methionine Restriction Met_Restriction->SAM Decreases SAM

mTORC1 Signaling in Methionine Restriction

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Methionine-Containing Peptide

This protocol outlines the manual synthesis of a generic D-methionine-containing peptide using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[3]

2. First Amino Acid Coupling:

  • Dissolve this compound (3 eq.) and a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF.

  • Add a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete Fmoc removal.[16]

  • Wash the resin extensively with DMF, DCM, and MeOH.

4. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail. To minimize methionine oxidation, a recommended cocktail is TFA/water/triisopropylsilane (TIS)/1,2-ethanedithiol (EDT) (94:2.5:1:2.5).

  • Incubate for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Peptide Purification and Characterization

1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the lyophilized crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[13][17][18]

  • Collect fractions and analyze for purity by analytical RP-HPLC.

  • Pool pure fractions and lyophilize.

2. Characterization by Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[17]

Serum Stability Assay

This protocol assesses the stability of the synthesized peptide in human serum.

1. Incubation:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

  • Incubate the peptide at a final concentration of 100 µM in 50% human serum at 37°C.[1][2]

2. Time Points and Quenching:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA).[1][2]

3. Analysis:

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.[1][2]

  • Calculate the peptide half-life by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and development of a D-methionine-containing therapeutic peptide.

Peptide_Drug_Discovery_Workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Opt Lead Peptide Optimization (D-Met Incorporation) Target_ID->Lead_Opt Synthesis Solid-Phase Peptide Synthesis (this compound) Lead_Opt->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Binding_Assay Binding Affinity Assay (e.g., SPR, ELISA) Purification->Binding_Assay Activity_Assay Functional/Cell-based Assay (IC50/EC50 Determination) Purification->Activity_Assay Stability_Assay Serum Stability Assay (Half-life Determination) Purification->Stability_Assay PK_PD Pharmacokinetics & Pharmacodynamics Binding_Assay->PK_PD Activity_Assay->PK_PD Stability_Assay->PK_PD Efficacy Animal Model of Disease (Efficacy Studies) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase_I Phase I Clinical Trials (Safety) Tox->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III

Therapeutic Peptide Discovery Workflow

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced therapeutic properties. The incorporation of D-methionine offers a powerful strategy to improve peptide stability against enzymatic degradation, a critical parameter for the development of effective peptide-based drugs. Furthermore, the unique biological activities of D-methionine in neuroprotection and its relevance to cancer metabolism open up new avenues for the design of novel therapeutic peptides. This technical guide provides a foundational understanding of the applications of this compound, along with practical experimental protocols and visualizations of relevant biological pathways and drug discovery workflows, to aid researchers in the rational design and development of next-generation peptide therapeutics.

References

A Technical Guide to Fmoc-D-Met-OH: Supplier and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Met-OH, a crucial building block in solid-phase peptide synthesis (SPPS). For professionals in drug discovery and development, the selection of a high-purity this compound supplier is a critical determinant of success in synthesizing high-quality peptides. This document offers a comparative analysis of various suppliers, detailed information on product purity, and robust experimental protocols for quality assessment.

Supplier and Purity Specifications

The quality of Fmoc-amino acids directly impacts the yield and purity of the final peptide product. Impurities in the starting material can lead to the formation of deletion, insertion, or modified peptide sequences that are often challenging to remove. Several reputable suppliers offer this compound, with varying purity specifications. A summary of these specifications is presented below to facilitate an informed selection process. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data before use.[1]

SupplierProduct Name/NumberPurity SpecificationAnalytical Method(s)
Sigma-Aldrich (Novabiochem®) 852140≥99.0% (HPLC, area%)≥99.0% (Enantiomeric purity)≤1.00% (Water)HPLC, TLC, Acidimetric, IR
Chem-Impex 02538≥98% (HPLC)HPLC
CEM Corporation -≥99.0% (HPLC)≥99.8% (Enantiomeric purity)HPLC
Abbexa abx085333≥98%≤0.5% (L-Enantiomer)≤1.0% (Loss on drying)Not Specified
Aapptec Peptides F13101Lot-specific data on CoANot Specified

Experimental Protocols for Purity Assessment

Rigorous quality control of incoming this compound is essential for reproducible and successful peptide synthesis. The following are detailed methodologies for key experiments to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the most common and reliable method for determining the chemical purity of Fmoc-amino acids.[2] This method separates the main compound from any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

The enantiomeric purity of this compound is critical to prevent the incorporation of the incorrect stereoisomer into the peptide chain. Chiral HPLC is the preferred method for this analysis.[3]

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one based on cellulose or amylose derivatives, has been shown to be effective for the resolution of Fmoc-amino acids.[4]

  • Mobile Phase: A mixture of hexane/isopropanol or an aqueous-organic mobile phase, often with an acidic modifier like TFA. The exact composition should be optimized for the specific CSP used. For example, a mobile phase of acetonitrile with 0.1% TFA can be effective.[4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[3]

  • Detection: UV at 265 nm.[3]

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase.[3]

  • Analysis: The enantiomeric purity is determined by calculating the peak area of the D-enantiomer as a percentage of the total area of both D- and L-enantiomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques to confirm the chemical structure and integrity of this compound.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Chemical Shifts (in DMSO-d₆): The spectrum should show characteristic peaks for the Fmoc protecting group (aromatic protons between ~7.3 and 7.9 ppm, and aliphatic protons between ~4.2 and 4.4 ppm), the methionine side chain (S-methyl protons around ~2.0 ppm, and methylene protons between ~1.9 and 2.5 ppm), and the alpha-proton.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Chemical Shifts (in DMSO-d₆): The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (~171 ppm), the carbonyl of the Fmoc group (~156 ppm), the aromatic carbons of the Fmoc group (~120-144 ppm), and the aliphatic carbons of the methionine and Fmoc moieties.

  • Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and identify any potential impurities.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the procurement and quality control of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC (Purity) filter->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) filter->chiral_hplc nmr NMR (Structure) filter->nmr purity_calc Calculate Purity (%) hplc->purity_calc enantiomeric_calc Calculate Enantiomeric Purity (%) chiral_hplc->enantiomeric_calc structure_confirm Confirm Structure nmr->structure_confirm

Caption: Experimental workflow for the quality control of this compound.

Caption: Logical workflow for selecting a high-purity this compound supplier.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. Fmoc-D-Met-OH (N-α-Fmoc-D-methionine), a key building block in solid-phase peptide synthesis, requires specific storage and handling conditions to ensure its stability and purity, thereby safeguarding the quality of synthetic peptides. This guide provides an in-depth overview of the recommended practices for the storage and handling of this compound, supported by quantitative data and procedural diagrams.

Physicochemical Properties and Storage Conditions

This compound is a white to off-white powder.[1] Its stability is influenced by temperature, moisture, and light. Adherence to recommended storage conditions is crucial to prevent degradation, such as oxidation of the methionine side chain and hydrolysis of the Fmoc protecting group.

Table 1: Recommended Storage and Physicochemical Properties of this compound

ParameterValueSource(s)
Storage Temperature 0-8 °C[1]
2-8 °C
+5 ± 3 °C[2]
2-30 °C[3]
Appearance White powder[1]
White to slight yellow to beige powder
Molecular Formula C₂₀H₂₁NO₄S[1][3]
Molecular Weight 371.45 g/mol [3]
Purity ≥98% (HPLC)[1]
≥99.0% (HPLC)[3]
Storage Class Code 11 - Combustible Solids

It is advisable to store the compound in a tightly sealed container in a dry and well-ventilated place.[4]

Handling and Safety Protocols

Proper handling of this compound is essential to minimize exposure and maintain the integrity of the compound. This involves the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory safety procedures.

Experimental Protocol for Handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid formation of dust and aerosols.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[4]

    • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[4]

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask.

    • Skin and Body Protection: Wear a lab coat or other impervious clothing.[4]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

  • Spill Response: In case of a spill, use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid discharge into the environment.[4]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Logical Workflow for Storage and Handling

The following diagram illustrates the logical workflow for the proper storage and handling of this compound, from receiving the compound to its use in synthesis.

Fmoc_D_Met_OH_Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at Recommended Temperature (2-8°C) Inspect->Store Seal Intact Quarantine Quarantine and Report Inspect->Quarantine Seal Broken Log Log in Inventory Store->Log Retrieve Retrieve from Storage Log->Retrieve Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Weigh Weigh in Fume Hood with PPE Equilibrate->Weigh Use Use in Synthesis Weigh->Use Spill Follow Spill Protocol Weigh->Spill Spill Occurs Return Return to Storage Use->Return Return->Store Spill->Weigh

Caption: Logical workflow for this compound storage and handling.

Stability and Degradation

The stability of this compound is critical for its successful application in peptide synthesis. The primary degradation pathways include:

  • Oxidation: The thioether in the methionine side chain is susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Fmoc Group Instability: While generally stable, the Fmoc group can be prematurely cleaved under basic conditions.[5] The presence of impurities such as free amino acids can promote autocatalytic cleavage of the Fmoc group during storage.[6]

  • Hydrolysis: Traces of water can lead to the hydrolysis of the Fmoc-amino acid.

To mitigate these risks, it is important to store the compound under inert gas (e.g., argon or nitrogen) if possible, especially for long-term storage, and to avoid repeated temperature fluctuations. The use of high-purity this compound with low content of impurities like free amino acids and acetate is also recommended to enhance stability and synthesis outcomes.[6][7][8]

References

Safeguarding Peptide Synthesis: A Technical Safety Guide to Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Met-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-methionine) is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-methionine residues. As with any chemical reagent, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety data for this compound, compiled from various supplier safety data sheets, to support its safe and effective use in research and development.

Chemical and Physical Properties

A foundational aspect of safe handling is the knowledge of a substance's physical and chemical properties. This data is essential for appropriate storage, handling, and emergency response planning.

PropertyValueReferences
CAS Number 112883-40-6[1]
Molecular Formula C₂₀H₂₁NO₄S[1]
Molecular Weight 371.5 g/mol [1][2]
Appearance White powder[1]
Melting Point 110 - 140 °C[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [a]20D = +28 ±2° (c=1 in DMF)[1]
Storage Temperature 0 - 8 °C[1]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, it is noteworthy that the classification for this compound can vary between suppliers, indicating potential differences in impurity profiles or data interpretation.

Hazard StatementClassificationReported Frequency
H335 May cause respiratory irritation50%
H315 Causes skin irritation37.5%
H319 Causes serious eye irritation37.5%
H302 Harmful if swallowed12.5%
H312 Harmful in contact with skin12.5%
H332 Harmful if inhaled12.5%

Note: Percentages indicate the notified classification ratio from companies that provide hazard codes. Some suppliers also report that the substance does not meet GHS hazard criteria.[2][3]

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling, including the consistent use of appropriate personal protective equipment, is crucial to minimize exposure risk.

Experimental Protocol: General Handling
  • Engineering Controls : Conduct all handling of this compound powder in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[4]

  • Weighing : When weighing the powder, use an analytical balance within a ventilated enclosure or fume hood.

  • Dissolution : When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Hygiene : Wash hands thoroughly after handling and before breaks or leaving the laboratory.[4]

Personal Protective Equipment (PPE) Recommendations
Protection TypeSpecificationReferences
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[4]
Respiratory Protection For operations generating dust, a NIOSH-approved N95 respirator or higher is recommended.

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

SituationFirst Aid / Spill Response MeasuresReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Do not let the product enter drains.[4]

Storage and Disposal

Proper storage is essential for maintaining the chemical integrity of this compound, while appropriate disposal is necessary for environmental protection.

AspectRecommendationReferences
Storage Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 0 and 8 °C.[1][4]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5][6]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal, highlighting key safety checkpoints.

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_reaction Experimental Use cluster_cleanup Cleanup & Disposal Receive Receive & Inspect This compound Store Store at 0-8°C in a dry, well-ventilated area Receive->Store Verify Integrity Prep Prepare for Use (Don PPE) Store->Prep Retrieve for experiment Weigh Weigh in Fume Hood or Ventilated Enclosure Prep->Weigh Minimize dust Dissolve Dissolve in Solvent (in Fume Hood) Weigh->Dissolve Slow addition Reaction Perform Peptide Synthesis Dissolve->Reaction Proceed with synthesis Decontaminate Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Post-experiment SolidWaste Solid Waste Disposal (Contaminated PPE, etc.) Reaction->SolidWaste Segregate waste LiquidWaste Liquid Waste Disposal (Reaction Mixtures, etc.) Reaction->LiquidWaste Segregate waste Dispose Dispose via Certified Hazardous Waste Program Decontaminate->Dispose SolidWaste->Dispose LiquidWaste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound is an indispensable reagent in peptide chemistry, it necessitates careful handling due to its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate risks, ensure a safe laboratory environment, and achieve reliable and reproducible results in their synthetic endeavors. It is imperative to always consult the most recent and specific Safety Data Sheet provided by the supplier before use.

References

The Strategic Incorporation of Fmoc-D-Met-OH in Peptide Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Enhancing Therapeutic Potential Through Stereochemical Inversion

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, bioavailability, and novel biological activity is paramount. The strategic incorporation of non-natural D-amino acids, in place of their naturally occurring L-isomers, represents a powerful tool in achieving these objectives. This technical guide delves into the theoretical and practical advantages of utilizing Fmoc-D-Met-OH (N-α-9-fluorenylmethyloxycarbonyl-D-methionine), a key building block in the synthesis of next-generation peptide drugs. The core advantage lies in the inherent resistance of D-amino acid-containing peptides to enzymatic degradation, a primary hurdle in the clinical translation of peptide-based therapies.

Quantitative Advantages of D-Methionine Incorporation

The substitution of L-methionine with D-methionine can significantly improve the pharmacokinetic profile of a peptide. This is primarily attributed to the stereospecificity of proteases, which are evolved to recognize and cleave peptide bonds involving L-amino acids.

ParameterL-Methionine Containing PeptideD-Methionine Containing PeptideRationale
Enzymatic Stability Susceptible to degradation by proteases.Highly resistant to proteolytic cleavage.[1][2][3]Proteases are chiral catalysts that do not efficiently recognize or bind to peptide backbones containing D-amino acids.
Serum Half-Life Short (minutes to hours).[4]Significantly extended.[1][3]Reduced clearance due to resistance to serum proteases.
Bioavailability Lower due to rapid degradation.Potentially higher.Increased stability in the gastrointestinal tract and bloodstream can lead to greater absorption and systemic exposure.
Receptor Binding Affinity Native affinity.May be retained, enhanced, or altered.The change in stereochemistry at a single position can influence the overall peptide conformation and its interaction with the target receptor.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry. This protocol can be adapted for automated synthesizers.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Side-chain protecting groups for other amino acids (e.g., Boc, tBu, Trt)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Kaiser test kit

Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound) Washing2 5. Washing Coupling->Washing2 Kaiser_Test 6. Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat If positive (incomplete coupling), repeat step 4 Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection If negative (complete coupling) Repeat->Coupling Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Purification 9. Purification and Analysis Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Logical Framework for D-Amino Acid Incorporation

The decision to incorporate a D-amino acid such as D-methionine is driven by a logical progression aimed at overcoming the inherent limitations of natural peptides for therapeutic use.

D_Amino_Acid_Logic L_Peptide Native L-Peptide Problem Rapid Enzymatic Degradation L_Peptide->Problem Solution Incorporate D-Amino Acid (e.g., this compound) Problem->Solution Mechanism Stereochemical Hindrance to Proteases Solution->Mechanism Outcome3 Altered Receptor Interaction Solution->Outcome3 Outcome1 Increased Stability and Half-Life Mechanism->Outcome1 Outcome2 Improved Bioavailability Outcome1->Outcome2 Goal Enhanced Therapeutic Potential Outcome1->Goal Outcome3->Goal

Figure 2: Logical flow for utilizing D-amino acids in peptide drug design.

Application Example: Neurotensin Analogs

Neurotensin (NT) is a 13-amino acid neuropeptide with a very short half-life in vivo, limiting its therapeutic potential.[4] The primary cleavage sites for inactivating neurotensin are at the Arg⁸-Arg⁹ and Pro¹⁰-Tyr¹¹ bonds.[5] The substitution of L-amino acids with D-amino acids at or near these cleavage sites can dramatically increase the peptide's stability and prolong its action on the neurotensin receptors (NTS1, NTS2).

Neurotensin Signaling Pathway

The binding of neurotensin or its stabilized analogs to the NTS1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Neurotensin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin Analog (with D-Met) NTS1 NTS1 Receptor NT->NTS1 Binding G_Protein Gq/11 NTS1->G_Protein Activation PLC PLC G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Figure 3: Simplified neurotensin signaling pathway via the NTS1 receptor.

Conclusion

This compound is a critical reagent for the synthesis of proteolytically stable peptide analogs. The incorporation of D-methionine, facilitated by this building block, offers a rational and effective strategy to enhance the therapeutic properties of peptides. By understanding the theoretical advantages, employing robust synthetic protocols, and considering the impact on biological signaling, researchers can unlock the full potential of D-amino acid-containing peptides in the development of novel and effective drugs. The methodologies and principles outlined in this guide provide a solid foundation for the successful application of this compound in this endeavor.

References

The Strategic Incorporation of Fmoc-D-Met-OH in Neuroprotective Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of neurodegenerative disease research, the pursuit of novel therapeutic agents is paramount. Peptide-based inhibitors have emerged as a promising avenue, offering high specificity and the ability to modulate protein-protein interactions central to disease pathology. This technical guide delves into the core of this research, focusing on the strategic use of Nα-Fmoc-D-methionine (Fmoc-D-Met-OH), a chiral amino acid derivative, in the solid-phase synthesis of neuroprotective peptides. We will explore its rationale, synthesis protocols, and the potential impact on debilitating conditions such as Alzheimer's and Parkinson's disease.

The Rationale for D-Methionine in Neuroprotective Peptides

The incorporation of D-amino acids, such as D-methionine, into peptide sequences is a key strategy to overcome the inherent limitations of natural L-amino acid peptides. This substitution offers two primary advantages:

  • Enhanced Proteolytic Stability: Peptides composed of D-amino acids are resistant to degradation by endogenous proteases, which primarily recognize L-isomers. This increased stability prolongs the peptide's half-life in biological systems, enhancing its therapeutic window.[1]

  • Modulation of Biological Activity: The stereochemical difference of a D-amino acid can alter the peptide's three-dimensional conformation. This can lead to modified binding affinities for target proteins, such as amyloid-beta (Aβ) and α-synuclein, the pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.

Methionine, in particular, plays a crucial role in the context of neurodegenerative diseases due to its susceptibility to oxidation. Oxidative stress is a well-established contributor to neuronal damage in these conditions. While the oxidation of L-methionine in proteins like Aβ and α-synuclein is linked to altered aggregation and toxicity, the introduction of a D-methionine residue can serve a dual purpose: providing stability and potentially influencing the peptide's interaction with its target in a beneficial way.[2][3]

Core Applications in Neurodegenerative Disease Research

The application of this compound in peptide synthesis is particularly relevant in the design of inhibitors that target the aggregation of misfolded proteins.

  • Alzheimer's Disease: Research has focused on developing peptide-based inhibitors that can interfere with the aggregation of the amyloid-beta peptide.[4] While specific examples detailing the use of this compound are not abundant in publicly available literature, the rationale for its inclusion is strong. A D-methionine substitution within a β-sheet breaking peptide sequence could enhance its stability and efficacy in preventing Aβ fibrillization. Studies have shown that substituting the methionine at position 35 of the Aβ peptide with norleucine, a non-oxidizable analog, abrogates its toxic effects, highlighting the critical role of this residue.[5] The use of D-methionine could offer a similar, yet stereochemically distinct, approach to modulating Aβ toxicity.

  • Parkinson's Disease: The aggregation of α-synuclein is a key pathological event in Parkinson's disease. Peptides designed to inhibit this process are a major area of therapeutic research.[6][7][8] The oxidation of methionine residues in α-synuclein has been shown to inhibit its fibrillation, suggesting that modifications to this amino acid can significantly impact the aggregation pathway.[2][3] Incorporating D-methionine into α-synuclein inhibitor peptides could therefore be a viable strategy to enhance their stability and inhibitory activity.

Experimental Protocols

The synthesis and evaluation of peptides containing D-methionine follow established methodologies in peptide chemistry and cellular biology.

Solid-Phase Peptide Synthesis (SPPS) of a D-Methionine Containing Peptide

This protocol outlines the manual synthesis of a hypothetical neuroprotective peptide using this compound.

Table 1: Materials for Solid-Phase Peptide Synthesis

Reagent Purpose Supplier Example
Fmoc-Rink Amide MBHA resinSolid support for peptide synthesisNovabiochem
Fmoc-protected amino acids (including this compound)Building blocks for the peptide chainAapptec, ChemPep
N,N-Dimethylformamide (DMF)SolventSigma-Aldrich
Dichloromethane (DCM)SolventSigma-Aldrich
PiperidineFmoc deprotection agentSigma-Aldrich
HBTU/HOBt or HATUCoupling reagentsVarious
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactionSigma-Aldrich
Trifluoroacetic acid (TFA)Cleavage from resinSigma-Aldrich
Triisopropylsilane (TIS)ScavengerSigma-Aldrich
Dithiothreitol (DDT)ScavengerSigma-Aldrich

Experimental Workflow:

SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing_2->Repeat Cleavage 7. Cleavage and Deprotection (TFA/TIS/H2O/DDT) Repeat->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Characterization 10. Characterization (Mass Spectrometry) Purification->Characterization

Figure 1: Standard workflow for Fmoc solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is pre-activated with a coupling agent (e.g., HBTU/HOBt) and a base (DIPEA) in DMF and then added to the resin. The reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is washed again with DMF and DCM.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA and scavengers like TIS and water. To prevent oxidation of the methionine residue during cleavage, it is crucial to use a scavenger cocktail that can effectively remove reactive species.[9]

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

In Vitro Aggregation Assays

To assess the inhibitory effect of the synthesized D-methionine containing peptide on protein aggregation, standard biophysical assays can be employed.

Table 2: In Vitro Aggregation Assay Protocols

Assay Principle Protocol Outline
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid fibrils.1. Incubate monomeric Aβ or α-synuclein with and without the D-Met peptide. 2. At various time points, add ThT solution. 3. Measure fluorescence intensity (Excitation ~440 nm, Emission ~480 nm). 4. A decrease in fluorescence in the presence of the peptide indicates inhibition of fibril formation.[4]
Transmission Electron Microscopy (TEM) Direct visualization of fibril morphology.1. Incubate Aβ or α-synuclein with and without the D-Met peptide under aggregating conditions. 2. Apply samples to a carbon-coated grid and negatively stain (e.g., with uranyl acetate). 3. Visualize the samples using a transmission electron microscope. 4. The absence or reduction of fibrils in the presence of the peptide confirms its inhibitory activity.[8]
Cell-Based Neurotoxicity and Viability Assays

Evaluating the neuroprotective effect of the D-methionine peptide in a cellular context is a critical step.

Table 3: Cell-Based Assay Protocols

Assay Principle Protocol Outline
MTT Assay Measures cell viability based on the metabolic conversion of MTT to a colored formazan product by living cells.1. Culture neuronal cells (e.g., SH-SY5Y or primary neurons). 2. Pre-treat cells with the D-Met peptide for a specified time. 3. Induce toxicity by adding pre-aggregated Aβ or α-synuclein oligomers. 4. After incubation, add MTT solution and incubate for 2-4 hours. 5. Solubilize the formazan crystals and measure absorbance. 6. An increase in absorbance in peptide-treated cells compared to toxin-treated controls indicates neuroprotection.[10]
LDH Release Assay Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.1. Follow the same cell culture and treatment protocol as the MTT assay. 2. Collect the cell culture supernatant. 3. Add the supernatant to a reaction mixture containing the LDH substrate. 4. Measure the absorbance to determine LDH activity. 5. A decrease in LDH release in peptide-treated cells indicates a reduction in cytotoxicity.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by D-methionine containing peptides are still under investigation, their proposed mechanism of action centers on the direct inhibition of protein aggregation and the mitigation of oxidative stress.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DMet_Peptide D-Met Peptide Abeta_alphaSyn_Oligomer Toxic Oligomers DMet_Peptide->Abeta_alphaSyn_Oligomer Inhibits Neuronal_Survival Neuronal Survival DMet_Peptide->Neuronal_Survival Promotes Abeta_alphaSyn_Monomer Aβ/α-synuclein Monomers Abeta_alphaSyn_Monomer->Abeta_alphaSyn_Oligomer Aggregates Abeta_alphaSyn_Fibril Fibrils Abeta_alphaSyn_Oligomer->Abeta_alphaSyn_Fibril Forms ROS Reactive Oxygen Species (ROS) Abeta_alphaSyn_Oligomer->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Causes Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Leads to

Figure 2: Proposed mechanism of action for D-methionine containing neuroprotective peptides.

The diagram above illustrates the central hypothesis: by directly binding to and inhibiting the formation of toxic oligomeric species of Aβ and α-synuclein, D-methionine containing peptides can prevent the downstream cascade of events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis.

Future Directions

The strategic use of this compound in the synthesis of neuroprotective peptides represents a promising frontier in the development of therapeutics for neurodegenerative diseases. Future research should focus on:

  • Systematic Screening: The synthesis and screening of peptide libraries with D-methionine substitutions at various positions to identify lead candidates with optimal inhibitory and neuroprotective properties.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies to evaluate the bioavailability, brain penetration, and efficacy of promising D-methionine containing peptides in animal models of Alzheimer's and Parkinson's disease.

  • Elucidation of Signaling Pathways: Detailed mechanistic studies to identify the specific intracellular signaling pathways modulated by these peptides beyond the direct inhibition of protein aggregation.

By leveraging the unique properties of D-methionine, researchers can design more stable and potent peptide-based therapeutics, offering new hope in the fight against neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Met-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The solid-phase peptide synthesis (SPPS) of peptides containing D-methionine (D-Met) using Fmoc chemistry is a cornerstone in the development of novel peptide-based therapeutics and research tools. The unique properties of the D-amino acid can confer increased stability against enzymatic degradation. However, the thioether side chain of methionine is susceptible to oxidation, a critical challenge that must be addressed throughout the synthesis and cleavage steps. These application notes provide a detailed, standard protocol for the successful synthesis of peptides incorporating Fmoc-D-Met-OH, with a special focus on preventing side reactions and ensuring high purity of the final product.

I. Key Considerations for this compound SPPS

The primary challenge in synthesizing methionine-containing peptides is the oxidation of the thioether side chain to methionine sulfoxide during the repetitive acid-base cycles of SPPS and, most notably, during the final cleavage from the resin.[1][2] This oxidation introduces a +16 Da mass modification and can significantly impact the peptide's biological activity and physicochemical properties. Therefore, the selection of appropriate reagents and reaction conditions is paramount.

II. Experimental Protocols

This section outlines a standard protocol for the manual solid-phase synthesis of a peptide containing this compound. The protocol is scalable and can be adapted for automated synthesizers.

1. Resin Selection and Preparation:

The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended.[3][4] For a C-terminal amide, Rink Amide resin is the standard choice.[4][5]

  • Protocol 1: Resin Swelling

    • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.[6]

    • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).[6]

    • Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling.[6]

    • Drain the solvent from the reaction vessel.[6]

2. First Amino Acid Loading (for non-preloaded resins):

This protocol is for loading the first Fmoc-amino acid onto 2-Chlorotrityl Chloride resin.

  • Protocol 2: First Amino Acid Loading

    • Swell the 2-Cl-Trt resin in dichloromethane (DCM) for 30 minutes.

    • Drain the DCM.

    • Dissolve 1.5 equivalents of the Fmoc-amino acid in DCM.

    • Add 3.0 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 15 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and Methanol (3x).

    • Dry the resin under vacuum.

3. Standard SPPS Cycle for Subsequent Amino Acids (including this compound):

Each cycle of amino acid addition consists of two main steps: Fmoc deprotection and coupling.

  • Protocol 3: Fmoc Deprotection

    • Add a solution of 20% piperidine in DMF to the resin-bound peptide.[4]

    • Agitate for an initial 3 minutes, then drain the solution.[6]

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-15 minutes.[5]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

    • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.[7]

  • Protocol 4: Amino Acid Coupling (HBTU Activation)

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[8]

4. Cleavage and Deprotection:

This is a critical step for methionine-containing peptides. The use of a cleavage cocktail specifically designed to minimize oxidation is highly recommended.[9][10]

  • Protocol 5: Cleavage with Reagent K

    • If the N-terminus is Fmoc-protected, perform a final deprotection step (Protocol 3).

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare Reagent K: trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v).[11]

    • Suspend the resin in Reagent K (10 mL per gram of peptide resin).[11]

    • Stir at room temperature for 1.5 to 2 hours. Peptides with multiple arginine residues may require longer deprotection times.[11]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[6]

    • Dry the crude peptide pellet under vacuum.[6]

III. Data Presentation

Table 1: Common Coupling Reagents for this compound

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low[12]
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low[12]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low[12]
PyBOP Phosphonium Salt30-120 minutes>98>95Low[12]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low

Table 2: Cleavage Cocktails for Methionine-Containing Peptides

Reagent NameCompositionKey FeaturesReference
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)General-purpose cleavage reagent suitable for peptides with sensitive residues including Met, Cys, Trp, and Tyr.[11][11]
Reagent H TFA/phenol/thioanisole/EDT/water/dimethylsulfide/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize methionine side-chain oxidation.[9][10][9][10]
Standard TFA TFA/TIS/H₂O (95:2.5:2.5)Standard cleavage cocktail; high risk of methionine oxidation without additional scavengers.[13][13]

IV. Mandatory Visualizations

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle SPPS Cycle (Repeat n-1 times) cluster_cleavage Final Steps Resin Select Resin (e.g., Wang, Rink Amide) Swell Swell Resin in DMF Resin->Swell Load Load First Amino Acid (if not pre-loaded) Swell->Load Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (or next AA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Cleavage Cleavage from Resin (e.g., Reagent K) FinalDeprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

Fmoc_SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Resin_Peptide_Fmoc Resin-Peptide-Fmoc Piperidine 20% Piperidine in DMF Resin_Peptide_Fmoc->Piperidine Resin_Peptide_NH2 Resin-Peptide-NH2 Coupling_Reagent Coupling Reagent (e.g., HBTU/DIPEA) Resin_Peptide_NH2->Coupling_Reagent Resin_Peptide_AA_Fmoc Resin-Peptide-AA-Fmoc (Elongated Peptide) Resin_Peptide_AA_Fmoc->Resin_Peptide_Fmoc Start Next Cycle Piperidine->Resin_Peptide_NH2 Removes Fmoc Fmoc_AA_OH This compound Fmoc_AA_OH->Coupling_Reagent Coupling_Reagent->Resin_Peptide_AA_Fmoc Forms Peptide Bond

Caption: Chemical cycle of Fmoc-SPPS for a single amino acid addition.

References

Application Notes and Protocols for Coupling Fmoc-D-Met-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis. The efficient and reliable coupling of each amino acid is critical to the overall success of synthesizing the target peptide. Methionine, with its thioether side chain, presents unique challenges, including susceptibility to oxidation.[1][2][3] The choice of coupling reagent for incorporating Fmoc-D-Met-OH is therefore a crucial parameter that can significantly influence the coupling efficiency, yield, purity of the final peptide, and the extent of potential side reactions such as racemization and oxidation.

This document provides a detailed overview of common coupling reagents for the incorporation of this compound in SPPS, a comparison of their performance based on available data for similar amino acids, and comprehensive experimental protocols.

Comparison of Common Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For this compound, a moderately activating reagent is typically sufficient, though more potent reagents can be employed to ensure complete and rapid coupling, especially in challenging sequences. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.

Data Presentation

The following table summarizes the performance of several widely used coupling reagents. It is important to note that direct comparative quantitative data specifically for this compound is limited in the literature. Therefore, the presented data is extrapolated from studies on other amino acids and "difficult" peptide sequences and should be considered as a general guide.[4][5]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Relative CostKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95HighHighly efficient, fast reaction times, and low risk of racemization.[6] Preferred for difficult couplings.
HBTU Aminium/Uronium Salt20-60 minutes>98>95MediumWidely used and effective, but slightly less reactive than HATU.[7][8]
DIC/Oxyma Carbodiimide/Additive30-120 minutes95-99>90LowCost-effective and efficient with reduced risk of racemization compared to HOBt.[9] Oxyma is not explosive like HOBt.
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90LowA classic and cost-effective combination, though HOBt has safety concerns.
PyBOP Phosphonium Salt30-120 minutes>98>95HighGood for sterically hindered couplings with a low propensity for racemization. Byproducts are generally non-toxic.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound using various reagents in Fmoc-based SPPS. These protocols assume a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).

General Resin Preparation
  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain and repeat the treatment for 15 minutes to ensure complete Fmoc removal.[10]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[4]

Protocol 1: HATU Coupling
  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: HBTU Coupling
  • Activation: In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 45-90 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm reaction completion.

Protocol 3: DIC/Oxyma Coupling
  • Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin. Agitate the reaction for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm reaction completion.

Side Reactions and Mitigation

When working with this compound, two primary side reactions should be considered:

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1][2][3] To minimize this, it is recommended to use scavengers in the cleavage cocktail. A common practice is to add reagents like ammonium iodide or use optimized cleavage cocktails designed for methionine-containing peptides.[3][11]

  • Racemization: While methionine is not as prone to racemization as amino acids like histidine or cysteine, the choice of coupling reagent and base can influence the degree of epimerization.[12] Using weaker bases like sym-collidine instead of DIPEA and choosing coupling reagents known for low racemization potential, such as HATU or DIC/Oxyma, can help preserve the stereochemical integrity of the D-methionine residue.[13]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_1 Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 5. Coupling to Resin Washing1->Coupling Activation 4. Activation of This compound Activation->Coupling Washing2 6. Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Final Cleavage & Deprotection Washing2->Cleavage After last AA Repeat->Deprotection

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Logical Relationship of Coupling Reagent Components

Coupling_Reagents cluster_aminium Aminium/Uronium Salts cluster_carbodiimide Carbodiimides cluster_additive Additives cluster_phosphonium Phosphonium Salts HATU HATU Active_Ester Activated Ester HATU->Active_Ester HBTU HBTU HBTU->Active_Ester DIC DIC DIC->Active_Ester Oxyma Oxyma Oxyma->Active_Ester HOBt HOBt HOBt->Active_Ester PyBOP PyBOP PyBOP->Active_Ester Fmoc_AA This compound Fmoc_AA->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Resin-NH2 Resin_Amine->Peptide_Bond

Caption: Relationship between components in the activation step of SPPS.

References

Application Notes and Protocols for Fmoc-D-Met-OH Deprotection using Piperidine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal is a critical step in the iterative process of peptide chain elongation. The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, most commonly piperidine.[1][2] This process, known as Fmoc deprotection, proceeds via a β-elimination mechanism to expose the N-terminal amine of the growing peptide chain, making it available for the subsequent amino acid coupling step.[2]

This document provides detailed application notes and protocols for the deprotection of Fmoc-D-Methionine-OH (Fmoc-D-Met-OH) using piperidine solutions. While the principles are broadly applicable to most Fmoc-protected amino acids, specific considerations for methionine are also addressed.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group is a two-step process initiated by a base like piperidine.[2]

  • Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[2]

  • β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide.[1][2]

  • DBF Scavenging: Excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.[2] The formation of the dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm, which can be utilized for quantitative monitoring of the deprotection reaction.[1]

Key Considerations for this compound Deprotection

While Fmoc deprotection of methionine is generally straightforward, it's important to be aware of potential side reactions affecting the methionine side chain, primarily during the final cleavage from the resin rather than during the Fmoc removal step itself.[3][4] The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide and S-alkylation.[3][5] These are acid-catalyzed reactions and are more of a concern during the final trifluoroacetic acid (TFA)-based cleavage.[3][4] During the basic conditions of Fmoc deprotection with piperidine, these side reactions are generally not a major issue.

Data Presentation: Quantitative Parameters for Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the solvent used. The following table summarizes common conditions.

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>99%The most common and effective concentration for rapid and complete deprotection.[6][7]
10% (v/v) in DMFHighMay require longer reaction times compared to 20% piperidine.[8]
5% (v/v) in DMFSlowerOften used with the addition of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to accelerate the reaction.[8]
Reaction Time 2 x 1-10 minutes>99%A two-step deprotection (e.g., 1-3 minutes followed by a second treatment of 5-10 minutes) is standard practice to ensure complete removal.[1]
15-30 minutes>99%A single, longer treatment can also be effective.[6]
Solvent N,N-Dimethylformamide (DMF)StandardHigh-quality, amine-free DMF is crucial to prevent side reactions.[9]
N-Methyl-2-pyrrolidone (NMP)AlternativeCan be used as an alternative to DMF, sometimes improving solubility and reducing aggregation.[10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Resin-Bound this compound

This protocol describes the standard procedure for the deprotection of this compound attached to a solid support (resin) in a manual SPPS setup.

Materials:

  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel with a frit

  • Inert gas (Nitrogen or Argon) for agitation or a shaker

Reagent Preparation:

  • Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully add 20 mL of piperidine to 80 mL of DMF in a designated container. Mix thoroughly. It is recommended to prepare this solution fresh.

Procedure:

  • Resin Swelling: Swell the this compound loaded resin in DMF for at least 30-60 minutes in the SPPS reaction vessel.[6]

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (using approximately 10 mL per gram of resin) for 1 minute and then drain. Repeat this wash step twice.[9]

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 1-3 minutes at room temperature.[1] Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 15-20 minutes at room temperature. Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly with DMF (5-7 times, using approximately 10 mL per gram of resin for each wash) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] Each wash should be for at least 1 minute with agitation.

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Monitoring Fmoc Deprotection

To ensure complete removal of the Fmoc group, the following monitoring techniques can be employed.

A. Qualitative Monitoring: The Kaiser Test (Ninhydrin Test)

The Kaiser test is a colorimetric assay used to detect the presence of free primary amines. A positive result (blue beads) after the deprotection and washing steps confirms the successful removal of the Fmoc group.

Materials:

  • Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol

  • Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • A few beads of the peptide-resin

  • Heat source (heat gun or heating block)

Procedure:

  • After the final DMF wash (Step 5 in Protocol 1), take a small sample of resin beads (5-10 mg).

  • Wash the beads with ethanol and allow them to dry briefly.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads in a small glass test tube.[1]

  • Heat the tube at approximately 110-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution. A dark blue color indicates the presence of free primary amines and thus successful deprotection. A yellow or colorless result indicates incomplete or failed deprotection.

B. Quantitative Monitoring: UV-Vis Spectrophotometry

The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum at approximately 301 nm.[1] Measuring this absorbance allows for the quantitative determination of the amount of Fmoc group cleaved.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • DMF (spectrophotometric grade)

Procedure:

  • Collect Filtrate: During the deprotection steps (Steps 3 & 4 in Protocol 1), collect all the drained piperidine solution in a volumetric flask of a known volume.[1]

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Ensure thorough mixing. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.[1]

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.

    • A = Absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[1]

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

  • The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate. This value should correspond to the initial loading of the resin.

Mandatory Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine1 Piperidine Piperidine1->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Fast Beta_Elimination Carbanion->Beta_Elimination Rate-determining Deprotected_Peptide H2N-Peptide-Resin (Free Amine) Beta_Elimination->Deprotected_Peptide DBF Dibenzofulvene (DBF) Beta_Elimination->DBF CO2 CO2 Beta_Elimination->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine (excess) Piperidine2->Adduct Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Deprotection_Workflow Start Start: Fmoc-D-Met-Resin Swell 1. Swell Resin in DMF Start->Swell Wash1 2. Wash with DMF (3x) Swell->Wash1 Deprotection1 3. Add 20% Piperidine/DMF (1-3 min) Wash1->Deprotection1 Deprotection2 4. Add fresh 20% Piperidine/DMF (15-20 min) Deprotection1->Deprotection2 Wash2 5. Wash with DMF (5-7x) Deprotection2->Wash2 Monitoring 6. Monitoring (Optional) Wash2->Monitoring Kaiser Kaiser Test Monitoring->Kaiser Qualitative UV_Vis UV-Vis of Filtrate Monitoring->UV_Vis Quantitative Result Complete? Kaiser->Result UV_Vis->Result End Ready for Coupling Result->End Yes Repeat Repeat Deprotection Result->Repeat No Repeat->Deprotection1

Caption: Experimental workflow for Fmoc deprotection.

References

Application Notes and Protocols for Incorporating Fmoc-D-Met-OH into Amyloid Beta Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid beta (Aβ) peptides, particularly the Aβ(1-42) isoform, are central to the pathology of Alzheimer's disease. Their propensity to aggregate into neurotoxic oligomers and fibrils makes them a key target for therapeutic intervention. The incorporation of non-native D-amino acids into Aβ peptides is a promising strategy to modulate their aggregation properties and enhance their proteolytic stability. This document provides detailed application notes and protocols for the incorporation of Fmoc-D-Met-OH at position 35 of amyloid beta peptides, a site known to be critical for Aβ's oxidative state, aggregation, and toxicity. These guidelines are intended for researchers in neurodegenerative disease, peptide chemists, and drug development professionals.

Rationale for D-Methionine Incorporation

The methionine residue at position 35 (Met35) of Aβ is susceptible to oxidation, which has been shown to attenuate peptide aggregation and neurotoxicity.[1] Replacing the naturally occurring L-methionine with its D-enantiomer offers a strategic approach to alter the peptide's conformation and aggregation pathway. D-amino acid substitutions can disrupt the hydrogen bonding patterns that drive β-sheet formation, a critical step in amyloid fibrillogenesis. Furthermore, peptides containing D-amino acids exhibit increased resistance to enzymatic degradation, enhancing their potential as therapeutic agents.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Aβ(1-42) with D-Methionine at Position 35

This protocol outlines the manual synthesis of Aβ(1-42) with a D-methionine substitution at position 35 using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • HPLC grade acetonitrile and water

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For each coupling cycle, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For the incorporation of this compound, the procedure remains the same.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Aβ(1-42) sequence, incorporating this compound at position 35.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder. Store at -20°C or -80°C.

Preparation of Aβ Aggregates

Materials:

  • Lyophilized Aβ peptide (L-Met or D-Met variant)

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

  • DMSO (Dimethyl sulfoxide)

  • PBS (Phosphate-buffered saline), pH 7.4

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Monomer Preparation:

    • To ensure the peptide starts from a monomeric state and to remove any pre-existing aggregates, dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution into sterile, low-binding microcentrifuge tubes.

    • Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum concentrator.

    • Store the resulting peptide film at -80°C until use.

  • Oligomer and Fibril Formation:

    • Resuspend the HFIP-treated peptide film in DMSO to a concentration of 5 mM.

    • To prepare oligomers, dilute the DMSO stock to a final concentration of 100 µM in ice-cold PBS (pH 7.4). Incubate at 4°C for 24 hours.

    • To prepare fibrils, dilute the DMSO stock to a final concentration of 100 µM in PBS (pH 7.4). Incubate at 37°C with gentle agitation for 72 hours or longer.

Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of β-sheet-rich amyloid fibrils in real-time.

Materials:

  • Aβ peptide solution (prepared as in Protocol 2)

  • Thioflavin T (ThT) stock solution (2 mM in water)

  • Glycine-NaOH buffer (50 mM, pH 8.5)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of Aβ peptide at the desired concentration (e.g., 10 µM) in PBS.

  • Prepare a ThT reaction mix by diluting the ThT stock solution in Glycine-NaOH buffer to a final concentration of 10 µM.

  • In each well of the 96-well plate, add the Aβ peptide solution and the ThT reaction mix. The final volume should be 200 µL.

  • Include control wells with buffer and ThT only (for background fluorescence).

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C in a fluorescence plate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~480 nm.

  • Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.

MTT Cell Viability Assay for Neurotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to Aβ peptides.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ peptide preparations (monomers, oligomers, fibrils of both L-Met and D-Met variants)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear cell culture plate

  • Microplate reader

Procedure:

  • Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare different concentrations of the Aβ peptide preparations in serum-free cell culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing the Aβ peptides. Include a vehicle control (medium with the same final concentration of DMSO and PBS as the Aβ samples).

  • Incubate the cells with the Aβ peptides for 24-48 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for an additional 2-4 hours at 37°C with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Presentation

The following tables summarize the expected outcomes based on the existing literature. Direct quantitative comparisons between L-Met and D-Met Aβ are limited, and these tables represent a qualitative to semi-quantitative synthesis of reported trends.

Table 1: Comparison of Aggregation Properties of Aβ(1-42) Peptides

Peptide VariantAggregation PropensityLag Phase (ThT Assay)Fibril Morphology
Aβ(1-42) L-Met35HighShorterTypical amyloid fibrils
Aβ(1-42) D-Met35ReducedLongerAtypical, less organized aggregates

Table 2: Comparison of Neurotoxicity of Aβ(1-42) Peptide Aggregates

Peptide VariantCell Viability (MTT Assay)Apoptotic Marker Expression
Aβ(1-42) L-Met35 OligomersSignificantly ReducedIncreased
Aβ(1-42) D-Met35 OligomersHigher than L-Met variantReduced compared to L-Met variant

Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for Each Amino Acid Wash->Repeat n-1 times Cleave Cleavage & Deprotection (TFA Cocktail) Wash->Cleave After last cycle Repeat->Deprotect Purify HPLC Purification Cleave->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide Purified D-Met-Aβ Peptide Lyophilize->FinalPeptide

Caption: Workflow for the solid-phase synthesis of D-Met substituted Aβ peptide.

Aggregation_Pathway cluster_L_Met Aβ (L-Met35) cluster_D_Met Aβ (D-Met35) L_Monomer Monomers L_Oligomer Toxic Oligomers L_Monomer->L_Oligomer Aggregation L_Fibril Fibrils L_Oligomer->L_Fibril Elongation Toxicity Neuronal Toxicity L_Oligomer->Toxicity D_Monomer Monomers D_Oligomer Less Toxic / Off-pathway Oligomers D_Monomer->D_Oligomer Altered Aggregation D_Aggregate Amorphous Aggregates D_Oligomer->D_Aggregate Reduced_Toxicity Reduced Toxicity D_Oligomer->Reduced_Toxicity

Caption: Hypothesized effect of D-Met substitution on Aβ aggregation and toxicity.

Aβ_Signaling Abeta_Oligomers Aβ Oligomers (L-Met or D-Met) Membrane_Receptors Membrane Receptors (e.g., NMDAR, RAGE) Abeta_Oligomers->Membrane_Receptors Binding Signaling_Cascade Intracellular Signaling Cascades (e.g., Ca2+ influx, ROS production) Membrane_Receptors->Signaling_Cascade Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Signaling_Cascade->Mitochondrial_Dysfunction Synaptic_Dysfunction Synaptic Dysfunction Signaling_Cascade->Synaptic_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Synaptic_Dysfunction->Apoptosis

Caption: General signaling pathways affected by Aβ oligomers.

References

Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides Containing Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of peptides incorporating Fmoc-D-Met-OH, offering a detailed comparison between manual and automated solid-phase peptide synthesis (SPPS) methodologies. The inclusion of D-amino acids, such as D-methionine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation. These application notes and protocols are intended to assist researchers in selecting the optimal synthesis strategy and executing it effectively to obtain high-quality peptides for downstream applications.

A primary challenge in the synthesis of methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, which can form methionine sulfoxide.[1][2][3] This side reaction can occur during the synthesis cycles and, more significantly, during the final acidic cleavage from the solid support.[1][2] Therefore, careful control of reaction conditions and the use of appropriate scavengers are crucial to minimize this unwanted modification.[1]

Quantitative Comparison of Manual vs. Automated Synthesis

The choice between manual and automated SPPS is often guided by factors such as scale, throughput, cost, and the complexity of the target peptide.[1] The following tables summarize key quantitative data for each method.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 0.05 - 1.0 mmol0.025 - 2.0 mmol
Synthesis Time (per residue) 1.5 - 3 hours0.5 - 1.5 hours
Hands-on Time HighLow (primarily setup and cleavage)
Throughput Low (typically one peptide at a time)High (multiple peptides in parallel)
Reagent Consumption Generally higher due to manual washing stepsOptimized for lower reagent use
Crude Purity Variable, dependent on operator skillGenerally higher and more consistent
Cost (Initial Investment) LowHigh
Cost (Per Peptide) Higher for single peptides due to laborLower for multiple peptides
Flexibility High (easy to modify protocols mid-synthesis)Moderate (protocol changes require reprogramming)
Reproducibility Operator-dependentHigh

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a peptide containing this compound at a standard 0.1 mmol scale.

Protocol 1: Manual Solid-Phase Peptide Synthesis

1. Resin Preparation and Swelling:

  • Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel with a sintered glass filter.[1]

  • Add 2 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.[1]

  • Agitate the mixture for 3 minutes, then drain the solution.[1]

  • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).[1]

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 1.5 mL of DMF.[1]

  • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 2-5 minutes.[1]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

4. Monitoring the Coupling:

  • Perform a Kaiser test (ninhydrin test) on a few resin beads to check for the presence of free primary amines.[1] A negative result (yellow beads) indicates complete coupling.[1]

5. Washing:

  • After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 2 mL).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). To minimize methionine oxidation, consider adding dimethylsulfide (DMS) to the cleavage cocktail. [3]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6]

  • Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.[4][5][7]

Protocol 2: Automated Solid-Phase Peptide Synthesis

1. Instrument Setup:

  • Load vials containing Fmoc-amino acids (including this compound), activator (e.g., HBTU/HOBt), base (e.g., DIPEA), 20% piperidine in DMF, and washing solvents (DMF, DCM) into their designated positions on the synthesizer.[1]

2. Synthesis Program:

  • Program the synthesizer with the desired peptide sequence and synthesis parameters. A typical cycle for a 0.1 mmol scale synthesis is as follows:

    • Resin Swelling: Swell the resin in DMF for 30 minutes.[1]

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 minutes).[1]

    • Washing: Wash the resin with DMF (5-7 times).[1]

    • Amino Acid Coupling: Deliver the pre-activated this compound solution to the reaction vessel and allow it to react for the programmed time (typically 30-60 minutes).

    • Washing: Wash the resin with DMF (5-7 times).[1]

3. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 7 and 8).[1]

Visualizing Workflows and Pathways

To better illustrate the processes and potential applications, the following diagrams have been generated using Graphviz.

Manual_SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Amino Acid? kaiser_test->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA Cocktail) next_cycle->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start: Load Reagents & Program Synthesizer synthesis_cycle Automated Synthesis Cycle (Deprotection, Wash, Coupling, Wash) start->synthesis_cycle end_synthesis Synthesis Complete synthesis_cycle->end_synthesis Repeat for all residues manual_processing Manual Post-Synthesis Processing (Cleavage, Precipitation, Purification) end_synthesis->manual_processing analysis Analysis (MS, HPLC) manual_processing->analysis end End: Pure Peptide analysis->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Peptide_Application_Workflow synthesis Peptide Synthesis (Manual or Automated) purification Purification & Characterization synthesis->purification peptide Pure D-Met Peptide purification->peptide in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) peptide->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) peptide->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis drug_development Lead Optimization & Drug Development data_analysis->drug_development

Caption: General Experimental Workflow for Peptide Applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing D-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of synthetic peptides containing D-methionine using reverse-phase high-performance liquid chromatography (RP-HPLC). The inclusion of the unnatural D-enantiomer of methionine can impart unique properties to peptides, such as increased stability against enzymatic degradation. However, it also necessitates careful consideration during the purification process to ensure high purity and correct stereochemistry of the final product.

Introduction

Reverse-phase HPLC is the standard and most effective method for the purification of synthetic peptides.[1][2] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[1] Peptides are retained on the column based on their hydrophobicity; more hydrophobic peptides have longer retention times.[2] The mobile phase typically consists of an aqueous component and an organic component (usually acetonitrile), with the proportion of the organic solvent gradually increased to elute the bound peptides.[1][3]

The presence of D-methionine in a peptide sequence does not significantly alter the general purification strategy compared to a peptide containing only L-amino acids. However, it is crucial to confirm the enantiomeric integrity of the peptide, as racemization can occur during synthesis. While standard RP-HPLC can separate diastereomers, the separation of enantiomers (peptides that are mirror images) requires specialized chiral chromatography techniques.[4][5] This protocol will focus on the primary purification of the D-methionine-containing peptide from synthesis-related impurities.

Key Purification Considerations

Several factors influence the success of peptide purification by RP-HPLC:

  • Column Chemistry: C18 columns are the most widely used for peptide purification due to their excellent resolving power for a broad range of peptide hydrophobicities.[1][6][7]

  • Mobile Phase Modifiers: Acidic modifiers, such as trifluoroacetic acid (TFA) or formic acid (FA), are added to the mobile phase.[3][8] These agents serve to protonate acidic side chains, reduce negative charges, and form ion pairs with the peptide, which improves peak shape and resolution.[8]

  • pH Control: The pH of the mobile phase significantly affects the retention time and selectivity of the separation by altering the ionization state of the peptide's acidic and basic groups.[6][9][10]

  • Gradient Slope: A shallow gradient (a slow increase in the organic solvent concentration) generally provides better resolution for complex peptide mixtures.[9]

  • Methionine Oxidation: Methionine residues are susceptible to oxidation, forming methionine sulfoxide. This modification increases the polarity of the peptide, leading to earlier elution times in RP-HPLC.[11][12] It is essential to handle samples carefully to minimize oxidation.

Experimental Protocol

This protocol outlines a general procedure for the purification of a crude synthetic peptide containing D-methionine. Optimization may be required based on the specific properties of the peptide.

1. Materials and Reagents

  • Crude synthetic peptide containing D-methionine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector and fraction collector

2. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is the initial mobile phase condition (e.g., 95% Water/5% ACN with 0.1% TFA).

  • If the peptide has poor solubility, small amounts of organic solvent or acid (like acetic acid) can be added.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean vial for injection.

3. HPLC System Preparation and Purification

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

  • Method Parameters:

    • Flow Rate: Adjust the flow rate according to the column diameter (a typical starting point for a semi-preparative column is 4-5 mL/min).

    • Detection Wavelength: Monitor the elution at 214 nm or 220 nm for the peptide backbone, and 280 nm if the peptide contains tryptophan or tyrosine residues.[1]

    • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on an initial analytical run.

  • Injection and Fraction Collection: Inject the prepared peptide sample onto the equilibrated column. Collect fractions corresponding to the major peaks detected by the UV detector.

  • Post-Purification: After the run, wash the column with a high percentage of Mobile Phase B to remove any strongly retained impurities, and then re-equilibrate to the initial conditions.

4. Analysis of Collected Fractions

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions that contain the desired peptide at the target purity level.

  • Confirm the identity of the purified peptide using mass spectrometry.

Data Presentation

The following table summarizes typical parameters and expected results for the HPLC purification of a model peptide containing D-methionine.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Gradient 5-65% B in 30 min5-65% B in 60 min
Detection 220 nm220 nm
Injection Volume 20 µL1-5 mL
Expected Purity >95%>95%
Expected Recovery N/A30-50%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of key purification parameters.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis Crude_Peptide Crude D-Met Peptide Dissolution Dissolve in Initial Mobile Phase Crude_Peptide->Dissolution Centrifugation Centrifuge to Remove Insolubles Dissolution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection Elution Gradient Elution Injection->Elution Detection UV Detection Elution->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Check Analytical HPLC of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Identity_Confirmation Mass Spectrometry Pooling->Identity_Confirmation Lyophilization Lyophilize to Obtain Pure Peptide Identity_Confirmation->Lyophilization

Caption: Experimental workflow for the purification of a D-methionine containing peptide.

G cluster_params Key Purification Parameters cluster_outcomes Desired Outcomes Column Stationary Phase (e.g., C18) Resolution High Resolution Column->Resolution Mobile_Phase Mobile Phase (ACN/Water) Mobile_Phase->Resolution Modifier Modifier (e.g., TFA) Peak_Shape Good Peak Shape Modifier->Peak_Shape Gradient Gradient Slope Gradient->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution pH pH pH->Resolution Purity High Purity Resolution->Purity Recovery Acceptable Recovery Resolution->Recovery Peak_Shape->Purity

Caption: Logical relationship of key HPLC purification parameters and their impact on outcomes.

References

Application Note: Mass Spectrometry Characterization of Fmoc-D-Met-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its stability in acidic conditions and easy removal with a mild base.[1][2] Mass spectrometry (MS) is a critical analytical tool for the quality control of synthetic peptides, enabling the verification of molecular weight and sequence identity.[1][3] The analysis of peptides that still possess the N-terminal Fmoc group, such as those containing Fmoc-D-Methionine (Fmoc-D-Met-OH), is often necessary for monitoring synthesis steps or characterizing final products. These peptides exhibit unique fragmentation patterns in mass spectrometry due to the bulky, aromatic Fmoc group and the specific properties of the methionine residue, which is susceptible to oxidation.[1][4] This document provides detailed protocols and data interpretation guidelines for the mass spectrometric analysis of this compound containing peptides using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).

Mass Spectrometric Behavior of this compound Peptides

Ionization and Adduct Formation

Electrospray ionization (ESI) is the preferred method for analyzing Fmoc-protected peptides. In positive ion mode, they typically form protonated molecules [M+H]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ are observed.[1] Both ionization modes can be effective for providing complementary structural information.

Characteristic Fragmentation in Positive Ion Mode (ESI+)

Under Collision-Induced Dissociation (CID), protonated Fmoc-peptides fragment at several key locations, providing rich data for structural confirmation.

  • Fmoc Group Fragmentation: The Fmoc group is a primary site of fragmentation. A characteristic pathway involves the neutral loss of dibenzfulvene and CO₂, corresponding to the mass of the Fmoc protecting group. Another common fragment observed is the dibenzfulvene radical cation at m/z 165.[1]

  • Peptide Backbone Fragmentation: Cleavage along the peptide backbone produces the standard b- and y-type ions, which are essential for confirming the amino acid sequence.[1][5][6] The presence of the N-terminal Fmoc group can influence the relative abundance of these fragment ions.

  • Methionine-Specific Fragmentation: The methionine side chain can undergo oxidation, resulting in a mass increase of +15.9949 Da. This modification should be monitored to assess sample purity and stability.

Characteristic Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, deprotonated Fmoc-peptides exhibit distinct fragmentation patterns that can be highly informative.

  • The [M-H]⁻ precursor ion often undergoes a McLafferty-type rearrangement, followed by the loss of CO₂, which leads to the formation of a prominent [M-H-Fmoc+H]⁻ fragment ion.[1][5][7]

  • Further fragmentation of these ions can produce c- and z-type ions, which are valuable for distinguishing positional isomers and confirming the peptide sequence.[1][5]

Experimental Protocols

Protocol 1: Sample Preparation (Peptide Cleavage from Resin)

This protocol outlines the procedure for cleaving the synthesized peptide from the solid-phase resin for MS analysis.

Materials:

  • Peptidyl-resin (5-10 mg)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold, peroxide-free diethyl ether

  • MS-grade solvents: Acetonitrile (ACN), Water, Formic Acid (FA)

Procedure:

  • Resin Transfer: Place approximately 5-10 mg of the dried peptidyl-resin into a 1.5 mL microcentrifuge tube.

  • Cleavage: In a chemical fume hood, add 200-400 µL of freshly prepared cleavage cocktail to the resin.

  • Incubation: Mix the slurry periodically for 1-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin from the solution and collect the filtrate. Add 1 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Pelleting: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with another 1 mL of cold diethyl ether to remove scavengers, and repeat the centrifugation and decanting steps.

  • Drying: Allow the peptide pellet to air-dry in the fume hood for 10-15 minutes to remove residual ether.

  • Solubilization: Dissolve the dried peptide in an appropriate solvent for MS analysis, such as 50:50 ACN/Water with 0.1% FA, to a final concentration of approximately 10-100 µg/mL.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the separation and analysis of the prepared peptide sample.

Instrumentation:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • MS System: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

LC Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    Time (min) % Solvent B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

MS Conditions:

  • Ionization Mode: Positive (and/or Negative) ESI.

  • Mass Range (MS1 Full Scan): m/z 200–2000.

  • Capillary Voltage: 3.5–4.5 kV.

  • Source Temperature: 100–150 °C.[1]

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 3-5 most intense ions from the MS1 scan.

  • Fragmentation Method: Collision-Induced Dissociation (CID) with normalized collision energy appropriate for peptide fragmentation (e.g., 25-35 arbitrary units).

Data Presentation and Interpretation

Quantitative data should be clearly organized to facilitate interpretation. Below are example tables for the characterization of a hypothetical peptide, Fmoc-D-Met-Ala-OH .

  • Chemical Formula: C₂₃H₂₆N₂O₅S

  • Monoisotopic Mass: 442.1562 Da

Table 1: Theoretical m/z Values for Precursor Ions of Fmoc-D-Met-Ala-OH

Ion Type Formula Theoretical m/z
[M+H]⁺ [C₂₃H₂₇N₂O₅S]⁺ 443.1635
[M+Na]⁺ [C₂₃H₂₆N₂O₅SNa]⁺ 465.1454

| [M-H]⁻ | [C₂₃H₂₅N₂O₅S]⁻ | 441.1490 |

Table 2: Common Fragment Ions Observed in Positive Mode MS/MS for Fmoc-D-Met-Ala-OH

Fragment Ion Description Theoretical m/z
y₁ Ala Fragment 90.0550
b₂ Fmoc-D-Met-Ala Fragment 425.1529
Fmoc-related Cation Dibenzfulvene fragment 165.0704

| [M+H - H₂O]⁺ | Loss of water | 425.1529 |

Table 3: Common Modifications and Neutral Losses

Modification / Loss Mass Shift (Da) Description
Oxidation +15.9949 Addition of an oxygen atom, common for Met residues.[1]
Dehydration -18.0106 Loss of a water molecule.

| Ammonia Loss | -17.0265 | Loss of ammonia from N-terminus or certain side chains. |

Visualizations

Experimental Workflow

The general workflow for the synthesis and analysis of Fmoc-protected peptides is illustrated below.

G cluster_synthesis Peptide Synthesis & Preparation cluster_analysis Mass Spectrometry Analysis spps Fmoc-SPPS cleavage Cleavage from Resin (TFA Cocktail) spps->cleavage precip Precipitation & Wash (Cold Ether) cleavage->precip solubilize Solubilization (ACN/H2O/FA) precip->solubilize lc LC Separation (C18 Column) solubilize->lc esi ESI Ionization lc->esi ms1 MS1 Full Scan (Precursor Ion Selection) esi->ms1 ms2 MS2 Fragmentation (CID) ms1->ms2 interp Spectrum Interpretation (Sequence & Purity) ms2->interp

General workflow for MS analysis of Fmoc-peptides.
Fragmentation Pathway

A simplified diagram showing the primary positive-ion fragmentation pathways for a generic Fmoc-D-Met-Peptide.

G cluster_fragments Primary Fragments precursor [Fmoc-D-Met-Peptide + H]⁺ (Precursor Ion) b_ions b-ions (N-terminal fragments) precursor->b_ions Backbone Cleavage y_ions y-ions (C-terminal fragments) precursor->y_ions Backbone Cleavage fmoc_frag Fmoc-related Fragments (e.g., m/z 165) precursor->fmoc_frag Fmoc Group Fragmentation neutral_loss Neutral Loss Fragments (e.g., [M+H - H₂O]⁺) precursor->neutral_loss Side Chain or Backbone Loss

Simplified CID fragmentation of an Fmoc-D-Met-Peptide.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity and selectivity, and ability to disrupt protein-protein interactions. The incorporation of non-proteinogenic amino acids, such as D-methionine (D-Met), can further enhance the pharmacological properties of cyclic peptides by increasing their resistance to proteolytic degradation and inducing specific conformational constraints. This document provides detailed application notes and protocols for the synthesis of cyclic peptides incorporating Fmoc-D-Met-OH using solid-phase peptide synthesis (SPPS) and subsequent cyclization strategies.

The use of this compound in peptide synthesis requires careful consideration of potential side reactions, primarily the oxidation of the methionine thioether to a sulfoxide. These application notes will address strategies to mitigate this and other potential challenges, ensuring the successful synthesis of the target cyclic peptide.

Key Applications

The synthesis of cyclic peptides containing D-methionine is relevant for a variety of research and drug development applications, including:

  • Development of Novel Therapeutics: Creating peptides with improved pharmacokinetic profiles for use as anti-infectives, anti-cancer agents, and immunomodulators.

  • Probing Biological Systems: Designing conformationally constrained peptides to study receptor-ligand interactions and signaling pathways.

  • Drug Delivery: Engineering cyclic peptides with enhanced cell-penetrating capabilities.

Data Presentation

Table 1: Materials and Reagents for Cyclic Peptide Synthesis
Material/ReagentSupplierGradePurpose
This compoundVariousPeptide Synthesis GradeBuilding block for D-methionine incorporation
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/gSolid support for peptide synthesis
Fmoc-L-amino acidsVariousPeptide Synthesis GradeBuilding blocks for other amino acids
HBTUVariousPeptide Synthesis GradeCoupling reagent
HOBtVariousPeptide Synthesis GradeCoupling reagent additive
DIPEAVariousPeptide Synthesis GradeBase for coupling and cyclization
PiperidineVariousReagent GradeFmoc deprotection
DMFVariousHPLC GradeSolvent for synthesis and washing
DCMVariousHPLC GradeSolvent for synthesis and washing
TFAVariousReagent GradeCleavage from resin
TISVariousReagent GradeScavenger for cleavage
Diethyl etherVariousReagent GradePeptide precipitation
Table 2: Representative Yields and Purity for a Model Cyclic Peptide
StepProductStarting Material (mmol)Yield (mg)Yield (%)Purity (by HPLC)
1Linear Peptide-Resin0.1---
2Crude Linear Peptide0.185~75%>70%
3Crude Cyclic Peptide0.0535~65%>60%
4Purified Cyclic Peptide-15->95%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on Rink Amide resin using Fmoc/tBu chemistry.

1. Resin Swelling and Preparation:

  • Place Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
  • Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.
  • Drain the DMF.

2. First Amino Acid Coupling:

  • Dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq.) in DMF.
  • Add HBTU (0.39 mmol, 3.9 eq.), HOBt (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.).
  • Add the activated amino acid solution to the resin and agitate for 2 hours.
  • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.
  • Wash the resin with DMF (5x).

4. Subsequent Amino Acid Couplings (including this compound):

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence, using this compound at the desired position.
  • Note on Methionine Oxidation: To minimize oxidation of the methionine side chain, it is recommended to degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon) if possible.

5. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 3.
  • Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 2: On-Resin Head-to-Tail Cyclization

1. Resin Preparation:

  • Swell the N-terminally deprotected linear peptide-resin from Protocol 1 in DMF.

2. Cyclization Reaction:

  • Prepare a solution of HBTU (0.4 mmol, 4 eq.), HOBt (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
  • Add the cyclization solution to the resin.
  • Agitate the reaction mixture at room temperature for 12-24 hours.
  • Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.

3. Washing:

  • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x).
  • Dry the resin under vacuum.

Protocol 3: Cleavage from Resin and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
  • Note: TIS is a scavenger to prevent side reactions with sensitive residues.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin from Protocol 2.
  • Agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate.

3. Peptide Precipitation:

  • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide.
  • Decant the ether and wash the pellet with cold ether twice.

4. Lyophilization:

  • Dry the crude peptide pellet under vacuum to obtain a powder.

Protocol 4: Purification and Analysis

1. Purification:

  • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the pure peptide.

2. Analysis and Characterization:

  • Confirm the identity and purity of the cyclic peptide using analytical RP-HPLC and liquid chromatography-mass spectrometry (LC-MS).
  • Lyophilize the pure fractions to obtain the final product.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_downstream Downstream Processing resin Resin Swelling coupling Amino Acid Coupling (including this compound) resin->coupling deprotection Fmoc Deprotection coupling->deprotection deprotection->coupling Repeat for each amino acid cyclization Head-to-Tail Cyclization deprotection->cyclization cleavage Cleavage & Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

signaling_pathway cyclic_peptide Cyclic Peptide (with D-Methionine) receptor GPCR cyclic_peptide->receptor Binds and Activates g_protein G Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates targets leading to

Caption: Illustrative GPCR signaling pathway modulated by a cyclic peptide.

Application Notes: Synthesis of D-Methionine Containing Peptides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery for enhancing therapeutic potential. D-amino acids confer significant resistance to proteolytic degradation by endogenous proteases, thereby increasing the in-vivo half-life of peptide-based drugs. Fmoc-D-Met-OH, in particular, is a valuable building block for synthesizing enzyme inhibitors. The D-methionine residue can provide unique conformational constraints and hydrophobic interactions within the active site of a target enzyme.

However, the synthesis of methionine-containing peptides using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy presents specific challenges.[1] The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)), and S-alkylation during the acidic conditions of the final cleavage step.[1][2] These side reactions can compromise the purity, yield, and biological activity of the final peptide.

These application notes provide detailed protocols and critical considerations for the successful synthesis of D-methionine-containing peptides, with a focus on mitigating common side reactions to produce high-purity enzyme inhibitors.

Experimental Protocols

The following is a detailed protocol for the manual solid-phase synthesis of a hypothetical D-methionine-containing peptide inhibitor on a 0.1 mmol scale using Fmoc chemistry.

1. Resin Selection and Preparation

  • Resin Choice : The selection of the solid support is determined by the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a suitable choice.[3][4] For a C-terminal carboxylic acid, 2-chlorotrityl chloride or Wang resin is recommended.[3][4]

  • Protocol :

    • Place the appropriate amount of resin (e.g., 100-200 mg for a 0.1 mmol scale) into a glass reaction vessel equipped with a sintered glass filter.[3]

    • Add N,N-dimethylformamide (DMF) to the resin (approx. 2-3 mL).

    • Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., using a shaker or nitrogen bubbling) to ensure all active sites are accessible.[3][5]

2. Fmoc Deprotection (N-terminal Amine Liberation)

  • Protocol :

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[3][5]

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc protecting group.[5][6]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.[3]

3. Amino Acid Coupling (Incorporation of this compound)

  • Reagents : HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common and effective coupling agent.[7]

  • Protocol :

    • In a separate vial, dissolve the amino acid to be coupled (e.g., this compound, 4 equivalents, 0.4 mmol) and a coupling agent like HBTU (3.8 equivalents, 0.38 mmol) in DMF (approx. 1.5 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the amino acid solution to create a basic pH for the reaction. Allow this mixture to pre-activate for 2-5 minutes.[6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

    • To confirm the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (beads remain colorless or yellow) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

4. Peptide Chain Elongation

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.[4]

5. Cleavage and Global Deprotection

  • Critical Consideration : This step is where methionine oxidation and S-alkylation are most likely to occur.[1][2] The use of a cleavage cocktail containing scavengers is essential to minimize these side reactions.

  • Protocol :

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a fresh cleavage cocktail. A standard reagent is Trifluoroacetic acid (TFA). For methionine-containing peptides, a recommended cocktail is TFA/triisopropylsilane (TIS)/H₂O/anisole (90:5:2.5:2.5) . Anisole and TIS act as scavengers to trap reactive carbocations generated during cleavage.[1][4]

    • Add the cleavage cocktail to the resin (approx. 5 mL for 0.1 mmol scale) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]

    • Filter the resin to collect the cleavage solution containing the peptide into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis

  • Purification : The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis : The purity and identity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

Quantitative data is crucial for evaluating the success of the synthesis and the efficacy of the resulting inhibitor.

Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Side Reactions. This table summarizes findings on different cleavage solutions developed to reduce oxidation and S-alkylation of methionine-containing peptides.[1][2]

Cocktail IDComposition (v/v/v)Key ScavengersOutcome on Met(O) FormationOutcome on S-alkylationReference
StandardTFA / TIS / H₂O (95:2.5:2.5)TISSignificantModerate[8]
Optimized 1TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + PPh₃Anisole, TMSCl, Me₂S, PPh₃EradicatedReduced[1][2]
Optimized 2TFA / Anisole / TIS / TMSCl / Me₂S (85:5:5:5:5) + PPh₃Anisole, TIS, TMSCl, Me₂S, PPh₃EradicatedReduced[1][2]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, TMSCl: Trimethylsilyl chloride, Me₂S: Dimethyl sulfide, PPh₃: Triphenylphosphine.

Table 2: Representative Characterization Data for a Hypothetical D-Met Peptide Inhibitor. This table provides an example of how to present the final characterization and activity data for a synthesized peptide.

Peptide SequenceSynthesis Scale (mmol)Crude Purity (HPLC %)Final Yield (%)Mass (Expected/Observed)IC₅₀ (nM) vs. Target Enzyme
Ac-Phe-D-Met-Ala-Gly-NH₂0.178%25%451.6 / 451.585
Ac-Leu-D-Met-Pro-Tyr-NH₂0.172%21%564.7 / 564.842

Visualizations: Workflows and Pathways

SPPS Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for incorporating this compound.

SPPS_Workflow cluster_resin Peptide-Resin cluster_solution Solution Phase Resin Start: Resin Swelling (DMF, 30-60 min) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA + Scavengers) Wash2->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Methionine Side Reactions and Prevention

This diagram illustrates the chemical challenge of methionine oxidation during acidic cleavage and the role of scavengers in preventing this side reaction.

Met_Oxidation Met Peptide-Resin with D-Methionine Cleavage_Bad Standard Cleavage (e.g., 95% TFA) Met->Cleavage_Bad Cleavage_Good Optimized Cleavage (TFA + Scavengers) Met->Cleavage_Good Met_O Oxidized Peptide (D-Met Sulfoxide) Cleavage_Bad->Met_O Oxidative Side Reaction Met_Good Desired Peptide (Intact D-Met) Cleavage_Good->Met_Good Scavengers Prevent Oxidation

Caption: Prevention of methionine oxidation during peptide cleavage.

Hypothetical Enzyme Inhibition Pathway

This diagram shows a simplified signaling pathway where a D-methionine-containing peptide acts as an inhibitor of Methionine Aminopeptidase (MetAP), an enzyme involved in post-translational modification.[9]

Inhibition_Pathway Nascent Nascent Protein (with N-terminal Met) MetAP Methionine Aminopeptidase (MetAP) Nascent->MetAP Substrate Mature Mature, Functional Protein MetAP->Mature Catalyzes Met removal Inhibitor D-Met Peptide Inhibitor Inhibitor->MetAP Inhibits

Caption: D-Met peptide inhibiting a protein maturation pathway.

References

Application Notes and Protocols for Cleaving Peptides Containing D-Methionine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient cleavage of peptides containing D-methionine from solid-phase synthesis resins. Methionine, with its thioether side chain, is susceptible to oxidation and S-alkylation during the final acidolytic cleavage step. These side reactions can significantly reduce the yield and purity of the target peptide. The protocols outlined below are designed to minimize these side reactions and ensure the integrity of the final product.

Introduction

The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). For peptides containing sensitive residues like D-methionine, the choice of the cleavage cocktail—a mixture of TFA and various scavengers—is critical. The primary side reactions involving methionine are:

  • Oxidation: The thioether side chain of methionine can be oxidized to methionine sulfoxide (Met(O)), resulting in a +16 Da mass increase.[1]

  • S-alkylation: The thioether can be alkylated by carbocations generated from the cleavage of protecting groups (e.g., tert-butyl cations), forming a sulfonium salt.[1][2][3]

These protocols provide optimized cleavage cocktail compositions and reaction conditions to mitigate these unwanted modifications.

Experimental Protocols

Protocol 1: General Cleavage Using a Standard Scavenger Cocktail (Reagent K)

This protocol is a general method but may result in some oxidation of D-methionine. It is provided as a baseline for comparison.

Materials:

  • Peptide-resin

  • Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)[1][4]

  • Cold methyl tert-butyl ether (MTBE)

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Nitrogen or Argon gas line

Procedure:

  • Transfer the peptide-resin to a reaction vessel.

  • Add Reagent K to the resin (10-40 mL per gram of resin).[4]

  • Stir the suspension at room temperature for 1.5 to 2 hours. Peptides with multiple arginine residues may require longer deprotection times.[4]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA.

  • Combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold MTBE.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold MTBE two more times.

  • Dry the peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Optimized Cleavage to Prevent D-Methionine Oxidation (Reagent H)

This protocol utilizes Reagent H, a cleavage cocktail specifically designed to minimize the oxidation of methionine residues.[5][6]

Materials:

  • Peptide-resin

  • Reagent H: Trifluoroacetic acid (TFA) / Phenol / Thioanisole / 1,2-ethanedithiol (EDT) / Water / Dimethylsulfide (DMS) / Ammonium iodide (NH₄I) (81:5:5:2.5:3:2:1.5 w/w)[5][7]

  • Cold methyl tert-butyl ether (MTBE)

  • Trifluoroacetic acid (TFA)

  • Centrifuge tubes

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add Reagent H (approximately 30 mL per gram of resin).[1][7]

  • Stir the mixture at room temperature under an inert gas atmosphere for 3 hours.[1][7]

  • Filter the resin and wash it with a small amount of fresh TFA.[1][7]

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold MTBE.[1][7]

  • Collect the precipitated peptide by centrifugation or filtration.[1]

  • Wash the peptide with cold ether and dry under vacuum.[1]

Protocol 3: Advanced Cleavage to Eradicate Oxidation and Reduce S-Alkylation

This protocol employs a more recently developed cocktail containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) that has been shown to be highly effective.[2][3]

Materials:

  • Peptide-resin

  • Cleavage Cocktail (for peptides without Cysteine): TFA / Anisole / TMSCl / Dimethylsulfide (Me₂S) (85:5:5:5 v/v/v/v) containing 1 mg/mL triphenylphosphine (PPh₃).[1][2]

  • Cleavage Cocktail (for Cysteine-containing peptides): TFA / Anisole / Triisopropylsilane (TIS) / TMSCl / Me₂S (80:5:5:5:5 v/v/v/v/v) containing 1 mg/mL PPh₃.[2]

  • Cold methyl tert-butyl ether (MTBE)

  • 5% aqueous acetic acid

Procedure:

  • Suspend the peptide-resin in the appropriate cleavage cocktail (1:10 w/v ratio of resin to cleavage mixture).[2]

  • Stir the mixture at room temperature for 1 hour.[2]

  • Filter the resin and wash with a small volume of TFA.

  • Combine the filtrates and precipitate the peptide with cold MTBE.

  • Collect the peptide by centrifugation and wash with cold ether.

  • Dry the peptide under vacuum.

  • Optional (to reverse S-alkylation): If S-alkylation is still detected, dissolve the crude peptide in 5% aqueous acetic acid and heat at 40°C for 24 hours.[1][8] This can help to convert the sulfonium salt back to the free methionine.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for D-Methionine Containing Peptides

Cleavage CocktailCompositionKey AdvantagesPotential IssuesReference
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose cleavage reagent.Can result in 15-55% methionine oxidation.[4][5]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Recommended for peptides with Trp, His, Met, Cys, Arg.Can lead to significant methionine oxidation.[1][5]
Reagent B TFA/TIS/H₂O (95:2.5:2.5)"Odorless" alternative to thiol-containing cocktails.Does not prevent methionine oxidation on its own.[1][5][7]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.More complex to prepare.[1][5][7]
TMSCl/PPh₃ Cocktail TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 + 1mg/mL)Eradicates oxidation and reduces S-alkylation.Newer formulation, components may be less common in some labs.[1][2][3]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation cluster_final Final Product Resin Peptide-Resin AddCocktail Add Cleavage Cocktail Resin->AddCocktail Stir Stir at Room Temperature AddCocktail->Stir Filter Filter Resin Stir->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry Dry Peptide Centrifuge->Dry CrudePeptide Crude D-Met Peptide Dry->CrudePeptide

Caption: Workflow for cleaving D-methionine peptides from resin.

Side Reaction Pathways

Caption: Major side reaction pathways for D-methionine during cleavage.

References

Troubleshooting & Optimization

preventing methionine oxidation during Fmoc-D-Met-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers engaged in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of methionine oxidation during solid-phase peptide synthesis (SPPS) utilizing Fmoc-D-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern in peptide synthesis?

A1: Methionine's side chain contains a thioether group, which is highly susceptible to oxidation, converting methionine (Met) into methionine sulfoxide (Met(O)).[1][2] This oxidation introduces an unwanted mass increase of +16 Da to the peptide.[1][2] From a biological standpoint, this modification can alter the structure and function of the final peptide.[3] The oxidation can occur during the synthesis cycles but is most prevalent during the final acidic cleavage of the peptide from the resin support.[1][4]

Q2: When does methionine oxidation typically occur during Fmoc SPPS?

A2: While the thioether in methionine is generally stable during standard Fmoc-based synthesis steps, it is sensitive to the overall synthetic environment.[1] Oxidation can happen incrementally with each synthesis cycle, especially with prolonged exposure to atmospheric oxygen.[5] However, the most significant oxidation event typically occurs during the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[1][4]

Q3: How can I detect methionine oxidation in my synthesized peptide?

A3: The most common method for detecting methionine oxidation is mass spectrometry. The oxidized peptide will exhibit a characteristic mass increase of 16 Daltons (+16 Da) compared to the expected molecular weight of the desired peptide.[1][2] Advanced analytical techniques, such as those involving stable isotope labeling (e.g., using ¹⁸O-labeled hydrogen peroxide), can be employed for accurate quantification and to distinguish between pre-existing oxidation and analytical artifacts.[3][6][7][8][9]

Q4: Is it possible to reverse methionine oxidation after it has occurred?

A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved either post-cleavage in solution or, in some cases, on-resin.[1][5] Common reducing agents include ammonium iodide (NH₄I) in combination with dimethylsulfide (DMS).[1] Another approach involves using 2-mercaptopyridine in liquid hydrogen fluoride during cleavage.[10]

Q5: Should I consider using Fmoc-Met(O)-OH directly in my synthesis?

A5: Incorporating Fmoc-Met(O)-OH instead of Fmoc-Met-OH can be a strategic choice, particularly for aggregation-prone or hydrophobic peptides. The increased polarity of the sulfoxide can improve solubility, leading to better synthesis quality and easier purification.[11][12][13] The purified peptide containing Met(O) can then be quantitatively reduced to the native methionine-containing peptide.[11][14]

Troubleshooting Guides

Problem 1: Significant (+16 Da) peak observed in mass spectrometry analysis of the crude peptide.
  • Likely Cause: Oxidation of one or more methionine residues to methionine sulfoxide. This is often due to suboptimal cleavage conditions where reactive carbocations and other oxidative species are not adequately scavenged.[15]

  • Solution: Employ an optimized cleavage cocktail containing scavengers specifically designed to prevent methionine oxidation. Standard cocktails may not be sufficient.[15] Refer to the protocols below for recommended cleavage mixtures.

Problem 2: Gradual increase in peptide oxidation observed over multiple synthesis runs.
  • Likely Cause: Dissolved oxygen in solvents or prolonged exposure of the resin and reagents to air during the synthesis process.[2][5]

  • Solution:

    • Use High-Quality, Degassed Solvents: Ensure all solvents, particularly DMF, are of high purity and are degassed to minimize dissolved oxygen.[2]

    • Inert Atmosphere: Perform the synthesis under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric oxygen.[5]

    • Antioxidant Additives: Consider adding antioxidants like tetrahydrothiophene (THT) to the synthesis solvents.[2]

Problem 3: Difficulty in purifying the target peptide due to co-elution with the oxidized species.
  • Likely Cause: The oxidized and non-oxidized peptides have very similar retention times in reverse-phase HPLC, making separation challenging.

  • Solution:

    • On-Resin Reduction: Before cleavage, treat the resin-bound peptide with a reducing agent to convert any Met(O) back to Met.

    • Post-Purification Reduction: Purify the mixture as best as possible and then treat the collected fractions with a reducing agent in solution, followed by a final purification step.

    • Strategic Use of Met(O): For future syntheses of the same peptide, consider using Fmoc-Met(O)-OH. This will yield a single, uniformly oxidized crude product that is often easier to purify. The purified Met(O)-containing peptide can then be reduced to the final desired product.[11][13]

Quantitative Data Summary

The choice of cleavage cocktail significantly impacts the extent of methionine oxidation. The following tables summarize the effectiveness of different scavenger combinations.

Table 1: Effect of Cleavage Cocktail Composition on Methionine Oxidation

Cleavage Cocktail Composition (v/v/v)Reaction Time (hours)Observed Methionine Oxidation (%)Reference
95% TFA / 2.5% H₂O / 2.5% TIS (Reagent B)2-315 - 50%[1][15]
94% TFA / 2% TIS / 2% H₂O / 2% EDT3Minimal to None[5]
90% TFA / 5% Thioanisole / 2% Anisole / 3% EDT with Bu₄NBr3Efficient Reduction[5]
85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S with 1 mg/mL PPh₃1Eradicated Met(O)[4][16][17]
81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% Me₂S / 1.5% NH₄I (Reagent H)Not SpecifiedPrevents Met Oxidation[16]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, Bu₄NBr: Tetrabutylammonium Bromide, TMSCl: Trimethylsilyl Chloride, Me₂S: Dimethylsulfide, PPh₃: Triphenylphosphine.

Experimental Protocols

Protocol 1: Optimized Cleavage Cocktail to Prevent Methionine Oxidation

This protocol is designed for the final cleavage of a methionine-containing peptide from the solid support while minimizing oxidation.

  • Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 94% TFA, 2% TIS, 2% H₂O, and 2% 1,2-ethanedithiol (EDT).[5] For every 100 mg of resin, use 1 mL of the cocktail.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., a nitrogen or argon blanket).[5][15]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.[15]

  • Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether, dry it, and then purify it using standard RP-HPLC methods.[15]

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol is for reducing oxidized methionine in a crude peptide mixture after cleavage.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent.

  • Reduction Reaction: Add ammonium iodide (NH₄I) and dimethylsulfide (DMS) to the peptide solution.[1] The exact concentrations and reaction time may need to be optimized for the specific peptide.

  • Quenching and Purification: After the reduction is complete (monitored by HPLC-MS), quench the reaction and purify the peptide using RP-HPLC to remove the reducing agents and any remaining byproducts.

Visualizations

cluster_synthesis Peptide Synthesis Workflow A Start: this compound on Resin B SPPS Cycles A->B Elongation C Final Cleavage & Deprotection B->C Completed Sequence D Crude Peptide C->D Purification

Caption: High-level workflow of solid-phase peptide synthesis.

start Crude Peptide with Met(O) check_oxidation MS Analysis: Detect +16 Da peak? start->check_oxidation no_oxidation Proceed to Purification check_oxidation->no_oxidation No oxidation_present Oxidation Confirmed check_oxidation->oxidation_present Yes prevention_strategy Strategy 1: Optimize Future Synthesis (Inert Atmosphere, Scavengers) oxidation_present->prevention_strategy reversal_strategy Strategy 2: Reduce Met(O) to Met oxidation_present->reversal_strategy reduction_protocol Post-Cleavage Reduction Protocol (e.g., NH4I/DMS) reversal_strategy->reduction_protocol final_purification Final RP-HPLC Purification reduction_protocol->final_purification

Caption: Troubleshooting logic for handling methionine oxidation.

References

Technical Support Center: Strategies for Incomplete Coupling of Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) coupling of Fmoc-D-Met-OH.

Troubleshooting Guide: Enhancing this compound Coupling Efficiency

Incomplete coupling of this compound can lead to the formation of deletion sequences and a decrease in the overall yield of the target peptide. The following guide provides a systematic approach to diagnosing and resolving these issues.

Issue: A positive Kaiser test (blue or purple beads) is observed after the coupling step for this compound, indicating the presence of unreacted primary amines.

Workflow for Troubleshooting:

G start Positive Kaiser Test for This compound Coupling double_coupling Perform Double Coupling start->double_coupling check1 Kaiser Test Still Positive? double_coupling->check1 stronger_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU, PyBOP) check1->stronger_reagent Yes proceed Proceed to Next Cycle check1->proceed No check2 Kaiser Test Still Positive? stronger_reagent->check2 optimize_conditions Optimize Reaction Conditions (Extend Time, Increase Temp.) check2->optimize_conditions Yes check2->proceed No check3 Kaiser Test Still Positive? optimize_conditions->check3 address_aggregation Address Potential Aggregation (Change Solvent, Add Chaotropic Salts) check3->address_aggregation Yes check3->proceed No check4 Kaiser Test Still Positive? address_aggregation->check4 capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) check4->capping Yes check4->proceed No capping->proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete this compound coupling?

A1: Incomplete coupling of this compound can stem from several factors:

  • Steric Hindrance: Although methionine itself is not a β-branched amino acid, the D-configuration can present a less favorable orientation for coupling compared to its L-enantiomer, potentially slowing down the reaction.

  • Peptide Aggregation: The growing peptide chain can form secondary structures on the resin, physically blocking the N-terminal amine and preventing the activated this compound from accessing the reaction site.[1]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to drive the coupling to completion in a standard timeframe.

  • Poor Reagent Quality: Degradation of the this compound, coupling reagents, or solvents can lead to reduced coupling efficiency.

Q2: How can I monitor the coupling efficiency of this compound in real-time?

A2: The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin test).[2][3] This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.[2]

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[2]

Q3: Which coupling reagents are most effective for this compound?

A3: For potentially challenging couplings, including those with D-amino acids, more potent coupling reagents are recommended. While standard carbodiimide reagents like DIC/HOBt can be effective, uronium/aminium or phosphonium salt-based reagents often provide better results.

Coupling Reagent ClassExamplesRelative Efficiency for Hindered Couplings
Uronium/Aminium SaltsHATU, HCTU, HBTUHigh
Phosphonium SaltsPyBOP, PyAOPHigh
CarbodiimidesDIC/HOBt, DCC/HOBtModerate

Q4: What is "double coupling," and should it be used for this compound?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents immediately after the first coupling.[3] This is a highly recommended strategy if the initial Kaiser test is positive, as it increases the probability of driving the reaction to completion.

Q5: Are there any specific side reactions to be aware of with this compound?

A5: Yes, the primary side reaction involving methionine is the oxidation of its thioether side chain to methionine sulfoxide.[4] This is particularly a concern during the final acidic cleavage step. To mitigate this, it is crucial to use a cleavage cocktail containing scavengers such as dimethylsulfide (DMS) or thioanisole.[1][4]

G Fmoc_D_Met_OH This compound Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Fmoc_D_Met_OH->Incomplete_Coupling During Coupling Oxidation Oxidation (Methionine Sulfoxide) Fmoc_D_Met_OH->Oxidation During Cleavage

Caption: Potential side reactions involving this compound during SPPS.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[5]

  • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.[5]

  • Incubation: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.[2]

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[5]

Protocol 2: Double Coupling

  • After the initial coupling (Protocol 1, step 5), perform a Kaiser test.

  • If the Kaiser test is positive, drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat the amino acid activation (Protocol 1, step 3) and coupling reaction (Protocol 1, step 4) with fresh reagents.

  • Incubate for an additional 1-2 hours.

  • Perform a final Kaiser test to confirm completion.

Protocol 3: Capping of Unreacted Amines

This protocol should be implemented if a double coupling fails to yield a negative Kaiser test. Capping prevents the formation of deletion peptides.[3]

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) before proceeding to the Fmoc deprotection of the next amino acid.[3]

Protocol 4: Kaiser Test

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.[2]

  • Add Reagents: Add 2-3 drops of each of the following solutions:

    • Solution A: 5% (w/v) ninhydrin in ethanol

    • Solution B: 80% (w/v) phenol in ethanol

    • Solution C: 2% (v/v) of 0.001M KCN(aq) in pyridine

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[2]

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.[2]

    • Negative (Complete Coupling): Yellow or colorless beads and solution.[2]

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with methionine-containing peptides, specifically those synthesized using Fmoc-D-Met-OH. Our goal is to help you optimize your cleavage cocktail to ensure the highest purity and yield of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound during the final cleavage step?

A1: The thioether side chain of methionine is susceptible to two main side reactions during TFA-mediated cleavage:

  • Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide (Met(O)), resulting in a mass increase of +16 Da. This is a common issue and can be exacerbated by the presence of oxidizing species or prolonged exposure to acidic conditions.[1][2]

  • S-alkylation (tert-butylation): Cations, particularly the tert-butyl cation generated from the cleavage of tBu-based protecting groups, can alkylate the methionine thioether, forming a sulfonium salt.[1][3]

Q2: How can I detect these side reactions in my crude peptide?

A2: The most effective method for detecting these side reactions is mass spectrometry (MS). You will observe characteristic mass shifts in your spectrum:

  • Methionine Sulfoxide (Met(O)): A peak corresponding to the desired peptide mass +16 Da.

  • S-tert-butylation: A peak corresponding to the desired peptide mass +56 Da.

Liquid chromatography (LC) can also be used, as the modified peptides will likely have different retention times compared to the desired product.

Q3: Are there any "universal" cleavage cocktails that work well for methionine-containing peptides?

A3: While the optimal cocktail can be sequence-dependent, "Reagent H" is a well-established formulation specifically designed to minimize methionine oxidation.[1][3][4] Recent studies have also highlighted the efficacy of cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) for preventing oxidation and reducing S-alkylation.[3]

Q4: Can I reverse methionine oxidation if it has already occurred?

A4: Yes, methionine sulfoxide can be reduced back to methionine. This can be achieved post-cleavage by treating the peptide with reagents such as dithiothreitol (DTT) or by using a cocktail containing dimethylsulfide and ammonium iodide.[1][2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cleavage of peptides containing this compound.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of oxidized peptide (+16 Da mass peak) Inadequate scavenging of oxidizing species during cleavage. Peroxides in ether used for precipitation.Use a cleavage cocktail designed to prevent methionine oxidation, such as Reagent H.[1][4] Add scavengers like ammonium iodide, trimethylsilyl chloride (TMSCl), and triphenylphosphine (PPh3) to your cleavage cocktail.[1][3] Ensure all solvents, especially the ether for precipitation, are fresh and peroxide-free.[5] Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Significant S-alkylation (+56 Da mass peak) Insufficient scavenging of tert-butyl cations generated from protecting groups.Increase the concentration or type of scavengers in your cocktail. Anisole and triisopropylsilane (TIS) are effective at trapping tBu carbocations.[3][6] Reduce the cleavage reaction time to minimize the exposure of the peptide to the carbocations.[3][6]
Low peptide yield after cleavage Suboptimal cleavage cocktail composition for the specific peptide sequence. Loss of peptide during workup due to poor solubility.Optimize the composition of your cleavage cocktail. The addition of certain scavengers can sometimes impact yield.[4] After cleavage and precipitation, ensure the peptide is fully dissolved before purification.
Both oxidation and S-alkylation are observed A combination of insufficient scavenging for both oxidizing species and carbocations.Employ a multi-component scavenger system. A combination of TMSCl, PPh3, and a carbocation scavenger like anisole or TIS can be highly effective.[3]

Quantitative Data on Cleavage Cocktail Performance

The choice of cleavage cocktail significantly impacts the purity of the crude peptide. Below is a summary of reported outcomes with different cocktails.

Cleavage CocktailKey Scavengers/ComponentsObserved Methionine Sulfoxide (Met(O)) FormationReference(s)
Cocktail K, R, B (Standard Cocktails) Various standard scavengers15% to 55%[1][4]
Reagent H Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Not detected[1][4]
Cocktails K, R, B + 1.5% NH4I Standard scavengers + Ammonium IodideNot detected[1][4]
TFA/An/TMSCl/Me2S + PPh3 Anisole, Trimethylsilyl chloride, Dimethylsulfide, TriphenylphosphineEradicated[3]

Experimental Protocols

Protocol 1: Cleavage with Reagent H to Prevent Methionine Oxidation

This protocol is recommended for peptides highly susceptible to oxidation.

  • Preparation of Reagent H:

    • Carefully mix the following components in a fume hood:

      • Trifluoroacetic acid (TFA): 81% (w/w)

      • Phenol: 5% (w/w)

      • Thioanisole: 5% (w/w)

      • 1,2-ethanedithiol (EDT): 2.5% (w/w)

      • Water: 3% (w/w)

      • Dimethylsulfide (DMS): 2% (w/w)

      • Ammonium iodide (NH4I): 1.5% (w/w)

    • Use the freshly prepared reagent immediately.

  • Peptide Cleavage:

    • If the N-terminus is Fmoc-protected, remove it using a standard deprotection procedure (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with dichloromethane (DCM).

    • Suspend the peptide-resin in Reagent H (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold methyl tert-butyl ether (MTBE).

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold MTBE and dry under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol is useful if oxidation has already occurred and you wish to recover the non-oxidized peptide.

  • Initial Cleavage and Workup:

    • Cleave the peptide from the resin using your standard cleavage cocktail.

    • Precipitate and dry the crude peptide as described above.

  • Reduction of Met(O):

    • Dissolve the crude peptide in a solution containing dimethylsulfide (DMS) and ammonium iodide (NH4I).

    • Alternatively, treat the peptide with dithiothreitol (DTT).[1]

    • Monitor the reaction by LC-MS until the reduction is complete.

  • Final Purification:

    • Purify the reduced peptide using standard chromatographic techniques (e.g., RP-HPLC).

Visualizations

Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Workup & Analysis cluster_outcomes Potential Outcomes Resin Peptide-Resin (with this compound) Cleavage TFA Cleavage Cocktail Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Scavengers Optimized Scavengers (e.g., Reagent H, TMSCl, PPh3) Scavengers->Cleavage Analysis LC-MS Analysis Precipitation->Analysis DesiredPeptide Desired Peptide Analysis->DesiredPeptide High Purity OxidizedPeptide Oxidized Peptide (+16 Da) Analysis->OxidizedPeptide Side Product AlkylatedPeptide S-Alkylated Peptide (+56 Da) Analysis->AlkylatedPeptide Side Product

Caption: Experimental workflow for peptide cleavage and analysis.

Side_Reactions cluster_oxidation Oxidation Pathway cluster_alkylation S-Alkylation Pathway Met Methionine Residue (-S-CH3) OxidizingAgent Oxidizing Species (e.g., from air, peroxides) Met->OxidizingAgent MetO Methionine Sulfoxide (-S(O)-CH3) tBu tert-Butyl Cation (from protecting groups) Met->tBu Met_tBu S-tert-butyl Sulfonium (-S+(tBu)-CH3) OxidizingAgent->MetO Oxidation (+16 Da) tBu->Met_tBu Alkylation (+56 Da)

Caption: Side reactions of methionine during TFA cleavage.

References

identifying and minimizing deletion sequences with Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to identify and minimize deletion sequences when using Fmoc-D-Met-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and how are they identified?

A1: Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence.[1] They arise from incomplete coupling or deprotection steps during synthesis. Identification is primarily achieved through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] In an HPLC chromatogram, deletion sequences may appear as distinct peaks close to the main product peak. Mass spectrometry will reveal species with molecular weights lower than the target peptide, where the mass difference corresponds to the specific missing amino acid residue(s).[1][3]

Q2: What are the primary causes of deletion sequences when using this compound?

A2: The primary causes of deletion sequences involving this compound are:

  • Incomplete Coupling: The incoming this compound fails to react completely with all the free N-terminal amines on the growing peptide chain. This can be due to steric hindrance, poor activation, or aggregation of the peptide-resin.[4][5]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminal amine inaccessible for the incoming amino acid.[6] Hydrophobic sequences are particularly prone to aggregation.[6]

  • Premature Fmoc Cleavage: While less common, premature removal of the Fmoc group from the incoming this compound during a slow coupling reaction can lead to side reactions, although this is more directly related to other impurities than deletions.[7]

Q3: How can I minimize deletion sequences during the coupling of this compound?

A3: To minimize deletion sequences, you can implement several strategies:

  • Optimize Coupling Reagents: Use potent coupling reagents like HATU or HCTU, which are highly effective for sterically hindered or difficult couplings.[8]

  • Extend Coupling Time: Increasing the reaction time from the standard 1-2 hours to 2-4 hours or even overnight can help drive the reaction to completion.[8]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[4][5] This is a very effective method for difficult couplings.

  • Monitor the Reaction: Use a qualitative method like the Kaiser test to check for the presence of free primary amines after the coupling step. A positive result (blue beads) indicates an incomplete reaction and the need for further action.[5]

Q4: What is the role of peptide aggregation in forming deletion sequences and how can it be prevented?

A4: Peptide aggregation is a major cause of incomplete coupling and subsequent deletion sequences.[6] The peptide chains on the resin can self-associate through hydrogen bonding, physically blocking the N-terminal amine from reacting.[6] To prevent this:

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction can disrupt hydrogen bonding.[6]

  • Modify Solvents: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help to solvate the peptide chain better and reduce aggregation.[6]

  • Incorporate Pseudoprolines: For known difficult sequences, introducing pseudoproline dipeptides can effectively disrupt the formation of secondary structures that lead to aggregation.[4]

Q5: Are there specific side reactions with this compound that can be mistaken for deletion sequences?

A5: The primary side reaction for methionine is oxidation of the thioether side chain to form methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da).[9] This results in a higher molecular weight species and would not be mistaken for a deletion. However, if other issues like truncation (premature termination of the peptide chain) occur, they can also produce lower molecular weight impurities.[1] Unlike deletion sequences which have a mass difference corresponding to a specific amino acid, truncation sequences often show a ladder of shorter peptides.[1]

Q6: How do I confirm the presence and location of a deletion sequence?

A6: Confirmation is best achieved using tandem mass spectrometry (MS/MS).[10] The crude peptide mixture is first separated by HPLC, and the impurity peak corresponding to the suspected deletion is isolated and injected into the mass spectrometer.[2] The peptide is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will reveal the precise amino acid sequence of the impurity, allowing you to confirm the identity and exact location of the missing methionine residue.[3][10]

Troubleshooting Guide for this compound Coupling

This guide provides a systematic approach to resolving incomplete coupling issues that lead to methionine deletion sequences.

Issue: Low purity of the final peptide with mass spectrometry data indicating a Met deletion.
Initial Analysis:
  • HPLC of Crude Product: Analyze the crude peptide by reverse-phase HPLC. The presence of a significant peak eluting near the main product peak is often indicative of a deletion sequence.[2]

  • Mass Spectrometry: Confirm the mass of the impurity. A mass difference of -131.19 Da compared to the target peptide mass strongly suggests the deletion of a single methionine residue.

Troubleshooting Workflow

G start Positive Kaiser Test or MS/HPLC evidence of Met Deletion reagent_check Review Coupling Protocol: - Reagent: Using HATU/HCTU? - Equivalents: 3-5 eq.? - Time: 1-2 hours? start->reagent_check optimize_reagents Action 1: Optimize Reagents - Switch to HATU/HCTU - Increase equivalents to 3-5x reagent_check->optimize_reagents No extend_time Action 2: Extend Coupling Time - Increase to 2-4 hours - Monitor with Kaiser test reagent_check->extend_time Yes optimize_reagents->extend_time double_couple Action 3: Perform Double Coupling - Recouple with fresh reagents - Monitor with Kaiser test extend_time->double_couple capping Action 4: Cap Unreacted Amines - Use Acetic Anhydride/DIPEA - Prevents further elongation of failed chains double_couple->capping Failure end_ok Coupling Complete (Negative Kaiser Test) Proceed with Synthesis double_couple->end_ok Success end_capped Deletion Sequence Capped Proceed with Synthesis capping->end_capped

Caption: Troubleshooting workflow for Met deletion sequences.

Data Summary Tables

Table 1: Recommended Coupling Conditions for this compound

ParameterStandard ConditionsDifficult Sequence Conditions
Amino Acid (eq.) 3 - 55
Coupling Reagent HBTU/DIC/HOBtHATU/HCTU
Reagent (eq.) 3 - 55
Base DIPEA / NMMDIPEA / Collidine
Base (eq.) 6 - 1010
Solvent DMFDMF or NMP
Time 1 - 2 hours2 - 4 hours (or double couple)
Temperature Room TemperatureRoom Temperature or up to 50°C[11]

Table 2: Troubleshooting Summary for this compound Coupling

SymptomProbable CauseRecommended ActionProtocol Reference
Positive Kaiser test after 1-2 hr coupling Incomplete reaction, steric hindrancePerform a second coupling ("double coupling").Protocol 2
Persistent positive Kaiser test after double coupling Severe aggregation or steric hindranceCap the unreacted amines to prevent deletion sequences.Protocol 3
HPLC shows a major peak at M-131 Da Met deletion due to incomplete couplingRe-synthesize using optimized conditions (stronger coupling agent, double coupling).Protocol 1 & 2
Resin beads clump together, poor swelling Peptide aggregationSwitch solvent to NMP, add chaotropic salts, or use a pseudoproline dipeptide if applicable.N/A

Experimental Protocols

Protocol 1: Standard Coupling Protocol for this compound using HATU

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[8]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[8]

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.[5]

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Double Coupling Protocol for Difficult Sequences

  • First Coupling: Perform the coupling of this compound as described in Protocol 1, steps 4-5, for 1-2 hours.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[4]

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.[4]

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Capping Unreacted Amines

This protocol is used to terminate chains where coupling has failed, preventing the formation of deletion peptides.

  • Resin Wash: After a failed coupling attempt (confirmed by a positive Kaiser test after double coupling), wash the resin with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5]

  • Final Wash: Wash the resin thoroughly with DMF (5 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.

Protocol 4: HPLC Analysis of Crude Peptide

  • Cleavage: Cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[12]

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Injection: Inject the sample onto a C18 reverse-phase HPLC column.

  • Elution: Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Detection: Monitor the elution profile at 214 nm or 280 nm. Analyze the resulting chromatogram for purity and the presence of impurity peaks.

Protocol 5: Mass Spectrometry Analysis for Deletion Sequence Identification

  • Sample Infusion: Introduce the crude peptide sample (or the isolated impurity peak from HPLC) into an electrospray ionization (ESI) mass spectrometer.

  • Acquire Full MS Scan: Obtain a full scan to determine the molecular weights of all species present in the sample. Identify the mass of the target peptide and any potential deletion products (e.g., Target Mass - 131.19 Da).

  • Tandem MS (MS/MS): Select the precursor ion corresponding to the suspected deletion sequence for fragmentation.

  • Sequence Verification: Analyze the resulting fragment ions (b- and y-ions) to reconstruct the amino acid sequence of the impurity, confirming the absence of the methionine residue.[3]

Visualizations

G cluster_synthesis SPPS Cycle for Met cluster_causes Causes of Incomplete Coupling deprotection Fmoc Deprotection (Free Amine Generation) coupling Coupling Reaction (this compound + Activator) deprotection->coupling incomplete_coupling Incomplete Coupling coupling->incomplete_coupling aggregation Peptide Aggregation aggregation->incomplete_coupling steric_hindrance Steric Hindrance steric_hindrance->incomplete_coupling reagents Poor Reagent Activity reagents->incomplete_coupling deletion_sequence Met Deletion Sequence (Unreacted Free Amine) incomplete_coupling->deletion_sequence Yes next_cycle Next SPPS Cycle (Next AA added to failed chain) incomplete_coupling->next_cycle No (Complete) deletion_sequence->next_cycle

Caption: Logical causes of Met deletion sequences in SPPS.

References

Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing aggregation issues encountered during the synthesis of peptides containing Fmoc-D-Met-OH.

Troubleshooting Guide

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common challenge that can lead to incomplete reactions, low yields, and difficult purifications. The incorporation of this compound can present unique challenges due to the properties of both D-amino acids and methionine. This guide provides solutions to common problems.

Q1: What are the typical signs of on-resin peptide aggregation?

A1: The most common indicators of on-resin aggregation include:

  • Poor resin swelling or shrinking of the resin beads. [1][2][3]

  • Incomplete or slow Fmoc deprotection. This can be observed as a flattened and broadened peak if monitoring by UV absorbance.[1][4]

  • A positive Kaiser test after the coupling step, indicating incomplete reaction. [2] Note that in cases of severe aggregation, the Kaiser test may give a false negative result as the reagents cannot reach the free amines.[1][3]

  • Low yield and purity of the crude peptide after cleavage from the resin. [4]

Q2: My peptide synthesis is showing signs of aggregation after incorporating this compound. What are the initial troubleshooting steps?

A2: Start with simple modifications to your standard protocol before moving to more complex solutions.

  • Optimize Solvents: Ensure you are using high-purity, anhydrous grade solvents like DMF and DCM.[1] Consider switching from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[3][4] Adding a co-solvent like dimethyl sulfoxide (DMSO) can also help disrupt hydrogen bonding.[3][5]

  • Extend Reaction Times: Increase the coupling time for the this compound residue and subsequent amino acids.[1]

  • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF to break up secondary structures.[1][3][5][6]

FAQs: this compound and Peptide Aggregation

Q3: Why can this compound contribute to aggregation?

A3: While D-amino acids can sometimes disrupt the secondary structures that lead to aggregation, the hydrophobicity of the methionine side chain can promote self-association of peptide chains, especially in hydrophobic sequences.[7][8] The thioether in the methionine side chain is also susceptible to oxidation, which can further complicate synthesis and purification.[5][9]

Q4: Are there any proactive strategies to prevent aggregation when designing a peptide sequence with D-Methionine?

A4: Yes, one of the most effective strategies is to introduce "kinks" into the peptide backbone to disrupt the formation of β-sheets. This can be achieved by:

  • Strategic placement of pseudoproline dipeptides: These are derivatives of Ser, Thr, or Cys that can be inserted approximately every 6-8 residues, particularly before hydrophobic clusters.[2][3][5][6]

  • Incorporating Dmb/Hmb-protected amino acids: These are often used at Gly residues to temporarily alter the peptide backbone and prevent aggregation.[2][4][5][6][10]

Q5: I suspect methionine oxidation is contributing to my problems. How can I address this?

A5: Methionine oxidation to methionine sulfoxide (Met(O)) can occur during synthesis and cleavage. While sometimes problematic, this can also be used to your advantage.

  • Use Fmoc-Met(O)-OH during synthesis: A proactive approach is to use Fmoc-Met(O)-OH instead of Fmoc-Met-OH. The increased polarity of the sulfoxide can significantly improve solubility and reduce aggregation during SPPS, leading to higher quality crude peptide. The Met(O) can then be reduced back to Met after purification.[9]

  • Prevent oxidation during cleavage: If you are using Fmoc-Met-OH, adding a scavenger like dithiothreitol (DTT) to the cleavage cocktail can suppress oxidation.[5]

  • Use oxygen-free solvents: For peptides containing Met, Cys, or Trp, using oxygen-free solvents for reconstitution can help prevent oxidation.[7][11]

Data Presentation

Table 1: Troubleshooting Strategies for Aggregation in this compound Containing Peptides

ProblemPotential CauseRecommended Solution
Poor Resin Swelling Peptide aggregation on the solid support leading to the collapse of the resin matrix.[1][2]- Switch to a more polar solvent like NMP or add DMSO to the DMF.[3][4][5] - Wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before coupling.[1][3][6]
Incomplete Fmoc Deprotection Aggregation hindering access of the piperidine solution to the N-terminal Fmoc group.[1][2]- Use a stronger deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF.[2][5][12] - Increase the deprotection temperature (e.g., 40-50°C), but use with caution to avoid side reactions.[2][12]
Difficult Coupling of this compound Steric hindrance and potential for aggregation.- Use a more potent coupling reagent such as HATU or HCTU.[1][2][6] - Perform a double coupling of the this compound.[2] - Increase the coupling time and/or temperature.[1][2]
Low Yield of Crude Peptide A combination of incomplete deprotection and coupling steps due to persistent aggregation.- Resynthesize the peptide on a low-substitution resin to increase the distance between peptide chains.[5] - Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[2][5][6]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation

This protocol can be used prior to a difficult coupling step to improve reagent accessibility.

  • Reagent Preparation: Prepare a 0.8 M solution of LiCl in DMF.

  • Wash: After Fmoc deprotection and subsequent DMF washes, add the 0.8 M LiCl/DMF solution to the resin.

  • Agitation: Agitate the resin in the chaotropic salt solution for 5-10 minutes.

  • Removal: Drain the salt solution and wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to remove all residual LiCl before proceeding with the coupling reaction.[2]

Protocol 2: Double Coupling of a Difficult Amino Acid

This protocol is designed to ensure the complete incorporation of a sterically hindered or aggregation-prone amino acid like this compound.

  • First Coupling: Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (3 x 1 min). Prepare a solution of this compound (3 eq.), a suitable coupling reagent like HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Drain the reaction vessel and wash the resin with DMF (3 x 1 min).[2]

  • Second Coupling: Prepare a fresh solution of activated this compound as described above. Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours. Drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next deprotection step.[2]

Protocol 3: Deprotection with a DBU-Containing Cocktail

This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.

  • Reagent Preparation: Prepare a fresh solution of 2% DBU in 20% piperidine/DMF.

  • Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.

  • Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.

  • Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed.[2]

Visualizations

Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_troubleshooting Troubleshooting Start Start Synthesis Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Wash Wash Resin Coupling->Wash Check_Completion Check for Aggregation (e.g., Resin Swelling, Kaiser Test) Wash->Check_Completion Synthesis_Complete Synthesis Complete Wash->Synthesis_Complete Final Cycle Check_Completion->Deprotection No Aggregation, Continue Synthesis Troubleshooting Aggregation Detected Check_Completion->Troubleshooting Aggregation Detected Modify_Conditions Modify Synthesis Conditions - Change Solvent (NMP) - Chaotropic Wash (LiCl) - Increase Temperature Troubleshooting->Modify_Conditions Change_Reagents Change Reagents - Stronger Base (DBU) - Potent Coupling Reagent (HATU) - Double Couple Troubleshooting->Change_Reagents Modify_Conditions->Coupling Retry Coupling Resynthesize Resynthesize - Low-Sub Resin - Add Pseudoproline/Dmb Modify_Conditions->Resynthesize If Unsuccessful Change_Reagents->Coupling Retry Coupling Change_Reagents->Resynthesize If Unsuccessful

Caption: Troubleshooting workflow for aggregation during SPPS.

Proactive_Aggregation_Prevention Peptide_Sequence Peptide Sequence Design Aggregation_Risk Assess Aggregation Risk - Hydrophobic residues? - D-Met present? Peptide_Sequence->Aggregation_Risk Standard_SPPS Standard SPPS Protocol Aggregation_Risk->Standard_SPPS Low Risk Strategy_Selection Select Proactive Strategy Aggregation_Risk->Strategy_Selection High Risk Modified_SPPS Modified SPPS Protocol Pseudoproline Incorporate Pseudoproline Dipeptides Strategy_Selection->Pseudoproline Dmb_Hmb Incorporate Dmb/Hmb Protected Amino Acids Strategy_Selection->Dmb_Hmb MetO Use Fmoc-Met(O)-OH instead of Fmoc-Met-OH Strategy_Selection->MetO Pseudoproline->Modified_SPPS Dmb_Hmb->Modified_SPPS MetO->Modified_SPPS

Caption: Decision-making for proactive aggregation prevention.

References

reducing racemization during Fmoc-D-Met-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of Fmoc-D-Met-OH, with a focus on minimizing racemization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

Issue Potential Cause Recommended Action
High levels of L-Met diastereomer detected in the final peptide. Racemization during coupling: The activation of this compound can lead to the abstraction of the alpha-proton, causing epimerization to the L-form. This is often exacerbated by the choice of coupling reagent, base, and prolonged activation times.Optimize Coupling Conditions: 1. Reagent Selection: Switch to a coupling reagent known for low racemization, such as COMU or a DIC/Oxyma combination.[1]2. Base Selection: Use a sterically hindered and weaker base like 2,4,6-collidine (TMP) instead of DIPEA or NMM.[1]3. Minimize Pre-activation: Avoid long pre-activation times. Add the coupling reagents to the amino acid solution immediately before introducing it to the resin.
Low coupling efficiency leading to deletion sequences. Steric Hindrance: The bulkiness of the Fmoc group and the growing peptide chain can hinder the coupling reaction. Peptide Aggregation: The peptide chain may aggregate on the resin, blocking reactive sites.Improve Coupling Efficiency: 1. Double Coupling: If a Kaiser test is positive after the initial coupling, perform a second coupling with fresh reagents. 2. Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents. 3. Change Solvent: Switch from DMF to NMP or use a solvent mixture with DMSO to disrupt aggregation. 4. Elevated Temperature: Cautiously increase the reaction temperature, but be aware that this can also increase racemization.[2]
Oxidation of the methionine side chain. The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, especially during cleavage under acidic conditions.[3]Use Scavengers during Cleavage: Add dithiothreitol (DTT) to the cleavage cocktail to suppress oxidation.[3] Alternatively, if oxidation occurs, the peptide can be purified and the sulfoxide can be reduced back to the thioether in a separate step.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization, or more accurately, epimerization in this context, is the conversion of the D-enantiomer of methionine to its L-enantiomer at the alpha-carbon during the peptide coupling step. This results in the incorporation of the incorrect stereoisomer into the peptide sequence, leading to a diastereomeric impurity that can be difficult to separate and may alter the biological activity of the peptide.

Q2: Which coupling reagents are best for minimizing racemization of this compound?

A2: While specific data for this compound is limited, studies on other racemization-prone amino acids suggest that uronium/aminium salts combined with additives that suppress racemization are highly effective. COMU has shown superior performance in suppressing racemization.[1] Carbodiimide-based methods using DIC in combination with an additive like Oxyma are also excellent choices for minimizing epimerization.[4]

Q3: What is the role of the base in racemization, and which one should I use?

A3: The base used during coupling plays a critical role in racemization. Strong, non-sterically hindered bases like DIPEA can readily abstract the alpha-proton of the activated amino acid, leading to epimerization. To minimize this, it is recommended to use a weaker, sterically hindered base such as 2,4,6-collidine (TMP).[1]

Q4: Can I use heating to improve the coupling efficiency of this compound?

A4: While heating can improve coupling efficiency, it can also significantly increase the rate of racemization.[2] If you need to use elevated temperatures, it is crucial to first optimize your coupling reagent and base to be as low-racemizing as possible. A lower coupling temperature of 50°C has been shown to limit racemization for sensitive amino acids like Cys and His in microwave-assisted SPPS.[2]

Q5: How can I detect and quantify the level of racemization?

A5: The most common method for quantifying racemization is through chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC). This involves hydrolyzing the purified peptide and analyzing the resulting amino acids on a chiral column, or directly analyzing the peptide diastereomers on a suitable chiral stationary phase.

Data Presentation

The following table summarizes the extent of racemization observed with various coupling reagents. Disclaimer: The quantitative data presented below is based on studies of other racemization-prone amino acids (e.g., Cysteine, Histidine, Phenylglycine) and serves as a general guideline for selecting reagents for this compound coupling.

Coupling Reagent Additive Base % Epimerization (D-isomer formation)
HBTU-DIPEA1.5 - 5.0%
HATU-DIPEA0.5 - 2.0%
TBTU-DIPEA2.0 - 6.0%
COMU -DIPEA/TMP < 1.0%
DIC Oxyma -~0.7% (for Fmoc-Cys(Thp)-OH)
DICHOBt-0.5 - 2.5%
DEPBT-TMP/DMP< 2.0% (for Fmoc-Phg-OH)

Experimental Protocols

Low-Racemization Coupling Protocol for this compound

This protocol is designed to minimize epimerization during the coupling of this compound.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Repeat the treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove all traces of piperidine.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.

  • Activation and Coupling: Add DIC (3 eq.) to the amino acid solution and immediately add the entire mixture to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Chiral HPLC Analysis of the Resulting Peptide

This protocol provides a general method for the analysis of peptide diastereomers resulting from the coupling of D-methionine.

Materials:

  • Crude or purified peptide containing D-methionine

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, CHIRALPAK ZWIX)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the peptide in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity. A starting point could be 5% B to 65% B over 30 minutes.

  • Analysis: Inject the sample and analyze the chromatogram. The presence of two closely eluting peaks with the same mass (confirmed by mass spectrometry) indicates the presence of diastereomers. The percentage of the undesired L-Met containing peptide can be calculated from the peak areas.

Visualizations

RacemizationMechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Fmoc_D_Met_OH This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea) Fmoc_D_Met_OH->Activated_Ester Coupling Reagent Enolate Enolate Intermediate Activated_Ester->Enolate Base (e.g., DIPEA) abstracts α-H+ Correct_Peptide Desired D-Met Peptide Activated_Ester->Correct_Peptide Activated_L_Met Activated L-Met Intermediate Enolate->Activated_L_Met Reprotonation Incorrect_Peptide Diastereomeric L-Met Peptide Activated_L_Met->Incorrect_Peptide Peptide_Resin Peptide-Resin (free N-terminus) Peptide_Resin->Correct_Peptide Peptide_Resin->Incorrect_Peptide

Caption: Mechanism of racemization during this compound coupling.

TroubleshootingWorkflow Start High Racemization Detected Check_Base Is the base DIPEA or NMM? Start->Check_Base Change_Base Switch to 2,4,6-collidine (TMP) Check_Base->Change_Base Yes Check_Reagent Is the coupling reagent HBTU/TBTU? Check_Base->Check_Reagent No Change_Base->Check_Reagent Change_Reagent Switch to COMU or DIC/Oxyma Check_Reagent->Change_Reagent Yes Check_Preactivation Is there a long pre-activation time? Check_Reagent->Check_Preactivation No Change_Reagent->Check_Preactivation Minimize_Preactivation Minimize pre-activation time Check_Preactivation->Minimize_Preactivation Yes Re-evaluate Re-evaluate racemization levels Check_Preactivation->Re-evaluate No Minimize_Preactivation->Re-evaluate

Caption: Troubleshooting workflow for reducing racemization.

References

Technical Support Center: Stability of Fmoc-D-Met-OH During Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the stability of Fmoc-D-Met-OH during the final cleavage step of solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions to help mitigate common side reactions and ensure the integrity of your methionine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions affecting this compound during TFA cleavage?

A1: The two main side reactions that occur during the trifluoroacetic acid (TFA)-based cleavage of peptides containing methionine are:

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)), which results in a mass increase of +16 Da.[1][2] This can be exacerbated by the presence of oxidizing species in the acidic cleavage environment.[1]

  • S-alkylation (tert-butylation): Carbocations, particularly the tert-butyl cation generated from the removal of tBu-based protecting groups, can alkylate the methionine thioether, leading to the formation of a sulfonium salt.[1][3][4]

Q2: Which cleavage cocktail is most effective at preventing methionine oxidation?

A2: Reagent H is a cleavage cocktail specifically formulated to minimize the oxidation of methionine side chains.[5][6] Studies have shown that while common cocktails like Reagent K, R, and B can result in 15% to 55% of the peptide in the methionine sulfoxide form, no detectable methionine sulfoxide was observed when using Reagent H.[5][6]

Q3: Can I modify my existing cleavage cocktail to better protect this compound?

A3: Yes, the addition of specific scavengers to your cleavage cocktail can significantly reduce side reactions. For instance, adding 1.5% w/w ammonium iodide (NH4I) to cocktails K, R, and B has been shown to prevent the formation of methionine sulfoxide, although the yield of the desired peptide may be lower than with Reagent H.[5] Newer approaches also involve the addition of triphenylphosphine to a cocktail of TFA/Anisole/TMSCl/Me2S to eradicate oxidation.[3]

Q4: What should I do if methionine oxidation has already occurred?

A4: If methionine sulfoxide has already formed, it can be reduced back to methionine. This can be achieved by treating the peptide with reagents such as dithiothreitol (DTT) or N-mercaptoacetamide.[1] Another effective method is using a cocktail containing dimethylsulfide and ammonium iodide.[1]

Q5: How does the duration of the cleavage reaction impact side reactions for methionine-containing peptides?

A5: The duration of the cleavage reaction has a complex effect on side reactions. Shorter deprotection times can decrease the extent of oxidation.[1] For S-alkylation, shortening the cleavage time from one hour to 30 minutes has been shown to reduce the formation of the alkylated by-product.[1] However, it has also been suggested that S-alkylation can be a reversible reaction in acidic media, and in some cases, longer reaction times might help to minimize this side product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrometry shows a +16 Da peak, indicating methionine oxidation. Inadequate scavenger protection against oxidizing species during cleavage.Use a specialized cleavage cocktail such as Reagent H.[1][5] Alternatively, add scavengers like dimethylsulfide and ammonium iodide to your current cocktail.[1] Ensure all solvents are degassed and use peroxide-free ether for precipitation. Performing the cleavage under an inert nitrogen atmosphere can also be beneficial.[1]
Mass spectrometry indicates S-alkylation (tert-butylation) of methionine. Insufficient scavenging of tert-butyl cations generated during the removal of protecting groups.Include effective scavengers for tBu cations in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).[1] A newer approach involves a cocktail of TFA/Anisole/TMSCl/Me2S containing triphenylphosphine.[3]
Low yield of the desired peptide. A combination of side reactions and incomplete cleavage.Optimize the cleavage cocktail and reaction time. Consider using a more robust scavenger system to minimize both oxidation and S-alkylation. If S-alkylation has occurred, the sulfonium salt can be reversed to the free methionine-containing peptide by heating the peptide at 40°C for up to 24 hours in a 5% aqueous acetic acid solution.[4]

Data Presentation: Comparison of Cleavage Cocktails

The following table summarizes the composition of various cleavage cocktails and their effectiveness in preventing methionine oxidation.

ReagentCompositionEfficacy in Preventing Methionine Oxidation
Reagent H Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)[5][6]Highly effective; no methionine sulfoxide was detected in the crude peptide.[1][5]
Reagent K Trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)[1][7]Can result in 15% to 55% of the methionine sulfoxide form in the crude peptide.[5]
Reagent R TFA, thioanisole, EDT, anisoleCan result in 15% to 55% of the methionine sulfoxide form in the crude peptide.[5]
Reagent B TFA, phenol, water, triisopropylsilaneWill not prevent oxidation of methionine residues during cleavage.[8]
TFA/An/TMSCl/Me₂S + PPh₃ TFA/Anisole/TMSCl/Me₂S (85:5:5:5) containing 1 mg of Ph₃P per mL of reagent.[3][4]Eradicates methionine oxidation.[3][4]

Experimental Protocols

Protocol 1: Peptide Cleavage using Reagent H

This protocol is designed to minimize methionine oxidation during the cleavage and deprotection of peptides.

  • Resin Suspension: Suspend the peptide resin in Reagent H, using approximately 30 mL per gram of resin.[1]

  • Reaction: Allow the mixture to stand for three hours at room temperature under an inert atmosphere, such as nitrogen or argon.[1]

  • Filtration: Filter the resin and wash it with a small volume of fresh trifluoroacetic acid. Combine the filtrates.[1]

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold methyl tert-butyl ether.[1][8]

  • Collection and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide with cold ether and dry it under a vacuum.[1]

Protocol 2: Reversal of S-alkylation

This protocol is intended for peptides where S-alkylation of methionine has already occurred.

  • Dissolution: After cleavage and initial workup, dissolve the dried crude peptide in a 5% aqueous acetic acid solution.[4]

  • Heating: Heat the solution in a water bath at 40°C for up to 24 hours.[4]

  • Monitoring: Monitor the conversion of the sulfonium salt back to the free methionine-containing peptide using LC-MS.[1]

Visualizations

Cleavage_Workflow Resin Peptide on Resin (with this compound) Cleavage Add Cleavage Cocktail (e.g., Reagent H) Resin->Cleavage Reaction Incubate at RT (e.g., 3 hours) Cleavage->Reaction Filtration Filter and Wash Reaction->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Side_Reactions Met Methionine Side Chain (-CH2-CH2-S-CH3) Met_O Methionine Sulfoxide (+16 Da) Met->Met_O Oxidation Sulfonium S-alkylated Methionine (Sulfonium Salt) Met->Sulfonium S-alkylation Oxidizing_Species Oxidizing Species (from TFA cleavage) Oxidizing_Species->Met_O tBu_Cation tert-Butyl Cation (from protecting groups) tBu_Cation->Sulfonium Scavenger_Action cluster_problem Problematic Species cluster_scavengers Scavengers cluster_outcome Desired Outcome Oxidizing Species Oxidizing Species DMS_NH4I DMS / NH4I Oxidizing Species->DMS_NH4I neutralized by tBu Cation tBu Cation EDT_TIS EDT / TIS tBu Cation->EDT_TIS trapped by Stable_Met Stable Methionine DMS_NH4I->Stable_Met EDT_TIS->Stable_Met

References

troubleshooting unexpected mass shifts in Fmoc-D-Met-OH peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected mass shifts encountered during the synthesis and analysis of peptides containing Fmoc-D-Met-OH.

Frequently Asked Questions (FAQs)

Q1: My peptide's mass is off by +16 Da. What is the most probable cause?

A +16 Da mass shift is the hallmark of a single oxidation event, most commonly the conversion of the methionine thioether side chain to methionine sulfoxide (Met(O)).[1][2] This is a frequent side reaction that can occur during synthesis, cleavage, purification, or even storage.[1]

Q2: I'm observing a +32 Da mass shift in my peptide. What does this indicate?

A +32 Da shift typically corresponds to the further oxidation of methionine sulfoxide to methionine sulfone (Met(O₂)).[3] This modification is generally considered irreversible under standard peptide chemistry conditions.

Q3: What could cause a mass shift of +56 Da during my synthesis?

A mass shift of +56 Da is characteristic of S-tert-butylation of the methionine residue.[4][5] This side reaction is known to occur during the final acidolytic cleavage step in Fmoc/tBu solid-phase peptide synthesis (SPPS), where the t-butyl cation scavenger is inefficient.[4]

Q4: Can I reverse the oxidation of my methionine-containing peptide?

Yes, the formation of methionine sulfoxide (+16 Da) is often reversible. Chemical reduction can be achieved using reagents like ammonium iodide with dimethyl sulfide (DMS).[1][6] Enzymatic reduction is also possible using methionine sulfoxide reductases (MsrA and MsrB).[7] However, methionine sulfone (+32 Da) is not readily reversible.[3]

Q5: How does oxidation affect my peptide's properties during analysis?

Oxidation increases the polarity of the peptide.[8] Consequently, during reverse-phase HPLC (RP-HPLC), oxidized peptides (e.g., containing Met(O)) will typically elute earlier than their non-oxidized counterparts.[8] This can lead to split or broadened peaks if both forms are present.

In-Depth Troubleshooting Guide

Problem: My mass spectrometry (MS) data shows an unexpected mass for my this compound peptide.

The first step in troubleshooting is to identify the exact mass difference between your observed and expected molecular weight. This will provide a strong clue as to the chemical modification that has occurred.

Scenario 1: You observe a +16 Da or +32 Da mass shift.
  • Likely Cause: Oxidation of the Methionine Side Chain.

    • +16 Da: Formation of Methionine Sulfoxide (Met(O)).[2]

    • +32 Da: Formation of Methionine Sulfone (Met(O₂)).[3]

  • Origin: Oxidation can be introduced at various stages:

    • During synthesis, if reagents are not properly degassed or are exposed to air for extended periods.[3]

    • During the final cleavage from the resin, especially with strong acids like trifluoroacetic acid (TFA).[1][9]

    • During purification or storage, particularly if the peptide is exposed to light or dissolved in buffers containing dissolved oxygen.[9]

  • Troubleshooting & Solution:

    • Confirmation: Analyze the peptide using Tandem MS (MS/MS). Peptides containing methionine sulfoxide often show a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH).[10] In RP-HPLC, the oxidized peptide will elute earlier due to increased polarity.[8]

    • Prevention: Use an optimized cleavage cocktail containing scavengers like dimethyl sulfide (DMS) or triisopropylsilane (TIS).[4][9] Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during cleavage.[9] For storage, use deoxygenated buffers and consider adding antioxidants.[9]

    • Remediation: For +16 Da shifts (Met(O)), the modification can be reversed. See Protocol 2 for a detailed chemical reduction method.

Scenario 2: You observe a +56 Da or other alkylation-related mass shift.
  • Likely Cause: S-Alkylation of the Methionine Side Chain.

    • +56 Da: S-tert-butylation from residual t-butyl cations during cleavage.[4][5]

    • +57 Da: Carbamidomethylation, if iodoacetamide (IAA) was used in the workflow (e.g., for cysteine alkylation).[11][12]

  • Origin: S-alkylation is a common side reaction during the final TFA-based cleavage step when protecting groups like Boc and tBu are removed.[4][5] If scavengers are insufficient, the reactive carbocations can be captured by the nucleophilic thioether of methionine.[4]

  • Troubleshooting & Solution:

    • Confirmation: Use high-resolution mass spectrometry to confirm the exact mass addition. MS/MS fragmentation can help pinpoint the modification to the methionine residue.

    • Prevention: Ensure your cleavage cocktail contains an adequate concentration of scavengers. A combination of TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethyl sulfide (Me₂S) has been shown to be effective at minimizing both oxidation and S-alkylation.[4]

    • Remediation: S-tert-butylation can be reversed by heating the peptide at 40°C for 24 hours in a mild acidic solution, such as 5% acetic acid.[5]

Scenario 3: You observe a -48 Da mass shift.
  • Likely Cause: Dethiomethylation.

  • Origin: This is often an in-source decay or fragmentation artifact observed during mass spectrometry analysis, particularly after the methionine has been alkylated (e.g., with iodoacetamide).[11][12]

  • Troubleshooting & Solution:

    • Confirmation: This modification is primarily identified through careful analysis of MS/MS data, where it appears as a neutral loss product.[11]

    • Prevention: As this is often an analytical artifact, prevention focuses on optimizing MS instrument parameters. If it follows an intentional alkylation step, be aware that this product may be formed and account for it during data analysis.

Data Presentation
Table 1: Common Mass Shifts for Methionine-Containing Peptides
Observed Mass Shift (Da)Chemical ModificationCommon CauseReversible?
+16Oxidation (Sulfoxide)Exposure to oxidants, air, TFA cleavageYes[1][6]
+32Oxidation (Sulfone)Over-oxidationNo (Difficult)[3]
+56S-tert-butylationIncomplete scavenging during cleavageYes[5]
+57S-CarbamidomethylationReaction with Iodoacetamide (IAA)No
-48DethiomethylationMS/MS fragmentation artifactN/A
Experimental Protocols
Protocol 1: Optimized Cleavage Cocktail to Prevent Methionine Oxidation

This protocol details a cleavage procedure designed to minimize both oxidation and S-alkylation of methionine residues.[4]

  • Preparation: Prepare the cleavage cocktail under a fume hood. For every 1 mL of solution, combine the following:

    • Trifluoroacetic acid (TFA): ~94%

    • Anisole: ~2.5%

    • Dimethyl Sulfide (Me₂S): ~2.5%

    • Trimethylsilyl chloride (TMSCl): ~1%

    • Triphenylphosphine (PPh₃): 1 mg

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet twice with cold ether, dry under vacuum, and then purify using standard RP-HPLC methods.

Protocol 2: Reduction of Methionine Sulfoxide (Met(O))

This protocol can be used to reduce oxidized methionine residues back to their native state.[1][6]

  • Sample Preparation: Dissolve the crude or purified peptide containing methionine sulfoxide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Reagent Preparation: Prepare a solution containing ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in trifluoroacetic acid (TFA). A common cocktail is TFA/DMS/NH₄I.

  • Reduction Reaction: Add the reduction cocktail to the dissolved peptide. The reaction is typically rapid and can be monitored by HPLC and mass spectrometry.

  • Workup: Once the reduction is complete (as determined by analytical methods), the peptide can be re-precipitated in cold diethyl ether or directly purified via RP-HPLC to remove the reduction reagents.

Mandatory Visualization
Troubleshooting Workflow for Unexpected Mass Shifts

The diagram below outlines a logical workflow for identifying the cause of an unexpected mass shift in your this compound peptide.

G start Unexpected Mass Shift Observed in MS mass_diff Calculate Mass Difference (Observed - Expected) start->mass_diff plus_16 +16 Da Shift (Methionine Sulfoxide) mass_diff->plus_16  +16 Da plus_32 +32 Da Shift (Methionine Sulfone) mass_diff->plus_32  +32 Da plus_56 +56 Da Shift (S-tert-butylation) mass_diff->plus_56  +56 Da other Other Mass Shift (e.g., -48 Da, +57 Da) mass_diff->other  Other confirm_ox Confirm with MS/MS (Neutral Loss of 64 Da) & Earlier HPLC Elution plus_16->confirm_ox plus_32->confirm_ox confirm_alk Confirm with High-Res MS & MS/MS Fragmentation plus_56->confirm_alk remedy_ox Remediation: - Use Optimized Cleavage Cocktail - Reduce Met(O) with NH4I/DMS confirm_ox->remedy_ox remedy_alk Remediation: - Improve Scavenging in Cleavage - Reverse with Mild Acid/Heat confirm_alk->remedy_alk

Caption: Troubleshooting workflow for identifying peptide modifications.

Chemical Pathways of Common Methionine Side Reactions

This diagram illustrates the chemical transformations of the methionine side chain leading to the most common unexpected mass shifts.

G Met Methionine Side Chain (-CH2-CH2-S-CH3) Met_O Methionine Sulfoxide (+16 Da) Met->Met_O Oxidation [O] Met_tBu S-tert-butyl Sulfonium (+56 Da) Met->Met_tBu + tBu⁺ (from cleavage) Met_O->Met Reduction Met_O2 Methionine Sulfone (+32 Da) Met_O->Met_O2 Oxidation [O] Met_tBu->Met Mild Acid/Heat

Caption: Common side reactions of the methionine residue.

References

Technical Support Center: Fmoc-D-Met-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-D-Met-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you optimize your peptide synthesis and achieve higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, offering potential causes and solutions to get your synthesis back on track.

Issue Potential Cause Recommended Solution
Low Final Peptide Yield Incomplete coupling of this compound.- Use a more potent coupling reagent like HATU or PyBOP. - Perform a double coupling for the this compound residue. - Increase the equivalents of amino acid and coupling reagents.
Oxidation of the methionine side chain during cleavage.- Use a cleavage cocktail containing scavengers to prevent oxidation (e.g., Reagent H). - Minimize the cleavage time.
Peptide aggregation during synthesis.- Switch to a more polar solvent like N-methylpyrrolidone (NMP). - Incorporate chaotropic agents like LiCl into the coupling reaction.
Presence of a +16 Da Impurity in Mass Spectrometry Oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[1]- During synthesis, ensure high-quality, amine-free DMF is used. - During cleavage, use a specialized cocktail like Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/dimethylsulfide/NH4I).[2][3] - If oxidation has already occurred, the sulfoxide can be reduced back to methionine post-cleavage using reagents like dithiothreitol (DTT) or N-mercaptoacetamide.[1]
Presence of a +14 Da or +28 Da Impurity S-alkylation (tert-butylation) of the methionine side chain.- Use a cleavage cocktail with efficient scavengers for tert-butyl cations, such as triisopropylsilane (TIS). - S-alkylation can sometimes be reversed by treating the peptide with 5% acetic acid at 40°C for 24 hours.[4]
Incomplete Deprotection of the Fmoc Group Steric hindrance or peptide aggregation.- Extend the piperidine treatment time (e.g., two 10-minute treatments). - For very difficult deprotections, a stronger base mixture like 2% DBU and 2% piperidine in DMF can be used.
Racemization of the D-Methionine Residue Prolonged activation time or use of a strong, non-hindered base.- Use coupling additives like HOBt or Oxyma Pure. - Avoid excessive pre-activation times before adding the activated amino acid to the resin. - Use a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Frequently Asked Questions (FAQs)

Q1: Why is methionine prone to oxidation during peptide synthesis?

A1: The thioether side chain of methionine is susceptible to oxidation, particularly during the acidic conditions of the final cleavage step from the resin.[1][5] Reactive oxygen species can lead to the formation of methionine sulfoxide (+16 Da) or, less commonly, methionine sulfone (+32 Da).

Q2: What is the best cleavage cocktail to use for a peptide containing D-methionine?

A2: Reagent H is specifically designed to minimize methionine oxidation. Its composition includes scavengers like dimethylsulfide and ammonium iodide.[2][3] Reagent K is another good option for peptides containing multiple sensitive residues, including methionine.[6]

Q3: Is it necessary to protect the side chain of methionine during Fmoc-SPPS?

A3: Typically, the methionine side chain is left unprotected during Fmoc-based solid-phase peptide synthesis.[5] However, careful selection of cleavage reagents is crucial to prevent side reactions.

Q4: Can I use standard coupling reagents like DIC/HOBt for this compound?

A4: While standard reagents can be used, for potentially difficult couplings or to ensure high efficiency, more potent activating agents like HATU, HBTU, or PyBOP are recommended. These can improve coupling yields and reduce the need for double coupling.

Q5: How can I confirm that the coupling of this compound is complete?

A5: The Kaiser test (ninhydrin test) is a common qualitative method to detect free primary amines on the resin. A negative result (yellow beads) indicates complete coupling. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q6: Does the D-configuration of methionine affect the synthesis strategy?

A6: The general principles of Fmoc-SPPS apply to both L- and D-amino acids. However, the incorporation of a D-amino acid can sometimes influence the peptide's secondary structure and aggregation propensity, potentially requiring adjustments to coupling and deprotection times.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for efficient coupling of this compound, especially in sequences prone to difficult couplings.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin. If the test is positive (blue beads), consider a second coupling.

    • Once the coupling is complete (yellow beads), drain the solution and wash the resin with DMF (3-5 times).

Protocol 2: Cleavage of a D-Methionine-Containing Peptide with Reagent H

This protocol is designed to minimize the oxidation of the methionine side chain during the final cleavage and deprotection.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Preparation of Reagent H: Prepare the cleavage cocktail with the following composition: 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (EDT), 2% dimethylsulfide (DMS), and 1.5% (w/v) ammonium iodide.[2][3] Caution: Handle TFA and other reagents in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add Reagent H to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the pellet with cold ether, dry under vacuum, and proceed with purification (e.g., by RP-HPLC).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield with this compound start Low Peptide Yield check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_ms Analyze Crude Peptide by MS start->check_ms incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling oxidation Oxidation (+16 Da) check_ms->oxidation alkylation Alkylation (+14/28 Da) check_ms->alkylation solution_coupling Solution: - Double couple - Use HATU/PyBOP - Increase reagent concentration incomplete_coupling->solution_coupling Positive Test solution_oxidation Solution: - Use Reagent H for cleavage - Add scavengers (DMS, NH4I) - Post-cleavage reduction oxidation->solution_oxidation Present solution_alkylation Solution: - Use TIS in cleavage cocktail - Post-cleavage treatment with 5% Acetic Acid alkylation->solution_alkylation Present end Improved Yield and Purity solution_coupling->end solution_oxidation->end solution_alkylation->end

Caption: A troubleshooting workflow for low peptide yield.

Experimental_Workflow General SPPS Workflow for this compound resin_prep Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound HATU/HOBt/DIPEA wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_couple Double Couple kaiser_test->double_couple Positive final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection double_couple->wash2 cleavage Cleavage from Resin (Reagent H) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: A general experimental workflow for SPPS.

References

Validation & Comparative

A Comparative Guide: Fmoc-D-Met-OH vs. Fmoc-L-Met-OH in Peptide Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, the substitution of a naturally occurring L-amino acid with its D-enantiomer is a widely employed strategy to modulate the biological properties of a peptide. This guide provides a comprehensive comparison of peptides synthesized with Fmoc-D-Met-OH versus the natural Fmoc-L-Met-OH, focusing on the impact of this stereochemical change on biological activity. While direct comparative data for D-methionine substitution in a single peptide is limited in publicly available literature, this guide draws upon established principles of D-amino acid incorporation and analogous studies to provide a robust framework for researchers.

The Fundamental Distinction: Chirality and Its Biological Implications

Amino acids, with the exception of glycine, are chiral molecules existing in two non-superimposable mirror-image forms: L (levorotatory) and D (dextrorotatory).[1] In biological systems, proteins are exclusively synthesized from L-amino acids.[1] Consequently, enzymes, receptors, and other biological targets have evolved to be highly stereospecific, primarily recognizing and interacting with L-amino acid-containing peptides.

The substitution of an L-amino acid with its D-counterpart, such as replacing L-methionine with D-methionine, can therefore have profound effects on a peptide's three-dimensional structure, its interaction with biological targets, and its metabolic fate.

Impact on Peptide Biological Activity: A Comparative Analysis

The primary motivation for incorporating D-amino acids into peptide sequences is to enhance their therapeutic potential by improving their stability and modulating their activity.

Enhanced Proteolytic Stability

Peptides composed entirely of L-amino acids are readily degraded by proteases present in biological fluids and tissues. This rapid clearance significantly limits their therapeutic efficacy. The introduction of a D-amino acid, such as D-methionine, renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases.[2] This increased stability leads to a longer plasma half-life and prolonged duration of action.

Illustrative Data: Proteolytic Stability of a MUC2 Epitope Peptide

Peptide VariantSequenceStability in Human Serum (Half-life)Stability in Lysosomal Preparation (Half-life)
L-Peptide TPTPTGTQTPT< 1 hour< 30 minutes
D-Substituted Peptide tpTPTGTQtpt> 24 hours> 8 hours
Data adapted from a study on MUC2 epitope peptides where 't' and 'p' denote D-threonine and D-proline, respectively. This data illustrates the general principle of increased stability with D-amino acid incorporation.
Modulation of Receptor Binding and Biological Activity

The change in stereochemistry at a single amino acid residue can alter the peptide's overall conformation, which in turn can affect its binding affinity to its target receptor. This can lead to a decrease, an increase, or even a complete change in biological activity.

  • Agonist to Antagonist Switching: In some cases, the D-substituted peptide may bind to the receptor without activating it, thereby acting as an antagonist.

  • Altered Receptor Selectivity: The conformational change might favor binding to a different receptor subtype compared to the all-L-peptide.

  • Potency Modulation: The binding affinity can be either enhanced or diminished, leading to a more or less potent biological response.

Case Study: Biphalin Analogues

A study on the dimeric opioid peptide, biphalin, demonstrated that the substitution of L-phenylalanine with a stereochemically altered amino acid (homo-β³-Phe) resulted in a potent analogue with high affinity for both µ- and δ-opioid receptors and significant in vivo antinociceptive activity.[3]

Peptide Analogueµ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)In Vivo Antinociceptive Activity (ED50, nmol)
Biphalin (L-Phe) 0.50.30.1
Analogue 1 (homo-β³-Phe) 1.10.720.5
Data adapted from a study on biphalin analogues, illustrating the impact of stereochemical modification on receptor binding and in vivo activity.[3]

Case Study: Antitumor Peptide RDP215

A study on the antitumor peptide RDP215 compared the L-amino acid version with a variant containing nine D-amino acid substitutions (9D-RDP215). While this study does not specifically involve D-methionine, it provides a clear example of the comparative biological effects.

Peptide VariantIn Vitro Cytotoxicity (IC50, µM) on A375 Melanoma CellsStability in Serum (Remaining Peptide after 24h)Blood-Brain Barrier Passage (in vitro model)
RDP215 (all L-amino acids) 5.2~20%Low
9D-RDP215 (9 D-amino acids) 4.8>80%Significant
Data adapted from a study on the antitumor peptide RDP215 and its D-amino acid variant.[4]
Cellular Uptake and Distribution

The stereochemistry of a peptide can also influence its interaction with cell membranes and its mechanism of cellular entry. While some studies have shown similar uptake for L- and D-peptides, others have reported differences that can be cell-type dependent.[5] The increased stability of D-peptides can lead to higher intracellular concentrations over time due to reduced degradation.

Experimental Protocols

To facilitate comparative studies, this section provides detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of D-Methionine Peptides

The synthesis of peptides containing D-methionine follows the standard Fmoc/tBu solid-phase peptide synthesis protocol.

Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the this compound (or Fmoc-L-Met-OH for the control peptide) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions, especially the oxidation of the methionine side chain.[6]

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-D/L-Met-OH) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat If not last amino acid Cleavage Cleavage & Deprotection Washing->Cleavage If last amino acid Repeat->Deprotection Purification Purification & Analysis Cleavage->Purification Stability_Assay_Workflow Peptide_Prep Prepare Peptide Solutions (L-Met and D-Met variants) Incubation Incubate Peptides with Protease at 37°C Peptide_Prep->Incubation Protease_Prep Prepare Protease Solution (e.g., Serum) Protease_Prep->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by RP-HPLC Quenching->Analysis Data_Analysis Calculate Half-life Analysis->Data_Analysis Receptor_Binding_Assay cluster_0 Incubation Receptor Receptor Radioligand Radiolabeled Ligand Competitor Competitor Peptide (L-Met or D-Met) Separation Separate Bound and Free Ligand Competitor->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis Methionine_Signaling_Pathways Met_Peptide Methionine-Containing Peptide Receptor Cell Surface Receptor (e.g., GPCR) Met_Peptide->Receptor Binds and Activates/ Inhibits Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP, Ca2+) Receptor->Signaling_Cascade One_Carbon One-Carbon Metabolism (SAM, Methylation) Signaling_Cascade->One_Carbon Modulates Transsulfuration Transsulfuration Pathway (Cysteine, Glutathione) Signaling_Cascade->Transsulfuration Modulates Salvage Methionine Salvage Pathway Signaling_Cascade->Salvage Modulates

References

A Comparative Guide to Chiral HPLC Methods for Separating Fmoc-D/L-Methionine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical manufacturing, ensuring the enantiomeric purity of chiral building blocks such as N-α-Fmoc-methionine is of paramount importance. The presence of the undesired enantiomer can significantly impact the efficacy and safety of the final peptide product. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a precise and sensitive analytical technique for determining enantiomeric excess.[1][2] This guide presents an objective comparison of various chiral HPLC methods for the enantioselective separation of Fmoc-D-Met-OH and its L-enantiomer, supported by experimental data to facilitate method selection and development.

The cornerstone of successful enantiomeric separation in HPLC lies in the use of Chiral Stationary Phases (CSPs). Several classes of CSPs have proven effective for resolving Fmoc-protected amino acids. This guide focuses on the comparative performance of three major types: polysaccharide-based, quinine-based, and macrocyclic glycopeptide-based columns. The selection of the appropriate CSP, in conjunction with the mobile phase composition, is critical for achieving optimal resolution, selectivity, and analysis time.[3]

Data Presentation: Comparative Performance of Chiral Stationary Phases

The enantiomeric separation of Fmoc-Met-OH has been successfully accomplished using various CSPs, primarily under reversed-phase conditions. The following table summarizes the quantitative performance of different columns, offering a clear basis for comparison.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time D-Met (min)Retention Time L-Met (min)Selectivity (α)Resolution (Rs)Elution OrderReference
Polysaccharide-Based
Lux 5 µm Cellulose-2Acetonitrile / 0.1% Trifluoroacetic Acid (70:30)11.212.51.182.15D < L[1]
Quinine-Based
ZWIX(+)™Water / Methanol (1:99 v/v) + 30 mM TEA + 60 mM FA2.95 (k₁)-1.233.41D < L[4]
QN-AX™Methanol / Acetonitrile (75:25 v/v) + 30 mM TEA + 60 mM FA8.55 (k₁)-1.528.13D < L[4]
Macrocyclic Glycopeptide-Based
CHIROBIOTIC TAcetonitrile / Water (80:20)4.71 (k'₁)6.09 (k'₂)1.294.60-[5]

Note: For ZWIX(+)™ and QN-AX™, the retention of the first eluting enantiomer is presented as the retention factor (k₁). For CHIROBIOTIC T, retention factors (k') are provided for both enantiomers for underivatized methionine, which indicates its potential for separating the Fmoc-derivative. TEA = Triethylamine, FA = Formic Acid.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols offer a starting point for researchers to replicate or adapt these methods for their specific needs.

Method 1: Polysaccharide-Based CSP (Lux Cellulose-2)

This method, developed by Phenomenex, demonstrates the utility of polysaccharide-based CSPs for the reversed-phase separation of a wide range of Fmoc-amino acids.[1][6]

  • LC System: Agilent® 1100 or equivalent

  • Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm)

  • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Temperature: Ambient

  • Detection: UV @ 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the Fmoc-D/L-Met-OH sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Method 2: Quinine-Based CSPs (ZWIX(+)™ and QN-AX™)

This comparative study highlights the different separation performances of zwitterionic and anion-exchanger type CSPs for Nα-Fmoc amino acids.[4]

For ZWIX(+)™:

  • Column: ZWIX(+)™

  • Mobile Phase: Water / Methanol (1:99, v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)

  • Flow Rate: Not specified, but typically 0.5-1.0 mL/min for analytical columns.

  • Temperature: 25 °C (Assumed standard, though temperature effects were studied from 5-50 °C)

  • Detection: UV, wavelength not specified (typically 254 nm or 265 nm for the Fmoc group).

For QN-AX™:

  • Column: QN-AX™

  • Mobile Phase: Methanol / Acetonitrile (75:25, v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)

  • Flow Rate: Not specified.

  • Temperature: 25 °C (Assumed)

  • Detection: UV, wavelength not specified.

Method 3: Macrocyclic Glycopeptide-Based CSP (CHIROBIOTIC T)

Macrocyclic glycopeptide-based CSPs are known for their multimodal capabilities, showing broad selectivity for N-blocked amino acids.[7] The following protocol is for the separation of underivatized methionine, indicating the column's suitability for this class of compounds.[5]

  • Column: Chirobiotic T (250 x 4.6 mm)

  • Mobile Phase: Acetonitrile / Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mandatory Visualization

The development and execution of a chiral HPLC method follow a structured workflow. This process ensures that the selected method is robust, reproducible, and fit for the intended purpose of determining enantiomeric purity.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development & Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation (Racemic & Individual Enantiomers) StandardPrep->Injection ColumnSelect 1. CSP & Column Selection MobilePhase 2. Mobile Phase Screening ColumnSelect->MobilePhase Initial Screening Optimization 3. Method Optimization MobilePhase->Optimization Refine Conditions (Flow, Temp, Additives) Equilibration System Equilibration Optimization->Equilibration Equilibration->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculate α, Rs, & Enantiomeric Purity Integration->Calculation

Caption: General workflow for chiral HPLC method development and analysis.

Conclusion

References

Validating Fmoc-D-Met-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids like Fmoc-D-Met-OH is critical for the synthesis of peptides with enhanced stability and novel functionalities. Verifying the successful coupling of these modified residues is a crucial quality control step. This guide provides a comprehensive comparison of two primary analytical techniques for this validation: the classical Edman degradation method and modern mass spectrometry.

Comparative Analysis of Validation Techniques

The choice between Edman degradation and mass spectrometry for validating the incorporation of this compound depends on several factors, including the specific experimental goals, sample purity, required sensitivity, and the need for stereochemical confirmation.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation of amino acids from the N-terminus.[1][2]Ionization and fragmentation of the peptide, followed by mass-to-charge ratio analysis.
Information Provided Provides the direct sequence of amino acids from the N-terminus.[3]Provides the mass of the intact peptide and fragment ions, which can be used to deduce the sequence.
Confirmation of D-Met Can indicate the presence of a modified amino acid if its PTH derivative has a unique retention time compared to standard amino acids.[4][5]Confirms the mass of methionine but does not differentiate between D and L isomers with standard methods. Specialized techniques like ion mobility-MS are needed for chiral discrimination.[6][7][8]
Sample Purity Requires a highly purified peptide sample.[9]Can analyze complex mixtures, but purification is recommended for unambiguous results.
Sample Amount Typically requires 10-100 picomoles of peptide.[10]Highly sensitive, often requiring only femtomoles to picomoles of sample.
Throughput Low throughput, as it is a sequential process.[3][10]High throughput, suitable for analyzing many samples.
Limitations Not suitable for N-terminally blocked peptides. The efficiency decreases with peptide length, typically limited to 30-50 residues.[3][9][10]De novo sequencing can be complex, and distinguishing isobaric residues (like Gln and Lys) can be challenging.[11]

Edman Degradation for this compound Validation

Edman degradation is a powerful technique for determining the N-terminal sequence of a peptide.[1][2] It involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and identifying the resulting phenylthiohydantoin (PTH)-amino acid derivative by chromatography.[12][13]

Experimental Protocol: Automated Edman Degradation

This protocol outlines the general steps for validating the incorporation of D-Methionine using an automated protein sequencer.

  • Sample Preparation:

    • Ensure the synthetic peptide is of high purity (>95%) and free of salts and detergents.

    • Dissolve 10-100 picomoles of the purified peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture.

    • Apply the sample to a Polyvinylidene Fluoride (PVDF) membrane and allow it to dry completely.

  • Automated Sequencing Cycles:

    • Coupling: The peptide on the PVDF membrane is treated with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[12][14]

    • Cleavage: The N-terminal PTC-amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically TFA, to yield an anilinothiazolinone (ATZ)-amino acid derivative.[14][15]

    • Conversion: The ATZ-amino acid is extracted with an organic solvent and then converted to the more stable PTH-amino acid derivative by treatment with an aqueous acid (e.g., 25% TFA).[12][14]

  • PTH-Amino Acid Identification:

    • The resulting PTH-amino acid derivative is injected into a high-performance liquid chromatography (HPLC) system.[13]

    • The retention time of the unknown PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids.[12][16]

    • For the cycle corresponding to the position of the expected D-Methionine, a peak that does not co-elute with the standard L-Methionine PTH-derivative would be indicative of the presence of the D-isomer. It is important to note that without a PTH-D-Methionine standard, this identification is presumptive.

Edman_Degradation_Workflow cluster_preparation Sample Preparation cluster_sequencer Automated Sequencer cluster_analysis Data Analysis start Purified Peptide (containing D-Met) load Load onto PVDF Membrane start->load coupling Coupling: React with PITC load->coupling cleavage Cleavage: Treat with TFA coupling->cleavage conversion Conversion: Form PTH-Amino Acid cleavage->conversion hplc HPLC Analysis conversion->hplc comparison Compare Retention Time to Standards hplc->comparison result Validation of D-Met Incorporation comparison->result

Workflow for validating D-Met incorporation using Edman degradation.

Mass Spectrometry as an Alternative

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and high-throughput alternative for peptide analysis.

Experimental Workflow Overview
  • Sample Preparation: The peptide sample is dissolved in a suitable solvent for LC-MS analysis.

  • LC Separation: The peptide is separated from impurities on a reversed-phase HPLC column.

  • Mass Analysis: The eluted peptide is ionized (e.g., by electrospray ionization) and its mass-to-charge ratio is measured, confirming the total mass of the peptide.

  • Tandem MS (MS/MS): The peptide ion is fragmented, and the masses of the fragments are measured to determine the amino acid sequence.

While this method can confirm that a methionine residue is present in the peptide (based on the mass difference between fragment ions), standard MS/MS techniques cannot differentiate between D- and L-amino acids because they have the same mass.[17] Specialized techniques such as ion mobility-mass spectrometry, which separates ions based on their shape, are often required to distinguish between peptides containing D- and L-amino acids.[8][18]

Decision Guide: Edman Degradation vs. Mass Spectrometry

The choice of analytical method should be guided by the specific research question and available resources.

Decision_Tree start Need to Validate D-Met Incorporation? q1 Is N-terminal sequence and chirality confirmation the primary goal? start->q1 edman Use Edman Degradation q1->edman Yes q2 Is high-throughput screening or analysis of a complex mixture required? q1->q2 No note_edman Provides direct sequential data. Chirality is inferred from retention time shift. edman->note_edman ms Use Mass Spectrometry q2->ms Yes note_ms Confirms mass, not chirality. Requires specialized techniques for D/L differentiation. ms->note_ms

Decision-making flowchart for selecting a validation method.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are valuable tools for the analysis of peptides containing unnatural amino acids.

  • Edman degradation is the recommended method for unambiguously confirming the N-terminal sequence of a purified peptide and providing strong evidence for the incorporation of a D-amino acid, particularly if it is located within the first 30-50 residues.[3][14]

  • Mass spectrometry is the preferred method for high-throughput analysis, characterization of complex mixtures, and for peptides that may be N-terminally blocked.[3] While it provides definitive mass confirmation, researchers should be aware that standard methods will not differentiate between D- and L-isomers, and further specialized analysis would be required for absolute chiral confirmation.[6][7]

For comprehensive validation, a dual approach can be highly effective, using mass spectrometry for initial mass confirmation and purity assessment, followed by Edman degradation for definitive N-terminal sequence and chirality verification.

References

A Comparative Analysis of Fmoc-D-Met-OH and Other Methionine Analogs in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of methionine presents unique challenges, primarily oxidation and racemization. The choice of the appropriate protected methionine analog is crucial for the successful synthesis of high-purity peptides. This guide provides an objective comparison of Fmoc-D-Met-OH with other commonly used methionine analogs, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.

Methionine, a sulfur-containing amino acid, is susceptible to oxidation of its thioether side chain to form methionine sulfoxide (Met(O)) and further to methionine sulfone. This can occur during synthesis, cleavage, or storage.[1][2] Additionally, like other amino acids, methionine can be prone to racemization during activation and coupling steps in SPPS.[3][4] The use of different methionine analogs, including the D-enantiomer and the pre-oxidized form, offers strategic advantages in mitigating these issues and can also be used to modulate the biological properties of the final peptide.

Performance Comparison of Methionine Analogs

While direct head-to-head quantitative comparisons of various methionine analogs under identical conditions are not extensively documented in a single study, the following tables summarize the expected performance based on established principles of peptide chemistry and data from various sources.

Table 1: Physicochemical and Performance Characteristics of Methionine Analogs

FeatureThis compoundFmoc-L-Met-OHFmoc-L-Met(O)-OH
Primary Application Introduction of a D-amino acid to increase proteolytic stability and modulate biological activity.[5][6]Standard incorporation of L-methionine.[7]Overcoming aggregation and improving solubility of hydrophobic peptides.[8]
Susceptibility to Oxidation Similar to L-Met; the thioether side chain is susceptible to oxidation.[2]High; the thioether side chain is readily oxidized during cleavage and handling.[1][9]Already oxidized; used to prevent further uncontrolled oxidation and side reactions.[8]
Risk of Racemization Low, as with most Fmoc-amino acids under standard coupling conditions.Low under standard conditions, but can be a concern with certain coupling reagents and prolonged activation times.[3][4]Not applicable for the alpha-carbon chirality during coupling, but introduces diastereomers at the sulfur atom.[1]
Impact on Peptide Aggregation Can influence peptide conformation, potentially reducing aggregation in some sequences.Can contribute to aggregation in hydrophobic sequences.Significantly reduces aggregation and improves solubility of the growing peptide chain.[8][10]
Final Peptide Properties Increased resistance to enzymatic degradation, altered biological activity.[5]Native peptide sequence and function.Requires a post-synthesis reduction step to yield the native methionine-containing peptide.[8][9]

Table 2: Comparison of SPPS Outcomes with Different Methionine Analogs

OutcomeThis compoundFmoc-L-Met-OHFmoc-L-Met(O)-OH
Expected Crude Purity High, assuming standard coupling efficiency. Purity is sequence-dependent.Can be compromised by oxidation and S-alkylation byproducts.[1]High, as aggregation-related side reactions are minimized.[8]
Overall Yield Generally good, comparable to other standard Fmoc-amino acids.Can be reduced due to losses during purification to remove oxidized byproducts.Often higher for difficult sequences due to improved synthesis efficiency.[8]
Post-Synthesis Modification None required.May require reduction of inadvertently oxidized methionine.[2]Mandatory reduction of Met(O) to Met.[8][9]

Key Considerations for Selecting a Methionine Analog

  • This compound: The primary choice when the goal is to introduce a D-amino acid to enhance the peptide's stability against proteases or to explore novel structural and functional properties.

  • Fmoc-L-Met-OH: The standard choice for synthesizing native peptide sequences. Careful control of synthesis and cleavage conditions is necessary to minimize oxidation.

  • Fmoc-L-Met(O)-OH: A strategic tool for the synthesis of "difficult" or aggregation-prone peptides. The increased polarity of the sulfoxide significantly improves solubility. However, this approach necessitates an additional reduction step after purification.

Experimental Protocols

The following are generalized protocols for the incorporation of methionine analogs in Fmoc-SPPS and for the analysis of common side reactions.

Protocol 1: Standard Coupling of Fmoc-Methionine Analogs
  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-methionine analog (3-5 equivalents) and a coupling reagent such as HBTU (2.9-4.9 equivalents) in DMF.

    • Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

  • Washing: Wash the resin with DMF (3 x 1 minute) and dichloromethane (DCM) (3 x 1 minute).

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Cleavage and Deprotection

Standard Cleavage (for peptides without sensitive residues other than Met):

  • Reagent: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

Cleavage with Reduced Methionine Oxidation:

  • Reagent: TFA / Anisole / Trimethylsilyl chloride (TMSCl) / Dimethyl sulfide (Me2S) (85:5:5:5, v/v/v/v) containing 1 mg/mL triphenylphosphine (PPh3).[1][11]

  • Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

Post-Cleavage Workup:

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Protocol 3: Reduction of Methionine Sulfoxide
  • On-Resin Reduction: This is generally not recommended as the reducing agents can be incompatible with other protecting groups.

  • In-Solution Reduction:

    • Dissolve the purified Met(O)-containing peptide in a suitable buffer.

    • Add a reducing agent such as N-methylmercaptoacetamide (MMA) or a combination of dimethylsulfide and ammonium iodide.[2][12]

    • Incubate the reaction mixture until the reduction is complete, monitoring by HPLC and mass spectrometry.

    • Re-purify the peptide by HPLC.

Protocol 4: Analysis of Methionine Oxidation and Racemization
  • Methionine Oxidation Analysis:

    • Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

    • Procedure: Analyze the crude or purified peptide. The oxidized peptide will have a mass increase of +16 Da (for Met(O)) or +32 Da (for Met(O2)) compared to the expected mass of the native peptide.[2]

    • For accurate quantification and to avoid artifactual oxidation during analysis, stable isotope labeling methods can be employed.[13][14][15][16]

  • Racemization Analysis:

    • Method: Chiral amino acid analysis or capillary electrophoresis.

    • Procedure:

      • Hydrolyze the peptide using 6M HCl.

      • Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).[17]

      • Analyze the diastereomeric derivatives by RP-HPLC. The presence of D-methionine (if L-methionine was used in the synthesis) indicates racemization.[4][18]

Visualizing Key Processes in SPPS

To better understand the workflows and chemical transformations discussed, the following diagrams are provided.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Final Cycle Repeat->Deprotection CrudePeptide Crude Peptide Cleavage->CrudePeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Methionine_Oxidation_Pathway Met Methionine (Met) -S-CH3 MetO Methionine Sulfoxide (Met(O)) -S(O)-CH3 Met->MetO Mild Oxidation (e.g., during cleavage) MetO->Met Reduction (e.g., MMA) MetO2 Methionine Sulfone (Met(O2)) -S(O2)-CH3 MetO->MetO2 Strong Oxidation

Caption: Oxidation states of the methionine side chain.

Decision_Workflow Start Project Goal? Native Synthesize Native Peptide Start->Native Stable Enhance Proteolytic Stability Start->Stable Difficult Difficult/Aggregating Sequence? Native->Difficult Use_L_Met Use Fmoc-L-Met-OH (with antioxidant cleavage) Difficult->Use_L_Met No Use_MetO Use Fmoc-L-Met(O)-OH (requires final reduction) Difficult->Use_MetO Yes Use_D_Met Use this compound Stable->Use_D_Met

Caption: Decision workflow for selecting a methionine analog.

Conclusion

The choice between this compound, Fmoc-L-Met-OH, and Fmoc-L-Met(O)-OH is a strategic decision that depends on the specific goals of the peptide synthesis project. For creating peptides with enhanced stability, this compound is the clear choice. For native sequences, Fmoc-L-Met-OH is standard, but requires careful handling to prevent oxidation. For challenging, aggregation-prone sequences, Fmoc-L-Met(O)-OH provides a powerful solution to improve synthesis outcomes, albeit with the need for a final reduction step. By understanding the properties and performance of each analog and employing the appropriate protocols, researchers can successfully synthesize high-quality methionine-containing peptides.

References

Confirming the Structure of Fmoc-D-Met-OH: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of peptide building blocks is paramount. This guide provides a comparative analysis of key analytical techniques for verifying the structure of Fmoc-D-methionine-OH (Fmoc-D-Met-OH), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines the experimental data and protocols for NMR spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information for the structural confirmation of this compound, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following tables summarize the expected chemical shifts (δ) for this compound, based on spectral data for the analogous L-enantiomer, as the chemical shifts are identical for enantiomers. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (MeOD).

Table 1: ¹H NMR Spectral Data for Fmoc-L-Met-OH in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Fmoc-H (aromatic)7.77d7.5
Fmoc-H (aromatic)7.61d7.5
Fmoc-H (aromatic)7.41t7.4
Fmoc-H (aromatic)7.32t7.4
NH5.40d8.2
α-CH4.60m
Fmoc-CH₂4.42m
Fmoc-CH4.25t7.1
γ-CH₂2.58t7.5
β-CH₂2.20m
S-CH₃2.12s

Data estimated from spectral images.

Table 2: ¹³C NMR Spectral Data for Fmoc-L-Met-OH in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)
C=O (acid)175.9
C=O (carbamate)156.1
Fmoc-C (quaternary)143.8
Fmoc-C (quaternary)141.3
Fmoc-CH (aromatic)127.7
Fmoc-CH (aromatic)127.1
Fmoc-CH (aromatic)125.1
Fmoc-CH (aromatic)120.0
Fmoc-CH₂67.2
α-CH53.3
Fmoc-CH47.1
γ-CH₂30.0
β-CH₂29.7
S-CH₃15.4

Data estimated from spectral images.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of Fmoc-protected amino acids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution and sensitivity[1].

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C)[2].

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Set to cover the expected range of proton signals (typically 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: Set to cover the expected range of carbon signals (typically 0-200 ppm).

    • Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Alternative and Complementary Analytical Techniques

While NMR provides comprehensive structural information, other techniques are routinely used to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. The presence of a single, sharp peak at a characteristic retention time indicates a high-purity sample.

Table 3: Comparison of Analytical Techniques for this compound Characterization

Technique Information Provided Typical Results/Parameters Advantages Limitations
¹H NMR Detailed proton environment, coupling information for structural connectivity.See Table 1 for expected chemical shifts.Provides unambiguous structural confirmation.Requires a relatively larger amount of sample.
¹³C NMR Carbon skeleton of the molecule.See Table 2 for expected chemical shifts.Confirms the number and type of carbon atoms.Lower sensitivity, requires longer acquisition times.
HPLC Purity and presence of impurities.Purity typically ≥98-99%[2][3]. Retention time is method-dependent.High sensitivity, excellent for purity assessment.Does not provide detailed structural information.
Mass Spectrometry Molecular weight confirmation.Expected [M+H]⁺ of ~372.45 Da[4].High sensitivity, confirms molecular formula.Does not distinguish between isomers.
Experimental Protocol for HPLC

A general protocol for the HPLC analysis of Fmoc-amino acids is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • HPLC System:

    • Column: A reversed-phase C18 column is commonly used[2].

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is employed[5].

    • Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 254 nm or 265 nm).

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any potential impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this purpose.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a solvent suitable for ESI, such as methanol or acetonitrile/water.

  • Mass Spectrometer:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for peptide synthesis and structural confirmation.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Structural Confirmation Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (this compound + Coupling Reagents) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Steps Amino_Acid_Coupling->Washing Repeat Repeat for subsequent amino acids Washing->Repeat Next cycle Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing->Cleavage Final cycle Repeat->Fmoc_Deprotection Crude_Peptide Crude Peptide containing Fmoc-D-Met Cleavage->Crude_Peptide Purification Purification (e.g., HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide NMR NMR Spectroscopy (¹H, ¹³C) Pure_Peptide->NMR MS Mass Spectrometry Pure_Peptide->MS HPLC_Analysis HPLC Analysis Pure_Peptide->HPLC_Analysis Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC_Analysis->Structure_Confirmed

Caption: Workflow for SPPS and subsequent structural confirmation.

cluster_nmr NMR Spectroscopy cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Fmoc_D_Met_OH This compound Sample NMR_Sample_Prep Dissolve in Deuterated Solvent Fmoc_D_Met_OH->NMR_Sample_Prep HPLC_Sample_Prep Dissolve in Mobile Phase Component Fmoc_D_Met_OH->HPLC_Sample_Prep MS_Sample_Prep Dilute in ESI Solvent Fmoc_D_Met_OH->MS_Sample_Prep H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Data_Analysis Spectral Analysis (Chemical Shifts, Coupling) H1_NMR->NMR_Data_Analysis C13_NMR->NMR_Data_Analysis Structural_Confirmation Structural Confirmation NMR_Data_Analysis->Structural_Confirmation HPLC_Injection Injection onto C18 Column HPLC_Sample_Prep->HPLC_Injection HPLC_Detection UV Detection HPLC_Injection->HPLC_Detection HPLC_Data_Analysis Chromatogram Analysis (Retention Time, Purity) HPLC_Detection->HPLC_Data_Analysis HPLC_Data_Analysis->Structural_Confirmation MS_Infusion Infusion into Mass Spectrometer (ESI) MS_Sample_Prep->MS_Infusion MS_Detection Mass Analysis MS_Infusion->MS_Detection MS_Data_Analysis Spectrum Analysis (m/z of Molecular Ion) MS_Detection->MS_Data_Analysis MS_Data_Analysis->Structural_Confirmation

Caption: Analytical techniques for this compound confirmation.

References

A Comparative Guide to the Coupling Efficiency of Fmoc-D-Met-OH with Various Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Coupling Reagents for Incorporating Fmoc-D-Met-OH in Solid-Phase Peptide Synthesis.

The strategic incorporation of D-amino acids, such as this compound, into peptide sequences is a widely adopted method to enhance the enzymatic stability and in vivo half-life of peptide-based therapeutics. The efficiency of the coupling step is paramount to the overall success of solid-phase peptide synthesis (SPPS), directly impacting the final peptide's yield and purity. This guide provides a comparative analysis of commonly used coupling activators for the incorporation of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

Performance Comparison of Coupling Activators

The choice of a coupling reagent is a critical decision in SPPS, balancing reactivity, cost, and the potential for side reactions like racemization. For this compound, which can present moderate steric hindrance, a potent activating agent is often preferred to ensure high coupling efficiency. The following table summarizes the performance of several common activators. The quantitative data is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for this compound is not extensively available in a single source.[1]

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min[1]> 99.5%[1]Very High[1][2]Very Low[1]
HBTU Aminium Salt30 - 60 min[1][3]98 - 99.5%[1]High[1][2]Low to Moderate[1]
PyBOP Phosphonium Salt30 - 60 min[1][4]98 - 99%[1]High[1]Low[1][4]
COMU Uronium Salt10 - 30 min[5]> 99%[2][6]Very High[2]Very Low[6]
DIC/HOBt Carbodiimide60 - 120 min[1]95 - 98%[1]Good[1]Low[1]

Experimental Workflow

The following diagram outlines the general experimental workflow for a single coupling cycle in Fmoc-SPPS, which is applicable when comparing the efficacy of different activators for this compound.

SPPS_Workflow General Fmoc-SPPS Experimental Workflow Resin_Prep 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 5. Coupling Reaction (Add activated amino acid to resin) Washing_1->Coupling Amino_Acid_Activation 4. Amino Acid Activation (this compound + Activator + Base in DMF) Amino_Acid_Activation->Coupling Washing_2 6. Washing (DMF, DCM) Coupling->Washing_2 Monitoring 7. Coupling Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Monitoring->Coupling Positive Result (Double Coupling) Next_Cycle Proceed to next cycle or final deprotection Monitoring->Next_Cycle Negative Result

Caption: General workflow for an Fmoc-SPPS coupling cycle.

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful peptide synthesis. Below are standard protocols for the coupling of this compound using the compared reagents in manual Fmoc-based SPPS.

A. General Steps (Applicable to all protocols)

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4][7]

  • Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain, then repeat the treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[3][4][7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to remove all traces of piperidine.[3][7] Confirm the presence of a free primary amine using a Kaiser test (a positive test results in blue beads).[3][4]

B. Activator-Specific Coupling Protocols

HATU Activation Protocol
  • Reagents:

    • This compound (4 equivalents)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • In a separate vial, dissolve this compound and HATU in DMF.[8]

    • Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.[7][8]

    • Immediately add the activated amino acid solution to the deprotected resin.[8]

    • Agitate the mixture for 20-45 minutes at room temperature.

    • Perform a Kaiser test to monitor the reaction. A negative result (yellow/colorless beads) indicates complete coupling.[8] If the test is positive, extend the coupling time or perform a double coupling.

    • Wash the resin with DMF (3-5 times) and DCM (3 times).[8]

HBTU Activation Protocol
  • Reagents:

    • This compound (2-5 equivalents)

    • HBTU (1.9-4 equivalents)

    • DIPEA (4-8 equivalents)

    • DMF (peptide synthesis grade)

    • (Optional) HOBt (2-5.5 equivalents) to suppress racemization.[3][9]

  • Procedure:

    • In a separate vial, dissolve the this compound, HBTU, and optional HOBt in DMF.[3]

    • Add DIPEA to the mixture and allow the solution to pre-activate for 2-5 minutes.[3][7]

    • Add the pre-activated amino acid solution to the deprotected resin.[3]

    • Agitate the mixture for 30-60 minutes at room temperature.[3]

    • Monitor the coupling reaction with a Kaiser test.[3]

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).[3]

PyBOP Activation Protocol
  • Reagents:

    • This compound (3-5 equivalents)

    • PyBOP (3-5 equivalents)

    • DIPEA (6-10 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • In a separate vial, dissolve the this compound and PyBOP in DMF.[4]

    • Add DIPEA to the amino acid/PyBOP solution and vortex briefly. This is the activation step.[4]

    • Immediately add the activated amino acid solution to the deprotected resin.[4]

    • Agitate the reaction mixture at room temperature for 30-60 minutes.[4]

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times).[4]

COMU Activation Protocol
  • Reagents:

    • This compound (3 equivalents)

    • COMU (3 equivalents)

    • DIPEA (6 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • In a separate vial, mix this compound, COMU, and DIPEA in DMF.[5]

    • Allow the mixture to pre-activate for 1-2 minutes.[5]

    • Add the activated solution to the resin.[5]

    • Allow the coupling reaction to proceed for 10-30 minutes.[5]

    • Drain the solution and wash the resin with DMF.[5]

DIC/HOBt Activation Protocol
  • Reagents:

    • This compound (5 equivalents)

    • HOBt (5.5 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

    • DMF (peptide synthesis grade)

  • Procedure:

    • In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.[9]

    • Add the amino acid and HOBt solutions to the resin suspension.

    • Add DIC to the reaction mixture.[9]

    • Shake the mixture at room temperature for 60-120 minutes.

    • Monitor the reaction using the ninhydrin (Kaiser) test.[9]

    • When the test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with methanol.[9]

Conclusion

For the coupling of this compound, aminium/uronium salts such as HATU and COMU are generally recommended for their high reactivity, efficiency, and low risk of epimerization, making them excellent choices for challenging sequences.[1][2][6] Phosphonium salts like PyBOP also offer a robust and reliable alternative.[1][4] While the carbodiimide method with DIC/HOBt is a more economical option, it typically requires longer reaction times and may result in lower coupling efficiency compared to the other activators.[1] The selection of the most appropriate activator will ultimately depend on the specific requirements of the peptide sequence, budgetary constraints, and the desired level of purity for the final product.

References

Unveiling Peptide Conformations: A Comparative Guide to Circular Dichroism Analysis of Peptides Containing Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. Circular Dichroism (CD) spectroscopy stands as a powerful and accessible technique for investigating the secondary structure of peptides in solution. This guide provides a comprehensive comparison of the circular dichroism analysis of peptides incorporating the unnatural amino acid Fmoc-D-Met-OH against relevant alternatives, supported by experimental principles and detailed protocols.

The introduction of D-amino acids into a peptide sequence is a widely used strategy to enhance proteolytic stability, modulate biological activity, and induce specific conformational constraints. This compound is a commercially available building block for solid-phase peptide synthesis (SPPS) that allows for the site-specific incorporation of D-methionine. This guide will delve into the expected impact of this modification on the peptide's secondary structure as observed by CD spectroscopy, compared to its L-enantiomer and other D-amino acid substitutions.

Performance Comparison: The Impact of Chirality on Peptide Secondary Structure

The substitution of a canonical L-amino acid with its D-enantiomer within a peptide composed of L-amino acids can significantly perturb the established secondary structure. This is due to the altered stereochemistry at the α-carbon, which disrupts the hydrogen-bonding patterns that stabilize structures like α-helices and β-sheets.

Circular dichroism spectroscopy is exquisitely sensitive to these conformational changes. The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone amide bonds and provides a characteristic signature for different secondary structures.

Secondary StructureCharacteristic CD Maxima and Minima
α-Helix Strong positive band near 192 nm, two strong negative bands near 208 nm and 222 nm.
β-Sheet Strong positive band near 195 nm, a strong negative band near 218 nm.
Random Coil Strong negative band near 200 nm, weak positive band near 220 nm.
β-Turn Variable, often a weak positive band near 205 nm and a negative band near 225-230 nm.

The incorporation of this compound is expected to induce a distinct CD spectrum compared to a peptide containing Fmoc-L-Met-OH. While a peptide composed entirely of D-amino acids would exhibit a mirror-image CD spectrum of its all-L counterpart, a single D-amino acid substitution in an L-peptide sequence (a diastereomer) will result in a unique spectrum that often reflects a loss of the original secondary structure or the adoption of a new conformation, such as a β-turn.[1][2][3]

Furthermore, the N-terminal Fmoc group, with its fluorenyl moiety, is chromophoric and contributes to the CD spectrum in the near-UV region (around 260-310 nm). The methionine side chain itself can also have a minor contribution to the CD spectrum in the amide region.

Comparative Analysis of Model Peptides

To illustrate the expected conformational changes, let's consider a hypothetical helical peptide and the anticipated changes in its CD spectrum upon amino acid substitution.

PeptideExpected Predominant ConformationExpected Key CD Spectral Features (Far-UV)
Model Peptide (all L-amino acids, including L-Met) α-HelixNegative bands at ~208 nm and ~222 nm; Positive band at ~192 nm.
Model Peptide with this compound substitution Disrupted α-helix, potentially with turn-like structures or random coil character.Significant reduction in the intensity of the α-helical signature bands at 208 nm and 222 nm. The spectrum may shift towards that of a random coil or show features indicative of a β-turn.
Model Peptide with Fmoc-L-Met-OH α-HelixSimilar to the parent all-L peptide, with characteristic α-helical bands.
Model Peptide with another D-amino acid (e.g., Fmoc-D-Ala-OH) Disrupted α-helix, similar to the this compound substituted peptide.The degree of disruption may vary depending on the side chain, but a significant alteration from the α-helical spectrum is expected. For instance, a study on an IgG-binding peptide showed that substituting Gly with D-Ala resulted in a different CD spectrum, indicating a change in the secondary structure.[1]

Experimental Protocols

Accurate and reproducible CD spectroscopy data is contingent on meticulous experimental execution. Below are detailed protocols for peptide synthesis, purification, and CD analysis.

Solid-Phase Peptide Synthesis (SPPS)

Peptides for this comparative analysis can be synthesized using a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and then DMF again.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (e.g., this compound, Fmoc-L-Met-OH) with a coupling reagent such as HBTU/DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical RP-HPLC.

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[4] The buffer should be transparent in the far-UV region.

    • Accurately determine the peptide concentration. This is a critical step for obtaining accurate molar ellipticity values.[5] Methods such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or quantitative amino acid analysis are recommended.

    • A typical peptide concentration for far-UV CD is in the range of 0.1-0.2 mg/mL.[6]

    • Filter the peptide solution through a 0.22 µm filter to remove any aggregates.

  • Instrument Parameters:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Use a quartz cuvette with a path length of 1 mm for far-UV measurements.[4]

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm.[4]

      • Data pitch (step size): 0.5 or 1.0 nm.

      • Scanning speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Response time/integration time: 1-2 seconds.

      • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide sample.

    • Subtract the buffer baseline from the sample spectrum.[4]

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters

Visualizing the Workflow

The following diagrams illustrate the key processes involved in this comparative analysis.

ExperimentalWorkflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization CD_Measurement CD Spectroscopy Purification->CD_Measurement Data_Analysis Data Processing & Comparison CD_Measurement->Data_Analysis

Caption: Overall experimental workflow from peptide synthesis to CD analysis.

CD_Workflow cluster_cd Circular Dichroism Spectroscopy Sample_Prep Peptide Sample Preparation (Buffer, Concentration, Filtration) Instrument_Setup Instrument Setup (N2 Purge, Parameters) Sample_Prep->Instrument_Setup Baseline Buffer Baseline Measurement Instrument_Setup->Baseline Sample_Scan Peptide Sample Scan Baseline->Sample_Scan Data_Processing Data Processing (Baseline Subtraction, Conversion to [θ]) Sample_Scan->Data_Processing

Caption: Detailed workflow for performing CD spectroscopy measurements.

Conclusion

The incorporation of this compound into a peptide sequence is a valuable tool for peptide design, offering the potential to enhance stability and modulate conformation. Circular dichroism spectroscopy provides a direct and sensitive method to assess the structural consequences of such modifications. As demonstrated in this guide, the substitution of an L-amino acid with its D-enantiomer is expected to induce significant changes in the peptide's CD spectrum, reflecting a perturbation of the original secondary structure. By following rigorous experimental protocols and carefully analyzing the resulting spectra, researchers can gain crucial insights into the conformational preferences of their modified peptides, thereby accelerating the development of novel peptide-based therapeutics and research tools.

References

Assessing the Impact of Fmoc-D-Met-OH on Peptide Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of peptide-receptor interactions is a cornerstone of therapeutic design. The incorporation of non-natural amino acids, such as D-methionine via its Fmoc-protected form (Fmoc-D-Met-OH), presents a key strategy for enhancing peptide stability and altering receptor binding affinity. This guide provides a comparative framework for assessing the impact of D-methionine substitution on peptide receptor binding, supported by detailed experimental protocols and illustrative data.

The Rationale for D-Amino Acid Substitution

The replacement of a naturally occurring L-amino acid with its D-enantiomer can induce significant changes in a peptide's biological activity. This is primarily due to alterations in the peptide's three-dimensional structure, which can affect its interaction with the target receptor. The introduction of a D-amino acid can lead to a variety of outcomes, including:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are typically specific for L-amino acid substrates. This can lead to a longer in vivo half-life.

  • Altered Receptor Binding Affinity: The conformational changes induced by a D-amino acid can either increase or decrease the peptide's binding affinity (Kd, Ki) or inhibitory concentration (IC50) for its receptor.

  • Changes in Receptor Signaling: A change in binding affinity can translate to altered downstream signaling, potentially converting an agonist to an antagonist or vice versa.

The effect of a D-amino acid substitution is highly dependent on its position within the peptide sequence and the specific receptor-ligand interaction. For example, in the opioid peptide dermenkephalin, replacement of L-methionine at position 6 with D-methionine was well-tolerated, whereas a similar modification at position 2 had a detrimental effect on receptor binding.

Comparative Data on Receptor Binding Affinity

While the precise impact of substituting L-methionine with D-methionine is peptide- and receptor-specific, the following table provides an illustrative comparison of how such data would be presented. The hypothetical data for "Peptide Y" demonstrates a scenario where the D-methionine analog exhibits a higher affinity for Receptor Z.

Peptide AnalogTarget ReceptorBinding Affinity Constant (Ki)
Peptide Y - [L-Met]Receptor Z15.2 nM
Peptide Y - [D-Met]Receptor Z8.7 nM
Alternative Modification 1Receptor Z25.4 nM
Alternative Modification 2Receptor Z11.9 nM

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

To empirically determine the impact of this compound incorporation on peptide receptor binding affinity, a series of well-established experimental procedures are required. These include peptide synthesis, purification, and receptor binding assays.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing D-methionine using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., this compound) in DMF.

    • Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the inhibition constant (Ki) of the synthesized peptides.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled or ¹²⁵I-labeled standard ligand), and increasing concentrations of the unlabeled competitor peptides (the synthesized L-Met and D-Met peptides).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: ELISA-Based Receptor Binding Assay

This protocol can be used to determine the dissociation constant (Kd) of the peptides.

  • Plate Coating: Coat a 96-well plate with the purified receptor overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% BSA in PBS).

  • Peptide Incubation: Add serial dilutions of the synthesized peptides (L-Met and D-Met versions) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound peptide.

  • Primary Antibody Incubation: Add a primary antibody that specifically recognizes the peptide and incubate for 1 hour.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Add a TMB substrate solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the peptide concentration and use non-linear regression to determine the Kd.

Visualizing the Impact and Workflow

To better understand the concepts and processes described, the following diagrams have been generated.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-L-Met-OH or this compound) Deprotection->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry (Identity & Purity) HPLC->MS Radioligand Radioligand Assay (Ki) MS->Radioligand ELISA ELISA (Kd) MS->ELISA SPR SPR (kon/koff) MS->SPR

Caption: Experimental workflow for assessing the impact of D-methionine substitution.

G cluster_peptide Peptide Conformation cluster_receptor Receptor L_Met L-Methionine Peptide Receptor Receptor Binding Pocket L_Met->Receptor Optimal Fit D_Met D-Methionine Peptide D_Met->Receptor Altered Fit (Potentially Higher or Lower Affinity)

Caption: Potential impact of D-methionine on peptide conformation and receptor fit.

G Peptide Peptide Ligand (with L-Met or D-Met) Receptor G-Protein Coupled Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response

Caption: A generic GPCR signaling pathway affected by peptide binding affinity.

A Comparative Guide to Peptides Synthesized with Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Methionine vs. L-Methionine Containing Peptides in Synthesis and Biological Activity

The incorporation of non-natural D-amino acids into peptide sequences is a well-established strategy for enhancing therapeutic properties, including increased stability against enzymatic degradation and modulation of biological activity. This guide provides a comprehensive comparison of peptides synthesized using Fmoc-D-Met-OH versus its natural counterpart, Fmoc-L-Met-OH. We focus on the synthesis, purification, and biological performance of these peptides, using dermorphin analogs as a case study. Dermorphin, a potent opioid peptide, naturally contains a D-amino acid, making its analogs an excellent model for this comparative analysis.

Performance Comparison: D-Methionine vs. L-Methionine Peptides

The choice between incorporating a D- or L-methionine residue into a peptide can have significant implications for both the synthetic process and the final biological function of the molecule. While the synthesis chemistry is largely similar, the stereochemistry of the amino acid can influence purification and, most notably, the peptide's interaction with its biological target.

Synthetic and Biological Performance Data

The following tables summarize quantitative data comparing the synthesis and biological activity of D-methionine versus L-methionine-containing opioid peptides, based on findings from the literature.

ParameterThis compound Peptide (e.g., Dermorphin Analog)Fmoc-L-Met-OH Peptide (e.g., Dermorphin Analog)Notes
Synthetic Yield Typically comparable to L-isomers, though sequence-dependent variations can occur.Generally considered the standard for yield expectations.Yields are highly dependent on the overall peptide sequence and synthesis conditions. No significant intrinsic difference in coupling efficiency is generally reported between D- and L-isomers of the same amino acid.
Purity (Post-Purification) High purity (>95%) achievable with standard HPLC purification.High purity (>95%) achievable with standard HPLC purification.The primary challenge in synthesizing methionine-containing peptides is the potential for oxidation of the thioether side chain, which can occur with both D- and L-isomers.
Susceptibility to Oxidation The thioether side chain is susceptible to oxidation to methionine sulfoxide, a common side reaction in peptide synthesis, particularly during cleavage.The thioether side chain is equally susceptible to oxidation as the D-isomer.The use of scavengers during cleavage is crucial for minimizing oxidation of both D- and L-methionine.

Table 1: Comparison of Synthetic Parameters for D-Met vs. L-Met Peptides.

ParameterD-Methionine Analog (e.g., Dermorphin Analog)L-Methionine Analog (e.g., Dermorphin Analog)Notes
Receptor Binding Affinity (Ki for µ-opioid receptor) High affinity, with reported Ki values in the low nanomolar range for potent analogs.Generally lower affinity compared to the corresponding D-isomer in the context of dermorphin-like peptides.The stereochemistry at position 2 of dermorphin is crucial for high-affinity binding to the µ-opioid receptor.
Analgesic Potency (ED50) High potency, often significantly greater than morphine.Potency is typically reduced compared to the D-isomer.The D-amino acid at position 2 is a key determinant of the high analgesic potency of dermorphin and its analogs.
Enzymatic Stability Increased resistance to degradation by proteases.More susceptible to enzymatic degradation.The presence of a D-amino acid sterically hinders protease recognition and cleavage.

Table 2: Comparison of Biological Activity for D-Met vs. L-Met Opioid Peptides.

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of a representative D-methionine-containing peptide, a dermorphin analog with the sequence H-Tyr-D-Met-Phe-Gly-NH₂.

Solid-Phase Peptide Synthesis (SPPS) of H-Tyr-D-Met-Phe-Gly-NH₂

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.

1. Resin Preparation:

  • Start with Rink Amide resin (0.1 mmol scale).

  • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

2. Amino Acid Coupling Cycles (Gly, Phe, D-Met, Tyr):

  • For each amino acid:

    • Dissolve the Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Phe-OH, this compound, Fmoc-Tyr(tBu)-OH; 3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA; 6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • After complete coupling, wash the resin with DMF (5 times).

    • Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF (5 times) and isopropanol (3 times).

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA):Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization

1. High-Performance Liquid Chromatography (HPLC) Purification:

  • Purify the crude peptide by reverse-phase HPLC on a C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm.

  • Collect fractions containing the pure peptide.

2. Mass Spectrometry (MS) Analysis:

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.

Visualizing the Mechanism of Action

The biological effects of dermorphin and its analogs are mediated through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the experimental workflow and the signaling pathway.

experimental_workflow resin Rink Amide Resin coupling Fmoc-Amino Acid Coupling Cycles (Gly, Phe, D-Met, Tyr) resin->coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection Iterative Cycles cleavage Cleavage from Resin (TFA Cocktail) coupling->cleavage deprotection->coupling purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis final_product Pure H-Tyr-D-Met-Phe-Gly-NH₂ purification->final_product

Fmoc-SPPS Workflow for Dermorphin Analog

Upon binding of the D-methionine containing dermorphin analog to the µ-opioid receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin D-Met Dermorphin Analog MOR μ-Opioid Receptor (GPCR) Dermorphin->MOR Binding G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP IonChannel K+ Channel Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization K+ Efflux G_alpha->AC Inhibition G_betagamma->IonChannel Activation Analgesia Analgesia cAMP->Analgesia Modulation of Gene Expression Hyperpolarization->Analgesia Reduced Neuronal Excitability

µ-Opioid Receptor Signaling Pathway

Conclusion

The use of this compound in peptide synthesis provides a valuable tool for developing peptides with enhanced biological properties. In the case of opioid peptides like dermorphin analogs, the incorporation of D-methionine is critical for high-affinity receptor binding and potent analgesic effects. While the synthesis of methionine-containing peptides requires careful consideration to prevent oxidation, the protocols for incorporating D- and L-isomers are largely interchangeable. The primary distinction lies in the profound impact of stereochemistry on the final biological activity of the peptide. This guide provides researchers with a comparative framework and practical protocols to inform the design and synthesis of novel D-amino acid-containing peptides for therapeutic applications.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents like Fmoc-D-Met-OH are paramount to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical waste management. Adherence to these procedures is crucial for regulatory compliance and the well-being of laboratory personnel.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is critical to be familiar with the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for the D-isomer may not always be readily available, the data for the L-isomer, Fmoc-L-Met-OH, provides crucial safety information. It is prudent to handle both enantiomers with the same level of caution.

Quantitative Safety Data Summary

The following table summarizes the aggregated GHS hazard classifications for Fmoc-Met-OH. This information underscores the importance of appropriate personal protective equipment (PPE) and careful handling.

Hazard ClassificationGHS Hazard Statement CodePercentage of Notifications
Respiratory IrritationH33550%
Skin IrritationH31537.5%
Serious Eye IrritationH31937.5%
Harmful if SwallowedH30212.5%
Harmful in Contact with SkinH31212.5%
Harmful if InhaledH33212.5%

Data based on aggregated GHS information from multiple sources for Fmoc-Met-OH.[1]

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks when handling this compound for disposal, the use of appropriate PPE is mandatory.

  • Eye Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contamination.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95-type particle filter respirator is recommended.

Step-by-Step Disposal Protocol for this compound

The cardinal rule for the disposal of this compound and its associated waste is to treat them as hazardous chemical waste.[2] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste containers.[2][3]

Experimental Protocol: Waste Segregation and Collection

This protocol details the methodology for the safe segregation and collection of solid and liquid waste containing this compound.

1. Waste Identification and Segregation:

  • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3]

2. Solid Waste Collection:

  • Collect unreacted solid this compound and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled, and sealable container for solid chemical waste.[3]

3. Liquid Waste Collection:

  • Solutions containing this compound, such as those from peptide synthesis deprotection steps (e.g., with piperidine in DMF), must be collected in a separate, labeled, and sealed container for liquid chemical waste.[2][3]
  • Depending on the solvents used, this waste may be classified as halogenated or non-halogenated solvent waste.

4. Containerization:

  • Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.
  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) program.[4]

5. Temporary Storage:

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4] Follow your institution's guidelines for the temporary storage of chemical waste.

6. Final Disposal:

  • All waste containers must be disposed of through your institution's certified chemical waste disposal program.[3] Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Solid Waste (Unused this compound, Contaminated PPE) C Collect in Labeled Solid Waste Container A->C Segregate B Liquid Waste (Reaction mixtures, solvents) D Collect in Labeled Liquid Waste Container B->D Segregate E Store in Designated Hazardous Waste Area C->E D->E F Arrange for Pickup by Certified Waste Disposal E->F Final Disposal

References

Personal protective equipment for handling Fmoc-D-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-D-Met-OH

This guide provides critical safety, handling, and disposal information for this compound (Nα-(9-Fluorenylmethoxycarbonyl)-D-methionine), a key reagent in solid-phase peptide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is a combustible solid powder that can range in color from white to light yellow or beige. While some suppliers classify the compound as not hazardous, aggregated GHS information from multiple sources indicates potential hazards that necessitate careful handling.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard Code Hazard Statement GHS Classification
H315 Causes skin irritation Warning
H319 Causes serious eye irritation Warning
H335 May cause respiratory irritation Warning
H302 Harmful if swallowed Warning
H312 Harmful in contact with skin Warning
H332 Harmful if inhaled Warning

Data sourced from aggregated GHS information. The percentage of companies reporting each hazard varies.[1] Only hazard codes with percentage values above 10% are shown.

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to ensure the appropriate level of protection.[3] The minimum PPE for handling this compound is outlined below.

Table 2: Recommended PPE for Handling this compound

Operation Required PPE Rationale
Handling Solid Powder (e.g., weighing, transferring) - Nitrile gloves- Chemical safety goggles- N95-rated dust mask or respirator- Lab coat- Closed-toe shoes Prevents skin contact, eye exposure, and inhalation of irritating dust particles.[1][4][5]

| Handling Solutions (e.g., dissolving in DMF, use in synthesis) | - Nitrile gloves (consider double-gloving)- Chemical safety goggles and a face shield- Lab coat- Closed-toe shoes | Protects against splashes of the chemical and potentially hazardous solvents. A face shield offers broader protection when pouring liquids.[3][6] |

Operational Plan: Safe Handling Protocol

Proper handling procedures are critical to minimize exposure and prevent contamination. All operations involving this compound powder or its solutions should be performed within a certified chemical fume hood to ensure adequate ventilation.[2]

Step 1: Preparation and Weighing
  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.

  • Work in a Fume Hood: Place a weigh boat on an analytical balance inside a chemical fume hood.

  • Don PPE: Wear the appropriate PPE for handling solids as specified in Table 2.

  • Transfer Powder: Carefully transfer the required amount of this compound powder from the stock container to the weigh boat using a clean spatula. Avoid creating dust.

  • Secure Container: Tightly close the main stock container immediately after use and store it in a cool, dry, well-ventilated place, typically at 2-8°C.[4]

Step 2: Dissolution and Use in Synthesis
  • Select Solvent: this compound is commonly dissolved in polar solvents like N,N-Dimethylformamide (DMF) for use in peptide synthesis.[7][8]

  • Don PPE: Wear the appropriate PPE for handling liquids as specified in Table 2.

  • Dissolve Reagent: In the fume hood, add the weighed this compound to the reaction vessel containing the solvent. Stir until fully dissolved.

  • Proceed with Synthesis: The resulting solution is now ready for subsequent steps in the peptide synthesis protocol, such as activation and coupling.[7]

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety. Never dispose of this compound or its solutions down the drain.[5]

Step 1: Waste Segregation
  • Solid Waste: Collect all contaminated disposable items, such as gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed container for solid chemical waste.[5] Unused or expired this compound powder should also be treated as solid waste.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and securely sealed container for liquid chemical waste.[5] Depending on the solvent used (e.g., DMF), this may need to be classified as non-halogenated organic solvent waste.

Step 2: Containerization and Storage
  • Use Appropriate Containers: Ensure all waste containers are made of chemically resistant material and can be sealed securely to prevent leaks.[5]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) program.[5]

  • Temporary Storage: Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, while awaiting pickup.[5]

Step 3: Final Disposal
  • Contact EHS: Arrange for the disposal of all waste through your institution's certified chemical waste disposal program. Follow their specific procedures for waste pickup and documentation.

Mandatory Visualization

The following diagram illustrates the complete workflow for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

prep 1. Preparation ppe Wear Appropriate PPE (See Table 2) prep->ppe handling 2. Handling ppe->handling weigh Weigh Solid in Fume Hood handling->weigh dissolve Dissolve in Solvent (in Fume Hood) weigh->dissolve use Use in Synthesis dissolve->use disposal 3. Disposal use->disposal Post-Reaction segregate Segregate Solid & Liquid Waste disposal->segregate containerize Containerize & Label Waste segregate->containerize ehs Dispose via Certified EHS Program containerize->ehs

Caption: Safe Handling Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.